Product packaging for Tellimagrandin Ii(Cat. No.:CAS No. 58970-75-5)

Tellimagrandin Ii

Cat. No.: B1215266
CAS No.: 58970-75-5
M. Wt: 938.7 g/mol
InChI Key: JCGHAEBIBSEQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tellimagrandin II has been reported in Myrothamnus flabellifolia, Pimenta pseudocaryophyllus, and other organisms with data available.
isolated from Filipendula palmata;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H30O26 B1215266 Tellimagrandin Ii CAS No. 58970-75-5

Properties

IUPAC Name

[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGHAEBIBSEQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H30O26
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201002061
Record name Tellimagrandin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

938.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81571-72-4, 58970-75-5
Record name Tellimagrandin II
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81571-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eugeniin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058970755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tellimagrandin II
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081571724
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tellimagrandin II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201002061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tellimagrandin II
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039265
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Tellimagrandin II: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellimagrandin II is a monomeric ellagitannin, a class of hydrolyzable tannins known for their complex structures and significant biological activities. As the first ellagitannin formed from 1,2,3,4,6-pentagalloyl-glucose, it serves as a key precursor to more complex tannins. Its chemical structure, characterized by a hexahydroxydiphenoyl (HHDP) group bridging the 4th and 6th positions of the glucose core, underpins its diverse pharmacological properties, including antiviral and antibacterial effects. This guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound has been identified in a variety of plant species across different families. The primary sources are detailed in the table below. While quantitative data for this compound is not widely published, related data on total phenol or other major compound yields are included where available to provide context for extraction efficiency from these sources.

Plant SpeciesFamilyCommon NamePlant Part(s)Notes on Yield/Purity
Tellima grandifloraSaxifragaceaeFringecupsLeavesPrimary source for biosynthetic studies.[1]
Syzygium aromaticumMyrtaceaeCloveFlower budsContains eugenol as the major component (up to 82.38%); this compound is also present.[2][3]
Geum japonicumRosaceaeJapanese avensWhole plantA known source of this compound (also referred to as Eugeniin).[2][4]
Trapa bispinosaLythraceaeWater CaltropShells (Pericarp)A confirmed source of this compound.[5][6][7]
Filipendula ulmariaRosaceaeMeadowsweet-Contains various simple HHDP esters, including this compound.
Syzygium jambosMyrtaceaeRose apple-Listed as a source for this compound.
Myrothamnus flabellifoliaMyrothamnaceaeResurrection plant-Reported to contain this compound.
Pimenta pseudocaryophyllusMyrtaceae--Reported to contain this compound.

Biosynthesis of this compound

This compound is a pivotal intermediate in the biosynthesis of more complex ellagitannins. The pathway begins with the precursor 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).

The formation of this compound is an oxidative process catalyzed by a specific laccase-type phenol oxidase enzyme, pentagalloylglucose:O(2) oxidoreductase.[1] This enzyme facilitates an intramolecular C-C oxidative coupling between the galloyl groups at positions 4 and 6 of the glucose core, forming the characteristic hexahydroxydiphenoyl (HHDP) bridge.

This compound can be further metabolized through two primary routes:

  • Further Oxidation: It can be oxidized to form casuarictin.[2]

  • Dimerization: A laccase enzyme can catalyze the dimerization of two this compound molecules to form the dimeric ellagitannin, cornusiin E.[8]

This compound Biosynthesis PGG 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG) Enz1 Pentagalloylglucose: O(2) oxidoreductase (Laccase-type) PGG->Enz1 TII This compound Casuarictin Casuarictin TII->Casuarictin Further Oxidation Enz2 Laccase TII->Enz2 Enz1->TII Oxidative Coupling CornusiinE Cornusiin E (Dimer) Enz2->CornusiinE Dimerization

Biosynthetic pathway of this compound from PGG.

Isolation and Purification Methodologies

The isolation of this compound follows a multi-step protocol common for the purification of hydrolyzable tannins from plant matrices. The general workflow involves solvent extraction, preliminary fractionation, and final purification by preparative chromatography.

Isolation Workflow Start Plant Material (e.g., Dried Leaves/Shells) Extraction Solvent Extraction (Acetone/Water) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Fractionation Sephadex LH-20 Column Chromatography Filtration->Fractionation Purification Preparative HPLC (Reversed-Phase) Fractionation->Purification Final Pure this compound Purification->Final Analysis Purity Analysis (UHPLC-MS/MS, NMR) Final->Analysis

General workflow for this compound isolation.
Experimental Protocols

1. Small-Scale Extraction

This protocol is adapted from methodologies for extracting hydrolyzable tannins.[9]

  • Objective: To obtain a crude extract rich in phenolic compounds, including this compound.

  • Materials:

    • Dried and powdered plant material (e.g., 200 mg).

    • Extraction Solvent: 80% acetone / 20% water (v/v).

    • 0.1% Ascorbic acid solution (to prevent oxidation).

    • Test tubes, planar shaker, centrifuge.

  • Procedure:

    • Weigh 200 mg of dried, ground plant material into a test tube.

    • Add 10 mL of the extraction solvent (pre-mixed with 0.1% ascorbic acid).

    • Macerate overnight at 4°C.

    • Place the tubes on a planar shaker for 3 hours to enhance extraction.

    • Centrifuge the mixture to pellet the insoluble debris.

    • Carefully transfer the supernatant (the crude extract) to a new tube.

    • To maximize yield, the pellet can be re-extracted with an additional 5-10 mL of the extraction solvent, shaken, centrifuged, and the supernatants combined.

    • Evaporate the acetone from the combined extracts under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

    • The remaining aqueous extract can be lyophilized or used directly for the next step.

2. Fractionation by Sephadex LH-20 Column Chromatography

This step separates tannins from other low-molecular-weight phenolics and impurities.[10]

  • Objective: To enrich the tannin fraction containing this compound.

  • Materials:

    • Sephadex LH-20 gel.

    • Chromatography column (e.g., 5 x 40 cm).

    • Elution Solvents: 100% Ethanol, 50% Acetone (v/v).

    • Crude extract from the previous step.

  • Procedure:

    • Swell the Sephadex LH-20 gel in ethanol and pack the column according to the manufacturer's instructions.

    • Dissolve the crude extract (e.g., 2 g) in a minimal volume of ethanol (e.g., 20 mL).

    • Apply the dissolved extract to the top of the equilibrated Sephadex LH-20 column.

    • Elution Step 1 (Removal of Non-tannins): Elute the column with 100% ethanol. This mobile phase will remove low-molecular-weight phenolic compounds and other impurities.[10] Collect fractions and monitor the eluate by TLC or UV-Vis spectroscopy.

    • Elution Step 2 (Elution of Tannins): After the initial elution, switch the mobile phase to 50% acetone (v/v). This will elute the tannin fraction, including this compound.[10]

    • Collect the tannin-containing fractions.

    • Combine the relevant fractions and remove the solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield a powdered, tannin-enriched fraction.

3. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final step to isolate pure this compound from the enriched tannin fraction.

  • Objective: To achieve high-purity this compound.

  • Materials:

    • Preparative HPLC system with a UV detector.

    • Reversed-phase column (e.g., C18, 250 x 10 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid or Acetic acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Tannin-enriched fraction.

  • Procedure:

    • Develop an analytical HPLC method first to determine the optimal separation conditions. A common starting gradient for tannins is from a low percentage of Mobile Phase B (e.g., 5-10%) to a higher percentage (e.g., 30-50%) over 30-40 minutes.

    • Dissolve the tannin-enriched fraction in the initial mobile phase composition.

    • Inject the sample onto the preparative C18 column.

    • Run the preparative HPLC using a scaled-up gradient from the analytical method. An example elution program could be a linear gradient of acetonitrile in 0.1% aqueous formic acid.[9]

    • Monitor the eluate at a wavelength suitable for tannins (e.g., 280 nm).

    • Collect the peak corresponding to this compound based on its retention time from the analytical run.

    • Combine the collected fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous residue to obtain pure this compound.

    • Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity of over 90% is often achievable.

References

The Biosynthesis of Tellimagrandin II: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tellimagrandin II, a key ellagitannin, has garnered significant interest within the scientific community due to its wide range of biological activities, including antiviral and antineoplastic properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants, with a particular focus on the enzymatic processes and molecular mechanisms involved. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current understanding of this compound synthesis, detailed experimental protocols, and quantitative data to support further research and application.

Introduction

This compound is the inaugural ellagitannin synthesized from 1,2,3,4,6-pentagalloyl-glucose and is found in various plant species, including Tellima grandiflora, Geum japonicum, and Syzygium aromaticum (clove)[1]. As a precursor to more complex ellagitannins, understanding its biosynthesis is crucial for harnessing the therapeutic potential of this class of compounds. This guide will detail the metabolic journey from the shikimate pathway to the formation of this compound and its subsequent transformations.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that originates from the primary metabolic shikimate pathway.

2.1. From the Shikimate Pathway to Gallic Acid

The journey begins with the conversion of 3-dehydroshikimic acid, an intermediate of the shikimate pathway, to gallic acid. This reaction is catalyzed by the enzyme shikimate dehydrogenase.

2.2. Formation of β-Glucogallin

Gallic acid is then esterified with UDP-glucose to form 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin. This reaction is mediated by a UDP-glycosyltransferase.

2.3. Synthesis of 1,2,3,4,6-Penta-O-galloyl-β-D-glucose

Through a series of galloylation reactions, β-glucogallin is converted to 1,2,3,4,6-penta-O-galloyl-β-D-glucose. These steps involve galloyltransferases that utilize β-glucogallin as the galloyl donor.

2.4. The Key Oxidative Coupling Step

The final and defining step in this compound biosynthesis is the intramolecular oxidative coupling of the galloyl groups at the 4- and 6-positions of 1,2,3,4,6-pentagalloyl-glucose. This reaction is catalyzed by a specific laccase-type phenol oxidase named pentagalloylglucose:O(2) oxidoreductase (EC 1.10.3.2), which was first isolated and characterized from Tellima grandiflora leaves. This enzymatic conversion results in the formation of the hexahydroxydiphenoyl (HHDP) bridge, the characteristic feature of ellagitannins.

2.5. Subsequent Transformations of this compound

This compound serves as a branching point for the synthesis of other ellagitannins. It can be further oxidized to form casuarictin or undergo dimerization to yield cornusiin E[1]. The dimerization to cornusiin E is also catalyzed by a laccase, which is distinct from the enzyme responsible for the formation of this compound[2].

Signaling Pathway Diagram

Tellimagrandin_II_Biosynthesis cluster_0 Shikimate Pathway cluster_1 Gallotannin Biosynthesis cluster_2 Ellagitannin Biosynthesis 3-Dehydroshikimic_Acid 3-Dehydroshikimic_Acid Gallic_Acid Gallic_Acid 3-Dehydroshikimic_Acid->Gallic_Acid Shikimate Dehydrogenase beta-Glucogallin beta-Glucogallin Gallic_Acid->beta-Glucogallin UDP-Glycosyltransferase 1,2,3,4,6-Penta-O-galloyl-glucose 1,2,3,4,6-Penta-O-galloyl-glucose beta-Glucogallin->1,2,3,4,6-Penta-O-galloyl-glucose Galloyltransferases Tellimagrandin_II Tellimagrandin_II 1,2,3,4,6-Penta-O-galloyl-glucose->Tellimagrandin_II Pentagalloylglucose:O(2) oxidoreductase (Laccase) Casuarictin Casuarictin Tellimagrandin_II->Casuarictin Oxidation Cornusiin_E Cornusiin_E Tellimagrandin_II->Cornusiin_E Laccase

Biosynthetic pathway of this compound from the shikimate pathway.

Quantitative Data

A comprehensive understanding of the this compound biosynthetic pathway requires quantitative data on the enzymes and metabolites involved.

Table 1: Physicochemical Properties of Key Enzymes
EnzymeSource OrganismMolecular Weight (kDa)Optimal pHIsoelectric Point (pI)
Pentagalloylglucose:O(2) oxidoreductaseTellima grandiflora~605.06.3
Laccase (for Cornusiin E synthesis)Tellima grandiflora~160 (tetramer of 40 kDa subunits)5.25.2

Data sourced from Niemetz & Gross, 2003 and Niemetz, 2003.[1][2]

Table 2: Michaelis-Menten Kinetic Parameters of a Plant Laccase

Note: Specific kinetic data for the pentagalloylglucose:O(2) oxidoreductase from Tellima grandiflora is not currently available in the literature. The following data is for a purified laccase from Prickly lettuce (Lactuca serriola L.) leaves and is provided for illustrative purposes.

SubstrateKm (µM)Vmax (µM/min)
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))53.68641.2

Data sourced from a study on laccase from Prickly lettuce.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Purification of Pentagalloylglucose:O(2) Oxidoreductase from Tellima grandiflora Leaves

This protocol is based on the methods described by Niemetz and Gross (2003)[1].

4.1.1. Materials and Reagents

  • Fresh or frozen Tellima grandiflora leaves

  • Liquid nitrogen

  • Extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0, containing polyvinylpolypyrrolidone, ascorbate, and β-mercaptoethanol)

  • Ammonium sulfate

  • Dialysis tubing (10 kDa MWCO)

  • Chromatography resins (e.g., DEAE-cellulose, Phenyl-Sepharose, Superdex 200)

  • Chromatography system (e.g., FPLC)

4.1.2. Procedure

  • Homogenization: Grind fresh or frozen leaves to a fine powder in liquid nitrogen.

  • Extraction: Suspend the powder in cold extraction buffer and stir for 30 minutes at 4°C.

  • Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes to remove cell debris.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate. The fraction containing the laccase activity is typically between 30-60% saturation.

  • Dialysis: Resuspend the active precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

  • Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose column equilibrated with the appropriate buffer. Elute with a linear salt gradient (e.g., 0-0.5 M NaCl).

  • Hydrophobic Interaction Chromatography: Pool the active fractions and apply to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

  • Size-Exclusion Chromatography: Further purify the active fractions on a Superdex 200 column to obtain a homogenous enzyme preparation.

Experimental Workflow: Enzyme Purification

Enzyme_Purification_Workflow Start Start Homogenization Homogenization Start->Homogenization Extraction Extraction Homogenization->Extraction Clarification Clarification Extraction->Clarification Ammonium_Sulfate_Precipitation Ammonium_Sulfate_Precipitation Clarification->Ammonium_Sulfate_Precipitation Dialysis Dialysis Ammonium_Sulfate_Precipitation->Dialysis Ion_Exchange_Chromatography Ion_Exchange_Chromatography Dialysis->Ion_Exchange_Chromatography Hydrophobic_Interaction_Chromatography Hydrophobic_Interaction_Chromatography Ion_Exchange_Chromatography->Hydrophobic_Interaction_Chromatography Size_Exclusion_Chromatography Size_Exclusion_Chromatography Hydrophobic_Interaction_Chromatography->Size_Exclusion_Chromatography Purified_Enzyme Purified_Enzyme Size_Exclusion_Chromatography->Purified_Enzyme

Workflow for the purification of pentagalloylglucose:O(2) oxidoreductase.

Enzyme Activity Assay

4.2.1. Principle The activity of pentagalloylglucose:O(2) oxidoreductase is determined by monitoring the consumption of the substrate, 1,2,3,4,6-pentagalloyl-glucose, or the formation of the product, this compound, over time using High-Performance Liquid Chromatography (HPLC).

4.2.2. Materials and Reagents

  • Purified enzyme solution

  • Substrate: 1,2,3,4,6-pentagalloyl-glucose

  • Assay buffer (e.g., 0.1 M citrate buffer, pH 5.0)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

  • This compound standard (for product identification and quantification)

4.2.3. Procedure

  • Reaction Setup: Prepare a reaction mixture containing the assay buffer, a known concentration of 1,2,3,4,6-pentagalloyl-glucose, and the purified enzyme solution.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

  • Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or a denaturing agent).

  • HPLC Analysis: Inject the samples into the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

  • Data Analysis: Quantify the decrease in the substrate peak area and/or the increase in the product peak area over time. Calculate the enzyme activity in units (e.g., µmol of product formed per minute).

Metabolite Analysis by HPLC-MS

4.3.1. Principle High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of this compound and its precursors in plant extracts.

4.3.2. Sample Preparation

  • Extraction: Extract plant material with a suitable solvent (e.g., 80% methanol).

  • Filtration: Filter the extract to remove particulate matter.

  • Concentration: Concentrate the extract under reduced pressure.

  • Solid-Phase Extraction (SPE): Optionally, use an SPE cartridge to clean up the sample and enrich for the compounds of interest.

4.3.3. HPLC-MS Analysis

  • HPLC System: A standard HPLC system with a binary pump and autosampler.

  • Column: A reversed-phase C18 column.

  • Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometer: An electrospray ionization (ESI) source is commonly used in negative ion mode for the analysis of tannins.

  • Data Acquisition: Acquire data in full scan mode to identify the molecular ions of the compounds of interest and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Gene Identification and Expression Analysis

While the specific genes encoding the laccases involved in this compound biosynthesis in Tellima grandiflora have not been fully characterized, modern molecular biology techniques can be employed for their identification and to study their expression.

Gene Cloning Strategy

A common strategy for cloning laccase genes involves a combination of PCR-based methods using degenerate primers designed from conserved regions of known laccase sequences, followed by techniques like Rapid Amplification of cDNA Ends (RACE) to obtain the full-length gene sequence.

Logical Relationship: Gene Cloning

Gene_Cloning_Strategy Start Start RNA_Isolation RNA_Isolation Start->RNA_Isolation cDNA_Synthesis cDNA_Synthesis RNA_Isolation->cDNA_Synthesis Degenerate_PCR Degenerate_PCR cDNA_Synthesis->Degenerate_PCR Sequence_Analysis Sequence_Analysis Degenerate_PCR->Sequence_Analysis RACE_PCR RACE_PCR Sequence_Analysis->RACE_PCR Design specific primers Full_Length_Gene Full_Length_Gene RACE_PCR->Full_Length_Gene

A typical workflow for cloning a target laccase gene.

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) can be used to study the expression levels of candidate laccase genes in different tissues of Tellima grandiflora or under various environmental conditions. This involves designing specific primers for the target genes and a reference gene, followed by reverse transcription of RNA to cDNA and subsequent real-time PCR analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a key step in the production of a diverse array of bioactive ellagitannins in plants. The identification and characterization of the pentagalloylglucose:O(2) oxidoreductase from Tellima grandiflora has been a significant milestone in understanding this pathway. However, further research is needed to elucidate the precise kinetic parameters of this enzyme, identify and characterize the corresponding genes, and understand the regulatory networks that control the flux through this pathway. Such knowledge will be invaluable for the metabolic engineering of plants to enhance the production of these medicinally important compounds and for the development of novel therapeutic agents.

References

The Multifaceted Mechanisms of Action of Tellimagrandin II: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Tellimagrandin II (TGII), a dimeric ellagitannin found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory, antibacterial, and anticancer properties of TGII. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Anti-inflammatory Mechanism of Action

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, particularly in macrophages. The primary mechanism involves the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).

Inhibition of Pro-inflammatory Mediators

TGII has been shown to significantly inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7 and human monocyte-derived macrophages.[1][2] This inhibition is achieved through the downregulation of the expression of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1][2]

Modulation of Upstream Signaling Pathways

The anti-inflammatory effects of TGII are orchestrated through the inhibition of critical upstream signaling cascades:

  • NF-κB Pathway: TGII attenuates the activation of the Nuclear Factor-kappa B (NF-κB) pathway by reducing the phosphorylation of the p65 subunit.[1][3]

  • AP-1 Pathway: The activation of Activator Protein-1 (AP-1), another crucial transcription factor in inflammation, is suppressed by TGII through the reduced expression of c-fos and phosphorylation of c-jun.[1][3]

  • MAPK Pathway: TGII blocks the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of pro-inflammatory cytokine production.[1][3]

Quantitative Data: Anti-inflammatory Activity
ParameterCell LineTreatmentConcentrationResultReference
Cell Viability RAW 264.7TGIIUp to 50 µM> 90% viability[1][2]
NO Production RAW 264.7LPS + TGII12.5 - 50 µMSignificant inhibition[1]
PGE2 Production RAW 264.7LPS + TGII12.5 - 50 µMSignificant inhibition[1]
NOS2 Protein Expression RAW 264.7LPS + TGII25 - 50 µMSignificant reduction[1]
COX-2 Protein Expression RAW 264.7LPS + TGII25 - 50 µMSignificant reduction[1]
phospho-p65 Expression RAW 264.7LPS + TGII50 µMReduced expression[1]
phospho-p38 Expression RAW 264.7LPS + TGII50 µMReduced expression[1]

Signaling Pathway Diagram

Anti_inflammatory_Pathway_of_Tellimagrandin_II LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway AP1_pathway AP-1 Pathway TLR4->AP1_pathway p38 p38 MAPK_pathway->p38 NOS2_COX2 NOS2 & COX-2 Gene Expression p38->NOS2_COX2 p65 p65 NFkB_pathway->p65 p65->NOS2_COX2 cfos_cjun c-fos/c-jun AP1_pathway->cfos_cjun cfos_cjun->NOS2_COX2 NO_PGE2 NO & PGE2 Production NOS2_COX2->NO_PGE2 Inflammation Inflammatory Response NO_PGE2->Inflammation TGII This compound TGII->p38 inhibits TGII->p65 inhibits TGII->cfos_cjun inhibits Antibacterial_Workflow_of_Tellimagrandin_II start MRSA Culture treatment Treatment with This compound (TGII) start->treatment mic MIC Determination (Microdilution Assay) treatment->mic rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction tem Transmission Electron Microscopy (TEM) treatment->tem result_mic Inhibition of MRSA Growth mic->result_mic q_rt_pcr qRT-PCR for mecA gene expression rna_extraction->q_rt_pcr western_blot Western Blot for PBP2a protein level protein_extraction->western_blot result_gene Reduced mecA Expression q_rt_pcr->result_gene result_protein Reduced PBP2a Expression western_blot->result_protein result_morphology Altered Cell Wall Morphology tem->result_morphology Anticancer_Apoptosis_Pathway_of_Tellimagrandin_II TGII This compound Mitochondrion Mitochondrion TGII->Mitochondrion Respiration Reduced Mitochondrial Respiration Mitochondrion->Respiration inhibits CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Tellimagrandin II: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellimagrandin II, a dimeric ellagitannin found in various medicinal plants, has emerged as a promising natural compound with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, including its anti-inflammatory, antibacterial, antiviral, and anticancer properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a hydrolyzable tannin characterized by a C-glucosidic ellagitannin structure. It is naturally present in a variety of plant species, including Trapa bispinosa (water chestnut), Geum japonicum, and Syzygium aromaticum (clove)[1]. Traditionally, plants containing this compound have been used in folk medicine for their diverse therapeutic properties. Modern scientific investigation has begun to validate these traditional uses, revealing the potent bioactive nature of this complex polyphenol. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following sections. The quantitative data associated with these activities are presented in structured tables for clarity and comparative analysis.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated murine and human macrophages have shown that this compound can effectively reduce the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of this compound

Cell LineTreatmentMediator InhibitedConcentration / IC₅₀Reference
RAW 264.7 (murine macrophages)LPS + this compoundNitric Oxide (NO)Significant reduction at 25 µM[2][3][4]
RAW 264.7 (murine macrophages)LPS + this compoundProstaglandin E2 (PGE2)Significant reduction at 25 µM[2][3]
Antibacterial Activity

A notable biological activity of this compound is its potent antibacterial effect, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has been shown to not only directly inhibit bacterial growth but also to act synergistically with conventional antibiotics, potentially reversing antibiotic resistance.

Quantitative Data: Antibacterial Activity of this compound

Bacterial StrainActivityMIC (µg/mL)Reference
Methicillin-sensitive S. aureus (MSSA)Minimum Inhibitory Concentration64[1]
Methicillin-resistant S. aureus (MRSA)Minimum Inhibitory Concentration128[1]
MRSA (in combination with oxacillin)Synergistic ActivityMIC of oxacillin reduced[1]
Antiviral Activity

This compound has shown promise as an antiviral agent, particularly against Herpes Simplex Virus (HSV). Its mechanism of action appears to involve the early stages of viral infection, including attachment and penetration into host cells.

Quantitative Data: Antiviral Activity of this compound

VirusCell LineActivityEC₅₀Reference
Herpes Simplex Virus 2 (HSV-2)Vero cellsInhibition of viral replicationNot explicitly stated, but pterocarnin A, a similar compound, showed activity. Further research on this compound is needed.[5]
Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties. Extracts from plants rich in Tellimagrandin I and II have been shown to induce cytotoxic effects and promote apoptosis in cancer cell lines. However, specific IC₅₀ values for purified this compound against a broad range of cancer cell lines are still under investigation. One study on walnut extracts rich in Tellimagrandin I and II reported cytotoxic effects on human HeLa cancer cells through the promotion of apoptosis and reduction of mitochondrial respiration[6].

Quantitative Data: Anticancer Activity of this compound

Cell LineActivityIC₅₀Reference
HeLa (Cervical Cancer)Cytotoxicity (from walnut extract rich in Tellimagrandin I & II)Not specified for this compound alone[6]
MCF-7 (Breast Cancer)Data not available-
HepG2 (Liver Cancer)Data not available-
Antioxidant Activity

As a polyphenol, this compound is expected to possess antioxidant properties. However, specific quantitative data from standardized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay are not yet extensively reported in the literature for the purified compound. Such assays would quantify its ability to neutralize free radicals, typically reported as an IC₅₀ value or in Trolox equivalents[7][8][9].

Quantitative Data: Antioxidant Activity of this compound

AssayActivityValueReference
DPPH Radical ScavengingIC₅₀Data not available
ORACTrolox EquivalentsData not available

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. The following sections and diagrams illustrate the key signaling pathways modulated by this compound.

Anti-inflammatory Signaling Pathway

This compound mitigates inflammation by inhibiting the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, it reduces the phosphorylation of p65 (a subunit of NF-κB) and p38 MAPK, leading to decreased expression of pro-inflammatory enzymes like iNOS and COX-2, and consequently, reduced production of NO and PGE2[2][3][4].

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex p38 p38 MAPK TAK1->p38 IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus iNOS_COX2_gene iNOS/COX-2 Genes NFκB_nucleus->iNOS_COX2_gene activate transcription phospho_p38 p-p38 p38->phospho_p38 AP1 AP-1 (c-fos/c-jun) phospho_p38->AP1 AP1_nucleus AP-1 (nucleus) AP1->AP1_nucleus AP1_nucleus->iNOS_COX2_gene activate transcription iNOS_COX2_protein iNOS/COX-2 Proteins iNOS_COX2_gene->iNOS_COX2_protein translation NO_PGE2 NO & PGE2 (Inflammatory Mediators) iNOS_COX2_protein->NO_PGE2 produce Tellimagrandin_II This compound Tellimagrandin_II->IKK_complex Tellimagrandin_II->phospho_p38

Caption: this compound inhibits LPS-induced inflammatory signaling.

Antibacterial Mechanism against MRSA

This compound overcomes methicillin resistance in S. aureus by a multi-faceted mechanism. It downregulates the expression of the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a). PBP2a is the key enzyme responsible for β-lactam resistance in MRSA. By reducing PBP2a levels, this compound restores the susceptibility of MRSA to β-lactam antibiotics. Furthermore, it disrupts the integrity of the bacterial cell wall, leading to cell lysis[1][10][11].

Antibacterial_Mechanism cluster_MRSA MRSA Bacterium mecA mecA gene PBP2a_mRNA PBP2a mRNA mecA->PBP2a_mRNA transcription PBP2a PBP2a Protein PBP2a_mRNA->PBP2a translation CellWall Cell Wall Synthesis (Cross-linking) PBP2a->CellWall Beta_lactam β-lactam Antibiotics PBP2a->Beta_lactam Resistance β-lactam Resistance CellWall->Resistance CellLysis Cell Lysis CellWall->CellLysis Tellimagrandin_II This compound Tellimagrandin_II->mecA inhibits Tellimagrandin_II->CellWall disrupts Beta_lactam->CellWall inhibits (in susceptible strains)

Caption: this compound's mechanism against MRSA.

Antiviral Mechanism against Herpes Simplex Virus (HSV)

The antiviral activity of this compound against HSV is primarily attributed to its ability to interfere with the initial stages of the viral life cycle. It is thought to inhibit the attachment of the virus to host cell receptors and prevent its subsequent penetration into the cell, thereby blocking the initiation of infection[5].

Antiviral_Mechanism HSV HSV Particle Attachment Attachment HSV->Attachment HostCell Host Cell Receptor Host Cell Receptor Attachment->Receptor Penetration Penetration Attachment->Penetration Replication Viral Replication Penetration->Replication leads to Tellimagrandin_II This compound Tellimagrandin_II->Attachment inhibits Tellimagrandin_II->Penetration inhibits

Caption: this compound inhibits early stages of HSV infection.

Anticancer Apoptotic Pathway

While the precise signaling pathways for this compound-induced apoptosis in cancer cells are not fully elucidated, it is hypothesized to involve the intrinsic (mitochondrial) pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases) leading to programmed cell death[6][12][13][14][15].

Apoptosis_Pathway Tellimagrandin_II This compound Mitochondrion Mitochondrion Tellimagrandin_II->Mitochondrion induces stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of this compound.

  • Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 50 µL of each this compound dilution to 150 µL of a freshly prepared 0.1 mM DPPH solution in methanol. A blank (methanol) and a standard antioxidant (e.g., Trolox or ascorbic acid) should be included.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Western Blot Analysis for NF-κB Pathway

This technique is used to detect the levels of key proteins in the NF-κB signaling pathway.

  • Cell Lysis: Treat cells (e.g., RAW 264.7 macrophages) with LPS and/or this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This animal model is used to evaluate the in vivo anti-inflammatory effects of this compound.

  • Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.

  • Grouping and Treatment: Divide the rats into groups: a control group, a carrageenan group, a positive control group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 20, 50 mg/kg, administered orally or intraperitoneally). Administer the treatments 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.

Therapeutic Potential and Future Directions

The diverse biological activities of this compound highlight its significant therapeutic potential. Its potent anti-inflammatory properties suggest its utility in treating inflammatory conditions such as sepsis and arthritis. The antibacterial activity against MRSA is particularly noteworthy in the era of rising antibiotic resistance, offering a potential new avenue for treating challenging infections, possibly in combination with existing antibiotics. The antiviral and anticancer activities, although less characterized, warrant further investigation to establish its efficacy and mechanisms of action in these therapeutic areas.

Future research should focus on:

  • Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a systemic drug.

  • In Vivo Efficacy: Conducting more extensive in vivo studies in relevant animal models to confirm the therapeutic efficacy observed in vitro.

  • Toxicology: Thoroughly evaluating the safety profile and potential toxicity of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

  • Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into clinical applications.

Conclusion

This compound is a multifaceted natural compound with a compelling profile of biological activities. This technical guide has summarized the current state of knowledge regarding its anti-inflammatory, antibacterial, antiviral, and anticancer properties, providing a foundation for future research. The detailed experimental protocols and elucidated signaling pathways presented herein are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising molecule. Continued investigation into this compound could lead to the development of novel therapies for a range of human diseases.

References

Tellimagrandin II: A Potent Agent Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly in Staphylococcus aureus, presents a formidable challenge to global public health. Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of nosocomial and community-acquired infections, often associated with high morbidity and mortality. The urgent need for novel therapeutic strategies has driven research into natural compounds with antimicrobial properties. This technical guide focuses on Tellimagrandin II, a polyphenolic compound extracted from Trapa bispinosa (water caltrop), and its demonstrated efficacy as an antibacterial agent against MRSA. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the proposed mechanism of action of this compound, serving as a resource for researchers and professionals in the field of drug development.

Quantitative Antimicrobial Activity

This compound (TGII) has demonstrated significant in vitro activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, has been determined for TGII against various clinical isolates.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics against S. aureus Strains[1]
Antimicrobial AgentMIC (μg/mL)
MSSA (Clinical Isolate)
This compound 64
Oxacillin4
Ampicillin> 512
Erythromycin128
Doxycycline2
Levofloxacin0.5

Synergistic Effects with Conventional Antibiotics

A crucial aspect of this compound's potential is its ability to act synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains. The fractional inhibitory concentration (FIC) index is a measure of the synergistic, additive, indifferent, or antagonistic effect of a combination of antimicrobial agents. An FIC index of ≤ 0.5 is indicative of synergy.

Table 2: Synergistic Activity of this compound with Oxacillin and Doxycycline against MRSA[1]
MRSA StrainCombinationMIC of Antibiotic Alone (μg/mL)MIC of Antibiotic in Combination with TGII (40 μg/mL) (μg/mL)FIC IndexInterpretation
19615 Oxacillin + TGII5121280.56Additive
Doxycycline + TGII1640.56Additive
18631 Oxacillin + TGII> 512128≤ 0.56Synergistic/Additive
Doxycycline + TGII1640.56Additive
18271 Oxacillin + TGII> 512128≤ 0.56Synergistic/Additive
Doxycycline + TGII1640.56Additive
33591 Oxacillin + TGII> 512128≤ 0.56Synergistic/Additive
Doxycycline + TGII> 512128≤ 0.56Synergistic/Additive

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the antibacterial activity of this compound against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and various antibiotics against MSSA and MRSA strains was determined using the broth microdilution method.

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis start Prepare two-fold serial dilutions of this compound and antibiotics in Mueller-Hinton Broth (MHB) dispense Dispense diluted compounds and bacterial inoculum into 96-well microtiter plates start->dispense inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculum->dispense incubate Incubate plates at 37°C for 16-20 hours dispense->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic MIC is the lowest concentration with no visible bacterial growth read_results->determine_mic

Workflow for MIC Determination.
Fractional Inhibitory Concentration (FIC) Index Assay

The synergistic effect of this compound in combination with conventional antibiotics was assessed using the checkerboard method to determine the FIC index.

FIC_Index_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_calculation Calculation serial_dilution_A Prepare serial dilutions of Antibiotic A checkerboard Create a checkerboard pattern in a 96-well plate with combinations of both agents serial_dilution_A->checkerboard serial_dilution_B Prepare serial dilutions of this compound serial_dilution_B->checkerboard add_inoculum Add standardized MRSA inoculum to each well checkerboard->add_inoculum incubate_plate Incubate the plate at 37°C for 16-20 hours add_inoculum->incubate_plate determine_mic_combo Determine the MIC of each agent in the combination incubate_plate->determine_mic_combo calculate_fic Calculate FIC Index: (MIC of A in combo / MIC of A alone) + (MIC of B in combo / MIC of B alone) determine_mic_combo->calculate_fic interpret_fic Interpret FIC Index: ≤ 0.5: Synergy > 0.5 - 1: Additive > 1 - 4: Indifference > 4: Antagonism calculate_fic->interpret_fic

Checkerboard Assay Workflow for FIC Index.
Time-Kill Kinetic Assay

To evaluate the bactericidal activity of this compound, a time-kill kinetic study was performed.[1]

  • Inoculum Preparation: A mid-logarithmic phase culture of MRSA was diluted to a starting concentration of approximately 1 x 106 colony-forming units (CFU)/mL in fresh MHB.

  • Treatment: The bacterial suspension was treated with this compound (40 μg/mL), oxacillin (5 μg/mL), doxycycline (8 μg/mL and 16 μg/mL), and combinations of TGII with the antibiotics. A no-drug control was also included.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots were taken from each treatment group, serially diluted, and plated on tryptic soy agar.

  • Incubation and Counting: Plates were incubated at 37°C for 24 hours, after which the colonies were counted to determine the CFU/mL at each time point.

  • Data Analysis: The results were plotted as log10 CFU/mL versus time. A ≥ 3-log10 decrease in CFU/mL is considered bactericidal.

The time-kill assay revealed a significant reduction of approximately 3.0 log10 CFU/mL in the TGII-treated group within the initial 8 hours of incubation, demonstrating its bactericidal activity against MRSA.[1]

Investigation of the Mechanism of Action

Several experiments were conducted to elucidate the mechanism by which this compound exerts its antibacterial effect on MRSA.

  • Quantitative Real-Time PCR (qPCR): This was used to measure the mRNA expression levels of the mecA gene, which is responsible for methicillin resistance.

  • Western Blot Analysis: This technique was employed to determine the protein expression levels of Penicillin-Binding Protein 2a (PBP2a), the product of the mecA gene.

  • PBP2a Latex Agglutination Test: A rapid assay to detect the presence of PBP2a.

  • BOCILLIN FL Binding Assay: This assay uses a fluorescently labeled penicillin derivative (BOCILLIN FL) to assess the binding affinity of PBP2a.

  • Transmission Electron Microscopy (TEM): Used to visualize the morphological changes in MRSA cells after treatment with this compound.

Mechanism of Action of this compound against MRSA

The collective results from the mechanistic studies indicate that this compound's antibacterial activity against MRSA is multi-faceted.

TGII_Mechanism_of_Action cluster_genetic Genetic and Protein Level Effects cluster_cellular Cellular Effects TGII This compound mecA mecA gene expression TGII->mecA Reduces PBP2a_activity PBP2a activity TGII->PBP2a_activity Inhibits binding activity PBP2a_synthesis PBP2a synthesis mecA->PBP2a_synthesis Leads to reduced PBP2a_synthesis->PBP2a_activity cell_wall Cell wall integrity PBP2a_activity->cell_wall Disrupts synthesis of cell_lysis Cell lysis and death cell_wall->cell_lysis

Proposed Mechanism of Action of this compound.

The primary mechanism of action of this compound against MRSA involves the downregulation of the mecA gene, leading to a reduction in the expression of PBP2a.[1] PBP2a is the key enzyme that confers resistance to β-lactam antibiotics in MRSA. Furthermore, this compound was found to directly interfere with the function of PBP2a.[1] Transmission electron microscopy images confirmed that treatment with this compound resulted in the destruction of the MRSA cell wall integrity, leading to the loss of cytoplasmic content and cell death.[1]

Anti-Biofilm Activity

While this compound has shown potent antibacterial activity against planktonic MRSA, specific studies detailing its efficacy against MRSA biofilms were not identified in the conducted literature search. The ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms is a critical aspect of its therapeutic potential, as biofilm-associated infections are notoriously difficult to treat. Further research is warranted to investigate the anti-biofilm properties of this compound against MRSA.

Conclusion

This compound exhibits promising antibacterial activity against MRSA, a clinically significant and often multidrug-resistant pathogen. Its bactericidal action, coupled with its ability to synergistically enhance the efficacy of conventional antibiotics, positions it as a strong candidate for further preclinical and clinical development. The mechanism of action, involving the suppression of the mecA-PBP2a resistance pathway and disruption of cell wall integrity, provides a solid foundation for its therapeutic rationale. Future research should focus on its anti-biofilm potential and in vivo efficacy to fully elucidate its role in combating MRSA infections.

References

An In-depth Technical Guide on the Antiviral Properties of Tannins Against Herpes Simplex Virus, with Reference to Tellimagrandin II

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no direct studies on the specific antiviral properties of Tellimagrandin II against Herpes Simplex Virus (HSV) have been identified. This compound is an ellagitannin, a class of polyphenolic compounds. This guide, therefore, focuses on the broader class of tannins, for which there is a significant body of research regarding their anti-HSV activity. The data and mechanisms presented herein for various tannins can serve as a foundational framework for investigating the potential of related compounds like this compound.

Introduction

Herpes Simplex Virus (HSV), encompassing HSV-1 and HSV-2, is a highly prevalent pathogen causing a range of diseases from oral and genital lesions to more severe conditions like encephalitis. The emergence of strains resistant to current nucleoside analog therapies, such as acyclovir, necessitates the exploration of novel antiviral agents.[1][2] Tannins, a diverse group of plant-derived polyphenolic compounds, have demonstrated considerable in vitro antiviral activity against HSV, making them promising candidates for new therapeutic strategies.[1][2]

This technical guide provides a comprehensive overview of the current understanding of the anti-HSV properties of tannins. It summarizes quantitative data on their antiviral efficacy, details common experimental protocols for their evaluation, and illustrates their proposed mechanisms of action through signaling pathway and workflow diagrams.

Quantitative Data on Anti-HSV Activity of Tannins

The antiviral efficacy of various tannins against HSV-1 and HSV-2 has been quantified in numerous studies. The key parameters are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits viral activity by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater antiviral specificity.

Below is a summary of the reported anti-HSV activities for several representative tannins.

Tannin CompoundVirus StrainCell LineCC₅₀ (µM)EC₅₀/IC₅₀ (µM)Selectivity Index (SI)Reference
Chebulagic Acid (CHLA)HSV-1A549316.82 ± 11.2317.02 ± 2.8218.62[3]
Punicalagin (PUG)HSV-1A549318.84 ± 4.9810.25 ± 1.1331.11[3]
Chebulinic Acid (CHLI)HSV-1A549330.83 ± 9.0720.85 ± 2.4015.87[3]
Punicalin (PUN)HSV-1A549310.85 ± 1.9921.33 ± 1.7714.57[3]
Epiactissimin BHSV-1MDBK-->60.6[4]
Epiactissimin AHSV-1MDBK-->55.5[4]
Acutissimin AHSV-1MDBK-->34.8[4]
MongolicainHSV-1MDBK-->32.5[4]
Tannic AcidHSV-1MDBK-->25[4]
CastalaginHSV-1 (ACV-S)Vero39.5 ± 2.80.058 ± 0.004681[5]
VescalaginHSV-1 (ACV-S)Vero48.7 ± 3.50.11 ± 0.007443[5]
Chebulagic AcidHSV-2Vero---[1]
Chebulinic AcidHSV-2Vero---[1]

Note: '-' indicates data not provided in the cited source. Data is presented as mean ± standard deviation where available.

Experimental Protocols

The evaluation of the antiviral properties of tannins against HSV involves a series of standardized in vitro assays. These protocols are designed to determine the efficacy of the compounds and to elucidate their mechanism of action.

  • Objective: To determine the concentration range at which the test compound is toxic to the host cells, enabling the calculation of the CC₅₀.

  • Methodology:

    • Cell Seeding: Host cells (e.g., Vero, A549, or MDBK cells) are seeded in 96-well plates and incubated to form a confluent monolayer.

    • Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the tannin.

    • Incubation: The plates are incubated for a period that typically corresponds to the duration of the antiviral assay (e.g., 24-72 hours).

    • Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. The absorbance is read using a microplate reader.

    • Data Analysis: The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

  • Objective: To quantify the inhibitory effect of a compound on the production of infectious virus particles, allowing for the determination of the EC₅₀ or IC₅₀.[6]

  • Methodology:

    • Cell Seeding: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.

    • Virus Infection: The cell monolayer is infected with a known amount of HSV (typically 50-100 plaque-forming units, PFU) for 1-2 hours at 37°C.

    • Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test tannin.

    • Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.

    • Plaque Visualization: The cells are fixed and stained with a dye such as crystal violet.

    • Data Analysis: The plaques are counted, and the percentage of plaque inhibition is calculated relative to a virus control (no compound). The EC₅₀/IC₅₀ is determined from the dose-response curve.[3][7]

  • Objective: To determine if the compound has a direct inactivating effect on HSV particles.

  • Methodology:

    • Virus-Compound Incubation: A known concentration of HSV is incubated with various concentrations of the tannin for a set period (e.g., 1-2 hours) at 37°C.

    • Dilution: The mixture is then diluted to a sub-therapeutic concentration of the compound to prevent further effects on the host cells during the assay.

    • Infection: The diluted mixture is used to infect a host cell monolayer.

    • Quantification: The remaining viral infectivity is quantified using a plaque reduction assay. A significant reduction in plaque numbers compared to the control indicates a virucidal effect.[7]

  • Objective: To assess the ability of the compound to inhibit the binding of HSV to the host cell surface.

  • Methodology:

    • Pre-treatment: A host cell monolayer is pre-chilled to 4°C.

    • Infection: The cells are then infected with HSV in the presence of various concentrations of the tannin and incubated at 4°C for 1-2 hours. This temperature allows for viral attachment but prevents penetration.

    • Washing: Unbound virus is washed away with cold medium.

    • Quantification: The number of attached viruses can be quantified by lysing the cells and measuring the amount of viral DNA via qPCR, or by shifting the temperature to 37°C and performing a plaque assay.[8][9]

  • Objective: To determine if the compound can block the entry of HSV into the host cell after attachment.

  • Methodology:

    • Virus Adsorption: HSV is allowed to adsorb to the host cell monolayer at 4°C for 1-2 hours in the absence of the compound.

    • Washing: Unbound virus is removed by washing.

    • Compound Addition and Temperature Shift: The medium is replaced with fresh medium containing various concentrations of the tannin, and the temperature is shifted to 37°C to allow penetration.

    • Inactivation of External Virus: After a short incubation period (e.g., 30 minutes), any virus that has not penetrated is inactivated by a low pH citrate buffer wash.

    • Quantification: The number of successfully penetrated viruses is determined by a plaque assay.[7][9]

Mechanisms of Anti-HSV Action and Signaling Pathways

Tannins exert their antiviral effects against HSV through multiple mechanisms, primarily by targeting the early stages of the viral life cycle.[1][10] Their complex polyphenolic structures allow for interactions with both viral and cellular components.[1]

The most well-documented mechanism of action for tannins against HSV is the inhibition of viral attachment and entry into the host cell.[1][7]

  • Interaction with Viral Glycoproteins: HSV initiates infection by the binding of its envelope glycoproteins, particularly glycoprotein B (gB) and glycoprotein C (gC), to heparan sulfate proteoglycans on the host cell surface. This is followed by the interaction of glycoprotein D (gD) with specific cellular receptors, triggering membrane fusion. Tannins, such as chebulagic acid and punicalagin, have been shown to bind to these viral glycoproteins.[1][7] This binding can sterically hinder the interaction of the virus with host cell receptors, thereby blocking both initial attachment and subsequent entry.[7][11]

  • Direct Virucidal Effect: Some tannins can directly interact with the viral envelope, leading to the inactivation of the virus particle before it can attach to a host cell.[1]

HSV can spread directly from an infected cell to an adjacent uninfected cell, a process that is also mediated by viral glycoproteins. By interfering with the function of these glycoproteins, tannins like chebulagic acid and punicalagin can effectively inhibit this mode of viral dissemination, limiting the size and formation of plaques in vitro.[7]

While the primary mode of action appears to be at the entry stage, some studies suggest that tannins may also interfere with later stages of the viral life cycle, such as viral DNA replication.[1][10] The combination of certain ellagitannins with acyclovir has shown synergistic effects, suggesting that they may act on different targets, with tannins potentially inhibiting viral DNA replication through a mechanism distinct from that of nucleoside analogs.[1]

Visualizations

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Prepare Host Cell Monolayer (e.g., Vero, A549) B Cytotoxicity Assay (MTT/XTT) Determine CC50 A->B C Plaque Reduction Assay Determine EC50/IC50 A->C D Calculate Selectivity Index (SI) SI = CC50 / EC50 B->D C->D E Virucidal Assay D->E Select compounds with high SI F Attachment Assay D->F G Penetration Assay D->G H Cell-to-Cell Spread Assay D->H I Data Analysis & Conclusion E->I F->I G->I H->I

Caption: Workflow for evaluating the antiviral activity of tannins against HSV.

G cluster_0 Host Cell cluster_1 Tannin Inhibition nucleus Nucleus replication Viral DNA Replication & Transcription nucleus->replication assembly Virion Assembly & Egress replication->assembly release 5. Release of Progeny Virions assembly->release virus HSV Virion attachment 1. Attachment (gB/gC with Heparan Sulfate) virus->attachment entry 2. Entry/Fusion (gD with Receptors) attachment->entry uncoating 3. Uncoating entry->uncoating transport 4. Genome Transport to Nucleus uncoating->transport transport->nucleus tannin1 Blocks Attachment & Direct Virucidal Effect tannin1->virus tannin1->attachment tannin2 Inhibits Entry/Fusion tannin2->entry tannin3 Potential Inhibition of Replication tannin3->replication

Caption: Key stages of the HSV life cycle and targets of tannin inhibition.

G cluster_0 HSV Virion cluster_1 Host Cell hsv Viral Envelope gb Glycoprotein B/C (gB/gC) hs Heparan Sulfate Receptor gb->hs 1. Attachment gd Glycoprotein D (gD) nectin Nectin-1/HVEM Receptor gd->nectin 2. Fusion Trigger cell Cell Membrane tannin Tannin (e.g., Punicalagin) tannin->gb Binds to gB/gC, prevents attachment tannin->gd Blocks gD, prevents fusion

Caption: Tannins block HSV entry by binding to viral glycoproteins.

Conclusion and Future Directions

The available scientific literature strongly supports the potential of tannins as a valuable class of compounds for the development of novel anti-HSV therapeutics. Their primary mechanism of inhibiting viral entry by targeting essential viral glycoproteins presents a different mode of action compared to currently used nucleoside analogs.[1][7] This is particularly relevant for combating acyclovir-resistant HSV strains.

While data on this compound is currently absent, its structural classification as an ellagitannin suggests it may share similar anti-HSV properties with compounds like punicalagin and castalagin. Future research should therefore focus on:

  • In Vitro Screening: Evaluating the cytotoxicity and anti-HSV efficacy (EC₅₀/IC₅₀) of purified this compound against both acyclovir-sensitive and acyclovir-resistant strains of HSV-1 and HSV-2.

  • Mechanism of Action Studies: Conducting detailed mechanistic assays to determine if this compound acts via virucidal effects, inhibition of attachment, penetration, or later stages of viral replication.

  • In Vivo Studies: Should in vitro data prove promising, advancing to animal models to assess the therapeutic efficacy and safety of this compound in treating HSV infections.

The exploration of tannins, including this compound, holds significant promise for expanding the arsenal of antiviral drugs against Herpes Simplex Virus.

References

A Technical Guide to the Anti-inflammatory Effects of Tellimagrandin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellimagrandin II, a polyphenolic compound, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of its core anti-inflammatory effects, focusing on its mechanism of action in mitigating inflammatory responses. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts targeting inflammatory diseases.

Introduction

This compound is an ellagitannin found in various plants, including nuts and cloves.[1] It is formed from the oxidation of 1,2,3,4,6-pentagalloyl-glucose.[2] Emerging research has highlighted its potential as a therapeutic agent due to its diverse biological activities, which include antioxidant, anticancer, and antimicrobial effects.[3][4] A significant area of interest is its potent anti-inflammatory activity, particularly its ability to modulate key signaling pathways involved in the inflammatory cascade. This guide focuses on the well-documented inhibitory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages, a key model for studying innate immune responses.

Chemical Properties of this compound

PropertyValueReference
Chemical Formula C₄₁H₃₀O₂₆[5]
Molar Mass 938.66 g/mol [2]
IUPAC Name (11aR,13S,14R,15S,15aR)-2,3,4,5,6,7-Hexahydroxy-9,17-dioxo-9,11,11a,13,14,15,15a,17-octahydrodibenzo[g,i]pyrano[3,2-b][2][6]dioxacycloundecine-13,14,15-triyl tris(2,3,4-trihydroxybenzoate)[2]
Synonyms Eugeniin[2]
CAS Number 58970-75-5[2]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages, as reported by Lin et al. (2021).

Table 1: Effect of this compound on Nitric Oxide (NO) Production and iNOS Expression

TreatmentConcentration (µM)Nitrite (NO₂⁻) Production (% of LPS control)iNOS mRNA Expression (Fold change vs. LPS control)iNOS Protein Expression (% of LPS control)
Pre-treatment 10~80%~0.8~75%
25~60%~0.6~50%
50~40%~0.4~25%
Post-treatment 10~85%Not Reported~80%
25~70%Not Reported~60%
50~50%Not Reported~40%

Data is estimated from graphical representations in Lin et al. (2021) and presented as approximate values.

Table 2: Effect of this compound on Prostaglandin E₂ (PGE₂) Production and COX-2 Expression

TreatmentConcentration (µM)PGE₂ Production (% of LPS control)COX-2 Protein Expression (% of LPS control)
Pre-treatment 10~80%~70%
25~60%~50%
50~40%~30%
Post-treatment 10~85%~75%
25~70%~60%
50~50%~40%

Data is estimated from graphical representations in Lin et al. (2021) and presented as approximate values.

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways

Target ProteinTreatmentConcentration (µM)Phosphorylation/Activation (% of LPS control)
p-p65 (NF-κB) Pre-treatment25~50%
c-fos Pre-treatment25~60%
p-c-jun Pre-treatment25~70%
p-p38 (MAPK) Pre-treatment25~40%

Data is estimated from graphical representations in Lin et al. (2021) and presented as approximate values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • LPS Stimulation: Inflammation is induced by treating the cells with 100 ng/mL of lipopolysaccharide (LPS).

  • This compound Treatment:

    • Pre-treatment: Cells are incubated with varying concentrations of this compound (10, 25, 50 µM) for 30 minutes prior to LPS stimulation.

    • Post-treatment: Cells are treated with varying concentrations of this compound (10, 25, 50 µM) 30 minutes after LPS stimulation.

Cell Viability Assay
  • Method: Alamar Blue assay.

  • Procedure:

    • RAW 264.7 cells are seeded in a 96-well plate at a density of 2 x 10⁴ cells/well.

    • Cells are treated with this compound (10, 25, 50 µM) or vehicle (0.1% DMSO) for 24 hours.

    • 10% Alamar Blue reagent is added to each well.

    • After incubation, the absorbance is measured at 570 nm and 600 nm using an ELISA plate reader.

    • Cell viability is calculated relative to the vehicle-treated control cells.

Nitric Oxide (NO) Measurement (Griess Assay)
  • Principle: The Griess assay measures the concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.

  • Procedure:

    • RAW 264.7 cells are treated as described in section 4.1.

    • After the incubation period, the cell culture supernatant is collected.

    • An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm.

    • The nitrite concentration is determined from a sodium nitrite standard curve.

Prostaglandin E₂ (PGE₂) Measurement (ELISA)
  • Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • RAW 264.7 cells are treated as described in section 4.1.

    • The cell culture supernatant is collected.

    • The concentration of PGE₂ in the supernatant is quantified using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.

Western Blot Analysis
  • Objective: To determine the protein expression levels of iNOS, COX-2, and key signaling proteins in the NF-κB and MAPK pathways.

  • Procedure:

    • Following treatment, cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA protein assay kit.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, c-fos, phospho-c-jun, phospho-p38, and a loading control (e.g., β-actin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Band intensities are quantified using densitometry software and normalized to the loading control.

Real-Time Quantitative PCR (RT-qPCR)
  • Objective: To measure the mRNA expression level of iNOS.

  • Procedure:

    • Total RNA is extracted from treated cells using a suitable RNA isolation kit.

    • The quantity and quality of RNA are assessed.

    • cDNA is synthesized from the total RNA using a reverse transcription kit.

    • RT-qPCR is performed using specific primers for iNOS and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative mRNA expression is calculated using the 2-ΔΔCt method.

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflow.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein Protein Synthesis & Products LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 MAPKs MAPKs TRAF6->MAPKs IKK IKK TRAF6->IKK p38 p38 MAPKs->p38 AP1 AP-1 (c-fos/c-jun) p38->AP1 IκBα IκBα IKK->IκBα NFκB NF-κB IKK->NFκB activates IκBα->NFκB NFκB_nuc NF-κB NFκB->NFκB_nuc TGII_cytoplasm This compound TGII_cytoplasm->p38 inhibits TGII_cytoplasm->NFκB_nuc inhibits translocation Gene_Expression Gene Transcription NFκB_nuc->Gene_Expression AP1->Gene_Expression iNOS_mRNA iNOS mRNA Gene_Expression->iNOS_mRNA COX2_mRNA COX-2 mRNA Gene_Expression->COX2_mRNA iNOS_protein iNOS iNOS_mRNA->iNOS_protein COX2_protein COX-2 COX2_mRNA->COX2_protein NO Nitric Oxide (NO) iNOS_protein->NO PGE2 Prostaglandin E₂ (PGE₂) COX2_protein->PGE2

Figure 1: Simplified signaling pathway of LPS-induced inflammation and inhibition by this compound.

G start Start: RAW 264.7 Macrophage Culture treatment Treatment: - Control - LPS (100 ng/mL) - this compound (10, 25, 50 µM)  + LPS start->treatment incubation Incubation treatment->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Cell Lysis incubation->cell_lysate griess Griess Assay for NO supernatant->griess elisa ELISA for PGE₂ supernatant->elisa western Western Blot for Proteins (iNOS, COX-2, p-p65, etc.) cell_lysate->western rtqpcr RT-qPCR for mRNA (iNOS) cell_lysate->rtqpcr data_analysis Data Analysis griess->data_analysis elisa->data_analysis western->data_analysis rtqpcr->data_analysis

Figure 2: General experimental workflow for studying the anti-inflammatory effects of this compound.

Conclusion

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide and prostaglandin E₂.[7] Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, leading to the downregulation of iNOS and COX-2 expression.[7] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in treating inflammatory diseases. Further studies are warranted to explore its efficacy and safety in preclinical and clinical settings.

References

The Antioxidant Capacity of Tellimagrandin II: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellimagrandin II, a prominent ellagitannin found in various medicinal plants, demonstrates significant antioxidant potential. This document provides a comprehensive analysis of its antioxidant capacity, consolidating available quantitative data, detailing its primary cellular mechanism of action through the Keap1-Nrf2 signaling pathway, and providing standardized experimental protocols for its evaluation. The direct radical-scavenging abilities and the indirect cytoprotective effects mediated by the induction of endogenous antioxidant enzymes position this compound as a compound of interest for further investigation in the development of therapeutics targeting oxidative stress-related pathologies.

Introduction to this compound

This compound is a hydrolyzable tannin, specifically an ellagitannin, formed through the oxidation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose.[1][2] It is a naturally occurring polyphenolic compound identified in various plant species, including Geum japonicum and Syzygium aromaticum (clove).[1] As a member of the polyphenol family, this compound is structurally equipped to act as a potent antioxidant, a property attributed to many compounds in this class.[3] Its complex structure, featuring multiple galloyl groups, allows for effective donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), underpinning its direct antioxidant effects. Furthermore, emerging research points towards its role as a modulator of cellular defense pathways, offering a multi-faceted approach to mitigating oxidative stress.

Direct Radical-Scavenging Activity

The direct antioxidant capacity of a compound is its intrinsic ability to neutralize free radicals in vitro. This is commonly measured using chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[4]

Quantitative Antioxidant Data

While this compound is widely recognized for its antioxidant properties, comprehensive quantitative data across all standard assays is limited in publicly available literature. The following table summarizes the available data.

AssayResult (IC₅₀)Reference CompoundNotes
Unspecified Radical Scavenging Assay7.62 µMNot SpecifiedThe study evaluated hydrolyzable tannins; the specific assay for this value was not detailed.[5]
DPPH Radical Scavenging AssayData Not FoundTrolox / Ascorbic AcidFurther research is needed to quantify the specific DPPH radical scavenging capacity.
ABTS Radical Cation Decolorization AssayData Not FoundTroloxFurther research is needed to quantify the specific ABTS radical scavenging capacity.
Oxygen Radical Absorbance Capacity (ORAC)Data Not FoundTroloxFurther research is needed to quantify the specific peroxyl radical absorbance capacity.

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the initial radicals.

Detailed Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a standardized method for determining the DPPH radical scavenging activity of this compound.

1. Principle: The DPPH assay is a colorimetric method based on the reduction of the stable DPPH radical.[6] In its radical form, DPPH absorbs strongly at 517 nm and has a deep violet color. When reduced by an antioxidant, the color fades to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

2. Reagents and Materials:

  • This compound (Test Compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (Spectrophotometric grade)

  • Ascorbic Acid or Trolox (Positive Control)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer (microplate reader or UV-Vis)

3. Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM): Dissolve a calculated amount of DPPH powder in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation. Adjust the absorbance of the working solution to approximately 1.0 ± 0.2 at 517 nm by diluting with the solvent.

  • Preparation of Test and Control Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).

    • Prepare a similar concentration range for the positive control (Ascorbic Acid or Trolox).

  • Reaction Setup:

    • In a 96-well plate, add a defined volume of each concentration of the test sample or control to separate wells (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells.

    • Prepare a blank sample containing the solvent instead of the test compound.

  • Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

4. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

  • A_control is the absorbance of the DPPH solution without the sample.

  • A_sample is the absorbance of the DPPH solution with the sample.

The IC₅₀ value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration required to achieve 50% scavenging.

Cellular Antioxidant Mechanisms: The Keap1-Nrf2 Pathway

Beyond direct radical scavenging, polyphenols like this compound exert significant cytoprotective effects by modulating endogenous antioxidant defense systems. The primary pathway responsible for this action is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1 - Nuclear factor erythroid 2-related factor 2) signaling pathway, a master regulator of cellular redox homeostasis.

Mechanism of Action:

  • Basal State: Under normal, non-stressed conditions, the Nrf2 transcription factor is sequestered in the cytoplasm by its inhibitor, Keap1. Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.

  • Activation by Oxidative Stress or Inducers: Electrophilic compounds or ROS can induce conformational changes in Keap1 by modifying its reactive cysteine residues. It is hypothesized that this compound acts as an inducer, disrupting the Keap1-Nrf2 complex.

  • Nrf2 Stabilization and Nuclear Translocation: The disruption of the complex prevents Nrf2 degradation. Stabilized Nrf2 accumulates in the cytoplasm and translocates into the nucleus.

  • ARE Binding and Gene Transcription: In the nucleus, Nrf2 heterodimerizes with small Maf (musculoaponeurotic fibrosarcoma) proteins. This complex then binds to specific DNA sequences known as the Antioxidant Response Element (ARE) located in the promoter regions of numerous cytoprotective genes.

  • Upregulation of Antioxidant Enzymes: This binding initiates the transcription of a battery of phase II detoxification and antioxidant enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis and regeneration. This coordinated upregulation fortifies the cell against oxidative damage.

// Translocation Edge Nrf2_free -> Nrf2_nuc [ltail=cluster_cytoplasm, lhead=cluster_nucleus, label="Translocation", color="#34A853", style=bold, fontcolor="#202124"]; }

Caption: Activation of the Keap1-Nrf2 antioxidant pathway by this compound.

Experimental Protocols for Cellular Activity

General Workflow for Antioxidant Assessment

The evaluation of a compound like this compound follows a logical progression from chemical assays to cellular and mechanistic studies.

Workflow A Step 1: In Vitro Chemical Assays (DPPH, ABTS, ORAC) B Step 2: Cellular Antioxidant Assays (e.g., DCFH-DA for intracellular ROS) A->B Quantify direct activity D Step 4: Cytotoxicity Assessment (e.g., MTT or WST-1 Assay) A->D Determine safe concentration range C Step 3: Mechanistic Investigation (Western Blot for Nrf2/HO-1, qPCR for gene expression) B->C Elucidate mechanism B->D

Caption: General experimental workflow for assessing antioxidant capacity.

Detailed Experimental Protocol: Western Blot for Nrf2 Activation

This protocol provides a method to qualitatively and quantitatively assess the activation of the Nrf2 pathway by measuring protein levels.

1. Principle: Western blotting uses antibodies to detect specific proteins in a sample. To confirm Nrf2 activation, this protocol measures the increase of Nrf2 in the nuclear fraction and the upregulation of a key downstream target, HO-1, in total cell lysates after treatment with this compound.

2. Reagents and Materials:

  • Cell line (e.g., HepG2, HaCaT)

  • This compound

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear/Cytoplasmic fractionation kit

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (nuclear marker), anti-β-actin or anti-GAPDH (loading control)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

3. Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with various concentrations of this compound for a predetermined time (e.g., 6, 12, or 24 hours). Include an untreated control.

  • Protein Extraction:

    • For total protein: Wash cells with cold PBS and lyse with RIPA buffer.

    • For fractionation: Use a commercial kit to separate nuclear and cytoplasmic extracts according to the manufacturer's instructions.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and load them onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin) overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again thoroughly with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

4. Analysis: Analyze the resulting bands. An increase in Nrf2 protein in the nuclear fraction (normalized to Lamin B1) and an increase in total HO-1 protein (normalized to β-actin/GAPDH) in treated cells compared to the control indicates activation of the Keap1-Nrf2 pathway.

Conclusion

This compound is a potent antioxidant ellagitannin with a dual mechanism of action. It possesses direct radical-scavenging capabilities, as evidenced by in vitro assays, and more significantly, it functions as a powerful modulator of the cellular antioxidant response. By activating the Keap1-Nrf2 signaling pathway, this compound upregulates a suite of cytoprotective genes, enhancing the cell's intrinsic ability to combat oxidative stress. This indirect mechanism provides a sustained and amplified defense against ROS. While further studies are required to fully quantify its activity in standardized assays and to validate its efficacy in vivo, the existing evidence strongly supports this compound as a high-potential candidate for the development of novel antioxidant and cytoprotective therapies.

References

Tellimagrandin II: A Technical Guide to its Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellimagrandin II, a prominent ellagitannin found in various medicinal plants, has a rich history of use in traditional medicine and is now a subject of intense scientific scrutiny for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the traditional applications, modern scientific validation, and underlying molecular mechanisms of this compound. It is designed to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative bioactivity data, and visualizations of its mechanisms of action. This document synthesizes current knowledge to facilitate further investigation into the therapeutic potential of this promising natural compound.

Introduction

This compound is a polyphenolic compound belonging to the class of ellagitannins. It is naturally present in a variety of plants, some of which have been cornerstones of traditional healing practices for centuries. Notably, it can be isolated from the shells of the water chestnut (Trapa bispinosa), the leaves and stems of Geum japonicum (Asian herb bennet), and the flower buds of Syzygium aromaticum (clove)[1][2]. While traditional medicine has long harnessed the therapeutic benefits of these plants, modern science is now elucidating the specific contributions of their bioactive constituents, with this compound emerging as a molecule of significant interest. This guide will delve into the ethnobotanical uses of plants rich in this compound and connect them to its scientifically validated biological activities, including its antibacterial, anti-inflammatory, antiviral, and potential anticancer effects.

Traditional Medicine Applications

The traditional uses of plants containing this compound provide a valuable context for understanding its therapeutic potential.

  • Trapa bispinosa (Water Chestnut): In the Indian Ayurvedic system of medicine, various parts of the water chestnut plant are used to treat ailments related to the stomach, genitourinary system, liver, kidney, and spleen. It is recognized for its astringent, diuretic, and antiseptic properties and has been employed to manage conditions such as diarrhea, dysentery, and inflammation[1].

  • Geum japonicum (Asian Herb Bennet): Traditional Chinese Medicine utilizes Geum japonicum as a diuretic and an astringent. It has been traditionally used in poultices for boils and ulcers and consumed to treat coughs and hemoptysis (coughing up blood).

  • Syzygium aromaticum (Clove): Clove is a well-known spice with a long history of medicinal use across various cultures. It is traditionally used as an analgesic, particularly for toothaches, and as an antiseptic to combat infections.

The common thread among these traditional uses—treating infections and inflammatory conditions—aligns remarkably with the scientifically validated biological activities of this compound.

Quantitative Bioactivity Data

The following tables summarize the key quantitative data on the biological activities of this compound, providing a basis for comparison and further investigation.

Table 1: Antibacterial Activity of this compound

OrganismStrainMetricValueReference
Staphylococcus aureusMethicillin-sensitive (MSSA)MIC64 µg/mL[1]
Staphylococcus aureusMethicillin-resistant (MRSA)MIC128 µg/mL[1]

Table 2: Anti-inflammatory Activity of this compound

Cell LineStimulantParameter MeasuredConcentration of this compoundObserved EffectReference
RAW 264.7 (Murine Macrophages)Lipopolysaccharide (LPS)Nitric Oxide (NO) Production25 µMSignificant suppression[3]
RAW 264.7 (Murine Macrophages)Lipopolysaccharide (LPS)Nitric Oxide (NO) Production50 µMSignificant suppression[3]
RAW 264.7 (Murine Macrophages)Lipopolysaccharide (LPS)Prostaglandin E2 (PGE2) Production25 µMSignificant suppression[3][4]
RAW 264.7 (Murine Macrophages)Lipopolysaccharide (LPS)Prostaglandin E2 (PGE2) Production50 µMSignificant suppression[3][4]
Human CD14+ Monocyte-derived MacrophagesLipopolysaccharide (LPS)Prostaglandin E2 (PGE2) Production25 µMSignificant suppression
Human CD14+ Monocyte-derived MacrophagesLipopolysaccharide (LPS)Prostaglandin E2 (PGE2) Production50 µMSignificant suppression

Table 3: Antiviral and Anticancer Activity of this compound

ActivityVirus/Cell LineMetricValueReference
AntiviralHerpes Simplex Virus (HSV)IC50Data not yet available in the searched literature. The compound is known to have anti-herpesvirus properties[2].[2]
AnticancerHeLa (Cervical Cancer)IC50Data not yet available in the searched literature.

Mechanisms of Action

Antibacterial Mechanism

This compound exhibits potent bactericidal activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism involves the disruption of the bacterial cell wall. It achieves this by downregulating the expression of the mecA gene, which is responsible for methicillin resistance. This reduction in mecA expression leads to a subsequent decrease in the production of Penicillin-Binding Protein 2a (PBP2a), a key enzyme that allows MRSA to synthesize its cell wall in the presence of β-lactam antibiotics. The inhibition of PBP2a function ultimately compromises the integrity of the bacterial cell wall, leading to cell lysis and death.

Antibacterial_Mechanism Tellimagrandin_II This compound mecA mecA Gene Expression Tellimagrandin_II->mecA Inhibits PBP2a PBP2a (Penicillin-Binding Protein 2a) mecA->PBP2a Leads to reduced CellWall Bacterial Cell Wall Synthesis & Integrity PBP2a->CellWall Is essential for CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to

Antibacterial mechanism of this compound against MRSA.
Anti-inflammatory Mechanism

The anti-inflammatory effects of this compound are mediated through the inhibition of key pro-inflammatory signaling pathways. In macrophages stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, this compound significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2). It achieves this by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the synthesis of NO and PGE2, respectively. The upstream mechanism involves the inhibition of the phosphorylation of key signaling molecules in the NF-κB and MAPK pathways, including p65, c-fos, c-jun, and p38.

Anti_inflammatory_Pathway cluster_lps LPS Stimulation cluster_tgii Inhibition by this compound cluster_pathway Signaling Cascade cluster_enzymes Pro-inflammatory Enzymes cluster_mediators Inflammatory Mediators LPS LPS p38 p-p38 LPS->p38 p65 p-p65 LPS->p65 cfos c-fos LPS->cfos cjun p-c-jun LPS->cjun Tellimagrandin_II This compound Tellimagrandin_II->p38 Inhibits Tellimagrandin_II->p65 Inhibits Tellimagrandin_II->cfos Inhibits Tellimagrandin_II->cjun Inhibits iNOS iNOS Expression p38->iNOS COX2 COX-2 Expression p38->COX2 p65->iNOS p65->COX2 cfos->iNOS cfos->COX2 cjun->iNOS cjun->COX2 NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2

References

Tellimagrandin II: A Technical Guide on its Discovery, Bioactivity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellimagrandin II, a dimeric ellagitannin, has emerged as a significant natural product with a diverse range of biological activities. First identified as a constituent of Tellima grandiflora, its discovery has paved the way for extensive research into its therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological activities of this compound, with a focus on its antibacterial, anti-inflammatory, and antiviral properties. Detailed experimental protocols and mechanistic insights are presented to facilitate further research and drug development efforts.

Discovery and History

This compound was first isolated from the leaves of Tellima grandiflora, a plant in the Saxifragaceae family. Its structure was elucidated as a C-glucosidic ellagitannin, representing a key intermediate in the biosynthesis of more complex hydrolyzable tannins. Historically, it has also been identified under the synonym Eugeniin, isolated from Geum japonicum and Syzygium aromaticum (clove).[1] this compound is formed biosynthetically from 1,2,3,4,6-pentagalloyl-glucose through an oxidative coupling reaction catalyzed by a laccase-type phenol oxidase. This enzymatic conversion is a critical step in the biosynthesis of a wide array of ellagitannins found in various plant species.

Chemical Properties

PropertyValue
Molecular Formula C₄₁H₃₀O₂₆
Molecular Weight 938.66 g/mol
IUPAC Name (2R,3R,4S,5R,6R)-2,3,4,5-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-6-yl 3,4,5-trihydroxybenzoate
CAS Number 81571-72-4
Appearance Amorphous powder
Solubility Soluble in methanol, ethanol, and water

Biological Activities and Quantitative Data

This compound exhibits a remarkable spectrum of biological activities, which have been quantified in various in vitro studies. The following table summarizes the key quantitative data associated with its primary therapeutic effects.

Biological ActivityTarget/AssayTest SystemResultReference
Antibacterial Methicillin-Resistant Staphylococcus aureus (MRSA)Minimum Inhibitory Concentration (MIC)128 µg/mL[2]
Methicillin-Sensitive Staphylococcus aureus (MSSA)Minimum Inhibitory Concentration (MIC)64 µg/mL[2]
Anti-inflammatory Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionSignificant reduction at 25 µM and 50 µM[3]
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesProstaglandin E2 (PGE2) ProductionSignificant reduction at 25 µM and 50 µM[3]
Histidine Decarboxylase (HDC) from Morganella morganiiEnzyme Inhibition AssayIC₅₀ = 6.1 µM[4]
Antiviral Herpes Simplex Virus Type 1 (HSV-1)Plaque Reduction AssayIC₅₀ = 5.0 µg/mL (5.3 µM)[1]
Herpes Simplex Virus Type 2 (HSV-2)Plaque Reduction AssayActive, specific IC₅₀ not reported[1]
Acyclovir-resistant HSV-1Plaque Reduction AssayActive, specific IC₅₀ not reported[1]

Experimental Protocols

Isolation and Purification of this compound from Trapa bispinosa

This protocol outlines a general procedure for the isolation and purification of this compound from the shells of Trapa bispinosa, a known source of this compound.[2]

a. Extraction:

  • Air-dry the shells of Trapa bispinosa and grind them into a fine powder.

  • Macerate the powdered material with 80% aqueous acetone at room temperature for 24 hours.

  • Filter the extract and concentrate it under reduced pressure to remove the acetone.

  • Defat the resulting aqueous suspension by partitioning with n-hexane.

b. Chromatographic Purification:

  • Subject the defatted aqueous extract to column chromatography on a Sephadex LH-20 column.

  • Elute the column with a stepwise gradient of methanol in water, starting from 100% water and gradually increasing the methanol concentration.

  • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Combine the fractions containing this compound.

  • Perform further purification using preparative HPLC on a C18 column with a gradient of acetonitrile in water containing 0.1% formic acid.

  • Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and spectroscopic methods.

c. Structure Elucidation: The structure of the isolated compound is confirmed by spectroscopic analysis, including:

  • ¹H-NMR and ¹³C-NMR: To determine the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • UV-Vis Spectroscopy: To observe the characteristic absorption maxima.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

The MIC of this compound against MRSA and MSSA can be determined using the broth microdilution method as described by Chang et al. (2019).[2]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria in broth without this compound) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Assay (Nitric Oxide and Prostaglandin E2 Production)

This protocol is based on the study by Lin et al. (2021) to assess the anti-inflammatory effects of this compound in LPS-stimulated macrophages.[3]

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

    • Read the absorbance at 540 nm and calculate the nitrite concentration based on a standard curve.

  • Prostaglandin E2 (PGE2) Measurement:

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 using a commercially available ELISA kit according to the manufacturer's instructions.

Antiviral Activity Assay (Plaque Reduction Assay for HSV-1)

This protocol is adapted from the study by Kurokawa et al. (1998) which identified this compound (as Eugeniin) as an anti-herpesvirus compound.[1]

  • Grow a confluent monolayer of Vero cells in a 6-well plate.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Pre-incubate the cell monolayers with the different concentrations of this compound for 1 hour at 37°C.

  • Infect the cells with a known titer of Herpes Simplex Virus Type 1 (HSV-1) (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium containing 1% methylcellulose and the respective concentrations of this compound.

  • Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

  • Fix the cells with methanol and stain with crystal violet.

  • Count the number of plaques in each well.

  • The IC₅₀ is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.

Signaling Pathways and Mechanisms of Action

Antibacterial Mechanism against MRSA

This compound overcomes methicillin resistance in S. aureus by targeting the genetic basis of this resistance. It downregulates the expression of the mecA gene, which encodes for the Penicillin-Binding Protein 2a (PBP2a). PBP2a has a low affinity for β-lactam antibiotics, allowing the bacteria to synthesize its cell wall even in the presence of these drugs. By reducing the production of PBP2a, this compound re-sensitizes MRSA to β-lactam antibiotics.

Tellimagrandin_II This compound mecA mecA gene Tellimagrandin_II->mecA Inhibits transcription Bacterial_Death Bacterial Cell Death (Sensitization to β-lactams) Tellimagrandin_II->Bacterial_Death PBP2a_mRNA mecA mRNA mecA->PBP2a_mRNA Transcription PBP2a PBP2a (Penicillin-Binding Protein 2a) PBP2a_mRNA->PBP2a Translation Cell_Wall Cell Wall Synthesis (in presence of β-lactams) PBP2a->Cell_Wall Enables Bacterial_Survival Bacterial Survival (Resistance) Cell_Wall->Bacterial_Survival

Antibacterial mechanism of this compound against MRSA.
Anti-inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways activated by inflammatory stimuli such as LPS. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This leads to a reduction in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and consequently, a decrease in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins (PGE2).

LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS_COX2 iNOS & COX-2 Gene Expression MAPK->iNOS_COX2 Activates NFkB->iNOS_COX2 Activates Tellimagrandin_II This compound Tellimagrandin_II->MAPK Inhibits Tellimagrandin_II->NFkB Inhibits NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Leads to Inflammation Inflammation NO_PGE2->Inflammation

Anti-inflammatory signaling pathway of this compound.
Antiviral Mechanism against Herpes Simplex Virus

The anti-herpesvirus activity of this compound (Eugeniin) is primarily attributed to its ability to inhibit viral DNA synthesis. It acts as a non-competitive inhibitor of the viral DNA polymerase with respect to dTTP. This inhibition is selective for the viral enzyme over host cell DNA polymerases, providing a therapeutic window.

Tellimagrandin_II This compound (Eugeniin) HSV_DNA_Polymerase HSV DNA Polymerase Tellimagrandin_II->HSV_DNA_Polymerase Inhibits (non-competitive) Host_DNA_Polymerase Host DNA Polymerase Tellimagrandin_II->Host_DNA_Polymerase Weakly inhibits Viral_DNA_Synthesis Viral DNA Synthesis HSV_DNA_Polymerase->Viral_DNA_Synthesis Catalyzes Viral_Replication Viral Replication Viral_DNA_Synthesis->Viral_Replication

Antiviral mechanism of this compound against HSV.

Conclusion

This compound is a promising natural product with well-documented antibacterial, anti-inflammatory, and antiviral activities. Its multifaceted mechanisms of action, particularly its ability to overcome antibiotic resistance in MRSA and modulate key inflammatory pathways, make it an attractive candidate for further drug development. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working towards translating the therapeutic potential of this compound into clinical applications. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.

References

A Technical Guide to the Metabolism and Bioavailability of Tellimagrandin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the metabolic fate and bioavailability of Tellimagrandin II, a prominent ellagitannin. It details the compound's transformation by host and microbial systems, summarizes key quantitative data, and outlines standard experimental protocols for its investigation.

Introduction to this compound

This compound is a hydrolyzable tannin belonging to the ellagitannin class of polyphenols. It is formed biosynthetically through the oxidation of 1,2,3,4,6-pentagalloyl-glucose.[1][2][3] Found in various plants, including Tellima grandiflora, clove (Syzygium aromaticum), and Japanese avens (Geum japonicum), it is a precursor to a range of bioactive metabolites.[1] Like other ellagitannins, the biological effects of this compound are largely attributed to its metabolic products rather than the parent compound itself, making an understanding of its metabolic pathway and bioavailability crucial for research and development.

Metabolism of this compound

The metabolism of this compound is a multi-stage process, beginning in the gastrointestinal tract and continuing systemically after absorption of its metabolites. The parent molecule is too large and hydrophilic for significant intestinal absorption. Its journey involves initial hydrolysis followed by extensive transformation by the gut microbiota.

Initial Hydrolysis to Ellagic Acid

Upon ingestion, this compound is unstable under the pH conditions of the stomach and small intestine, where it undergoes hydrolysis. This process cleaves the ester bonds, releasing its constituent galloyl groups and the hexahydroxydiphenoyl (HHDP) group. The HHDP group spontaneously lactonizes to form ellagic acid (EA) .[4] This conversion is the prerequisite step for all subsequent microbial metabolism.

Gut Microbiota Metabolism: Conversion to Urolithins

Ellagic acid, being poorly soluble and not readily absorbed, transits to the colon. Here, the gut microbiota metabolize it into a series of more bioavailable, low-molecular-weight compounds known as urolithins .[5][6] This transformation involves a sequence of lactone-ring cleavage, decarboxylation, and progressive dehydroxylation reactions.[7]

The metabolic cascade is as follows:

  • Ellagic Acid is first converted to Pentahydroxy-urolithin (Urolithin M-5) .

  • Urolithin M-5 is then dehydroxylated to form various Tetrahydroxy-urolithins (e.g., Urolithin M-6, Urolithin D, Urolithin E) .

  • Further dehydroxylation yields Trihydroxy-urolithins (e.g., Urolithin C, Urolithin M-7) .

  • The final products are typically Dihydroxy-urolithins (Urolithin A and Isourolithin A) and, in some cases, Monohydroxy-urolithin (Urolithin B) .[7]

This conversion is highly dependent on the composition of an individual's gut microbiome.[8] Certain bacterial species, such as Gordonibacter urolithinfaciens and Gordonibacter pamelaeae, have been identified as key players capable of converting ellagic acid into intermediate urolithins like Urolithin C.[8] However, the complete transformation to Urolithin A and B likely requires a consortium of different bacterial species.[8]

This compound Metabolic Pathway cluster_0 Gastrointestinal Lumen (Stomach/Intestine) cluster_1 Colon (Gut Microbiota Action) cluster_2 Systemic Circulation Tellimagrandin_II This compound Ellagic_Acid Ellagic Acid (EA) Tellimagrandin_II->Ellagic_Acid Hydrolysis Uro_M5 Urolithin M-5 (Pentahydroxy) Ellagic_Acid->Uro_M5 Uro_M6 Urolithin M-6 (Tetrahydroxy) Uro_M5->Uro_M6 Uro_C Urolithin C (Trihydroxy) Uro_M6->Uro_C Uro_A_IsoA Urolithin A / Iso-A (Dihydroxy) Uro_C->Uro_A_IsoA Uro_B Urolithin B (Monohydroxy) Uro_A_IsoA->Uro_B Uro_A_IsoA_conj Urolithin Conjugates (Glucuronides, Sulfates) Uro_A_IsoA->Uro_A_IsoA_conj Absorption & Phase II Metabolism

Caption: Metabolic conversion of this compound to urolithins.

Urolithin Metabotypes

The significant inter-individual variability in urolithin production has led to the classification of individuals into three "urolithin metabotypes".[7]

  • Metabotype A: Individuals who produce Urolithin A as the final major metabolite.

  • Metabotype B: Individuals who produce Isourolithin A and/or Urolithin B in addition to Urolithin A.

  • Metabotype 0: Individuals who do not produce detectable levels of the final urolithins (Urolithin A, Iso-A, or B), accumulating intermediate metabolites instead.

This stratification is critical for clinical and nutritional studies, as the health benefits of ellagitannin consumption may be dependent on an individual's metabolic capacity.[5]

Urolithin Metabotypes Input Ellagitannin / Ellagic Acid Intake Microbiota Gut Microbiota Composition Input->Microbiota Metabotype_A Metabotype A Microbiota->Metabotype_A Metabotype_B Metabotype B Microbiota->Metabotype_B Metabotype_0 Metabotype 0 Microbiota->Metabotype_0 Output_A Urolithin A Metabotype_A->Output_A Output_B Isourolithin A Urolithin B Metabotype_B->Output_B Output_0 Precursor Urolithins (e.g., Uro-C, Uro-M6) Metabotype_0->Output_0

Caption: Logical relationship of urolithin metabotypes.

Systemic Phase II Metabolism

Once the microbially-produced urolithins are absorbed from the colon into systemic circulation, they undergo extensive Phase II metabolism, primarily in the liver and intestinal enterocytes.[9] This involves conjugation reactions, including glucuronidation and sulfation, to increase their water solubility and facilitate excretion.[10] Therefore, in plasma and urine, urolithins are found predominantly as glucuronide and sulfate conjugates rather than in their free forms.

Bioavailability

The bioavailability of this compound itself is negligible. However, its metabolites, the urolithins, are readily absorbed and are considered the bioactive forms responsible for the health effects associated with ellagitannin consumption.[5]

Absorption, Distribution, and Excretion

Urolithins are absorbed from the colon via passive diffusion and carrier-mediated transport. Following absorption, they are distributed throughout the body. The conjugated forms are then eliminated from the body, primarily via the kidneys into the urine. The persistence of urolithins in the body can be long, with detection in plasma and urine for up to 48 hours post-consumption of ellagitannin-rich foods.[5]

Quantitative Data

Direct pharmacokinetic data for this compound is scarce due to its poor absorption. The data presented below are representative values for urolithins following the consumption of ellagitannin-rich sources (e.g., pomegranate, walnuts). These values can vary significantly based on the source, dose, and the individual's urolithin metabotype.

Table 1: Key Metabolites of this compound

Precursor Primary Site of Formation Key Metabolites Final Bioavailable Forms
This compound Stomach / Small Intestine Ellagic Acid Not bioavailable
Ellagic Acid Colon (Microbiota) Urolithins (M5, M6, C, etc.) Absorbed from colon

| Urolithins | Liver / Intestine | Urolithin A/B Glucuronides, Urolithin A/B Sulfates | Circulating systemic forms |

Table 2: Representative Pharmacokinetic Parameters of Urolithin A (Note: Data compiled from studies of various ellagitannin sources, not exclusively this compound. Values are approximate and highly variable.)

Parameter Description Representative Value Range
Tmax Time to reach maximum plasma concentration 6 - 24 hours
Cmax Maximum plasma concentration 0.1 - 5 µM (as total urolithins)
t1/2 Elimination half-life 12 - 24 hours

| Urinary Excretion | % of ingested dose recovered as urolithins | 0.5 - 15% |

Experimental Protocols

Investigating the metabolism and bioavailability of this compound requires a combination of in vitro and in vivo models.

Protocol: In Vitro Gut Fermentation Model

Objective: To simulate the microbial metabolism of this compound in the human colon.

Methodology:

  • Fecal Slurry Preparation: Collect fresh fecal samples from healthy human donors (screened for metabotype if possible). Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate buffer.

  • Incubation: In an anaerobic chamber, add this compound (e.g., 50 µM final concentration) to the fecal slurry. Include a negative control (slurry without substrate).

  • Time-Course Sampling: Incubate the mixture at 37°C. Collect aliquots at multiple time points (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Sample Processing: Immediately stop the reaction in the aliquots by adding a solvent like acetonitrile and centrifuging to precipitate proteins and bacteria.

  • Analysis: Analyze the supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify and quantify the disappearance of this compound and the appearance of ellagic acid and various urolithins.[4][11]

Protocol: In Vivo Pharmacokinetic Study in a Rodent Model

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of this compound metabolites in a living organism.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=5-6 per group) with cannulated jugular veins for serial blood sampling.

  • Dosing: Administer a single oral gavage dose of this compound (e.g., 100 mg/kg) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Sample Collection:

    • Blood: Collect blood samples (approx. 150 µL) via the cannula at pre-dose and various post-dose time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours). Process to obtain plasma.

    • Urine & Feces: House rats in metabolic cages to collect urine and feces over 48 hours.

  • Sample Processing:

    • Plasma: Treat plasma samples with β-glucuronidase/sulfatase to deconjugate metabolites. Extract the analytes using solid-phase extraction (SPE) or liquid-liquid extraction.

    • Urine: Dilute, treat with enzymes, and extract as with plasma.

  • Bioanalysis: Quantify urolithins in the processed samples using a validated LC-MS/MS method.[12]

  • Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for the detected metabolites.

In Vivo Bioavailability Workflow cluster_0 Sample Collection cluster_1 Sample Processing Dosing Oral Administration of this compound to Rodent Model Blood Serial Blood Sampling (0-48h) Dosing->Blood Urine_Feces Urine & Feces Collection (Metabolic Cages) Dosing->Urine_Feces Plasma_Prep Plasma Separation & Enzymatic Hydrolysis (Glucuronidase/Sulfatase) Blood->Plasma_Prep Extraction Solid-Phase or Liquid-Liquid Extraction Urine_Feces->Extraction Plasma_Prep->Extraction Analysis LC-MS/MS Bioanalysis (Quantification of Urolithins) Extraction->Analysis PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) Analysis->PK_Analysis

Caption: Experimental workflow for an in vivo bioavailability study.

Protocol: Caco-2 Cell Permeability Assay

Objective: To assess the intestinal epithelial permeability of this compound and its primary metabolites.

Methodology:

  • Cell Culture: Culture human Caco-2 cells on permeable Transwell® inserts until they form a differentiated and polarized monolayer (typically 21 days).

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Add the test compound (this compound, ellagic acid, or a urolithin) to the apical (AP) chamber, which represents the intestinal lumen.

    • Collect samples from the basolateral (BL) chamber (representing the bloodstream) over time (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, perform the experiment in the reverse direction (BL to AP).

  • Analysis: Quantify the concentration of the compound in the AP and BL chambers using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) to classify the compound's ability to cross the intestinal barrier.[13]

References

Tellimagrandin II: A Technical Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellimagrandin II, a polyphenolic compound belonging to the ellagitannin family, has garnered interest for its potential therapeutic properties, including anticancer and antibacterial activities.[1][2] This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound. The document summarizes in vitro cytotoxicity findings, details relevant experimental methodologies, and outlines key signaling pathways associated with its biological effects. It is important to note that, based on extensive literature searches, there is a significant lack of publicly available data on the in vivo toxicity (acute, sub-chronic, and chronic) and genotoxicity of this compound. This guide is intended to serve as a resource for researchers and drug development professionals, highlighting both what is known and the critical data gaps that need to be addressed in future preclinical safety assessments.

In Vitro Cytotoxicity

This compound has demonstrated selective cytotoxicity against various cancer cell lines while exhibiting lower toxicity towards normal, non-cancerous cells. This selectivity is a desirable characteristic for a potential anticancer agent.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxic effects of this compound on various cell lines.

Cell LineCell TypeAssayConcentration/IC50EffectReference
MCF-7aroHuman Breast CancerNot Specified200 µg/mLPro-apoptotic[1]
MDA-MB-231Human Breast CancerNot SpecifiedNot SpecifiedCytotoxic[1]
HeLaHuman Cervical CancerNot SpecifiedNot SpecifiedCytotoxic[1]
MCF-10ANormal Human BreastNot Specified200 µg/mLNo pro-apoptotic effects[1]
Normal Cervical FibroblastsNormal Human CervicalNot Specified108.0 µg/mL (Camelliin B)Higher IC50 compared to HeLa cells[1]
Human PBMCsNormal Human Peripheral Blood Mononuclear CellsWST-1 AssayUp to 100 µM (93.9 µg/mL)No cytotoxicity observed after 24h[2]

Note: The data for normal cervical fibroblasts is for Camelliin B, another hydrolysable tannin, and is included for comparative purposes to highlight the potential for selective cytotoxicity within this class of compounds.[1]

In Vivo Toxicity

A comprehensive search of scientific literature and toxicology databases did not yield any specific studies on the in vivo toxicity of this compound. Therefore, crucial data such as the median lethal dose (LD50), as well as findings from acute, sub-chronic, and chronic toxicity studies in animal models, are not available.

Standard preclinical in vivo toxicity studies are essential to determine a compound's safety profile and to establish a safe starting dose for potential human trials.[3] These studies typically involve administering the test substance to animals (e.g., rodents and non-rodents) via the intended clinical route and observing for adverse effects.[4] Key parameters evaluated include changes in body weight, food and water consumption, clinical signs of toxicity, hematology, clinical chemistry, and histopathology of major organs.[5][6]

Genotoxicity

There is no available data from standard genotoxicity assays for this compound. Genotoxicity testing is a critical component of preclinical safety assessment, designed to detect compounds that can induce genetic damage.[7] A standard battery of genotoxicity tests typically includes:

  • A test for gene mutation in bacteria (Ames test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[8][9]

  • An in vitro cytogenetic test for chromosomal damage: This can be a chromosomal aberration assay or a micronucleus test in mammalian cells (e.g., Chinese hamster ovary cells, human lymphocytes).[10][11]

  • An in vivo genotoxicity test: This is typically a micronucleus test in rodent hematopoietic cells or a chromosomal aberration test in rodent bone marrow cells.[12]

The absence of such data represents a significant gap in the safety profile of this compound.

Experimental Methodologies

In Vitro Cytotoxicity Assay (WST-1 Assay)

The following protocol is based on the methodology used to assess the cytotoxicity of this compound on human peripheral blood mononuclear cells (PBMCs).[2]

Objective: To determine the effect of this compound on the viability of human PBMCs.

Materials:

  • This compound

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • 96-well plates

  • WST-1 (Water Soluble Tetrazolium Salt) reagent

  • Dimethyl sulfoxide (DMSO)

  • ELISA reader

Procedure:

  • Cell Plating: Plate the obtained PBMCs in 96-well plates at a density of 6000 cells per well.

  • Incubation: Incubate the cells for 24 hours to allow for attachment and stabilization.

  • Treatment: Treat the cells with varying concentrations of this compound (ranging from 0 to 100 µM) for 24 hours. A vehicle control using DMSO at the final concentration present in the culture solution should be included.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well (based on a 1/10 ratio).

  • Incubation with WST-1: Incubate the plates for a specified period to allow for the conversion of WST-1 to formazan by metabolically active cells.

  • Absorbance Measurement: Determine the absorbance using an ELISA reader at a test wavelength of 450 nm and a reference wavelength of 630 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.

Signaling Pathways

PI3K/Akt Signaling Pathway

The phosphoinositide-3 kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates cell survival, proliferation, and growth.[13][14] Upregulation of this pathway is a common feature in many cancers.[1] this compound has been suggested to exert its pro-apoptotic effects in breast cancer cells by targeting this pathway.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Effectors (e.g., mTOR, GSK3β, FOXO) Akt->Downstream Activates/Inhibits CellSurvival Cell Survival, Growth, Proliferation Downstream->CellSurvival Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits TellimagrandinII This compound TellimagrandinII->PI3K Inhibits (Proposed)

Caption: Proposed mechanism of this compound on the PI3K/Akt signaling pathway.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a test compound like this compound.

Cytotoxicity_Workflow Start Start CellCulture Cell Line Culture (Cancer & Normal) Start->CellCulture CellPlating Cell Plating (e.g., 96-well plate) CellCulture->CellPlating Treatment Treat Cells with Compound (24h, 48h, 72h) CellPlating->Treatment CompoundPrep Prepare this compound Concentrations CompoundPrep->Treatment ViabilityAssay Perform Viability Assay (e.g., MTT, WST-1, LDH) Treatment->ViabilityAssay DataAcquisition Data Acquisition (e.g., Plate Reader) ViabilityAssay->DataAcquisition DataAnalysis Data Analysis (Calculate IC50) DataAcquisition->DataAnalysis Conclusion Conclusion on In Vitro Cytotoxicity DataAnalysis->Conclusion

Caption: General experimental workflow for in vitro cytotoxicity testing.

Conclusion and Future Directions

The available evidence suggests that this compound exhibits selective cytotoxicity against cancer cells in vitro, a promising characteristic for further investigation. However, the complete absence of in vivo toxicity and genotoxicity data is a major impediment to its development as a therapeutic agent. To address this critical knowledge gap, future research should prioritize a comprehensive preclinical safety evaluation of this compound according to international regulatory guidelines (e.g., OECD, ICH). This should include:

  • Acute oral toxicity studies to determine the LD50 and identify signs of immediate toxicity.

  • Repeated dose toxicity studies (sub-chronic and chronic) to evaluate the effects of longer-term exposure on various organ systems.

  • A full battery of genotoxicity assays (Ames test, in vitro and in vivo micronucleus or chromosomal aberration tests) to assess its mutagenic and clastogenic potential.

The data generated from these studies will be essential for a thorough risk assessment and to determine whether this compound has a viable path toward clinical development.

References

Tellimagrandin II literature review and survey

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Tellimagrandin II: A Literature Review and Survey

Audience: Researchers, scientists, and drug development professionals.

Abstract: this compound (TGII) is a polyphenolic compound, specifically an ellagitannin, found in various plants such as Trapa bispinosa, Geum japonicum, and Syzygium aromaticum (clove).[1][2] As a secondary metabolite, it plays a role in plant defense and has garnered significant interest within the scientific community for its diverse and potent biological activities.[2] Extensive research has demonstrated its antioxidant, anticancer, anti-inflammatory, and antimicrobial properties.[3] Notably, its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) has positioned it as a promising candidate for overcoming antibiotic resistance.[2][4][5] This document provides a comprehensive review of the existing literature on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanisms of action and experimental workflows.

Biological Activities and Efficacy

This compound exhibits a broad spectrum of biological effects, which are quantitatively summarized below.

Antimicrobial Activity

TGII has shown significant antibacterial activity, particularly against drug-resistant bacterial strains. Its primary mechanism involves disrupting the bacterial cell wall, leading to a loss of cytoplasm content.[2][5]

Table 1: Antibacterial Efficacy of this compound

Target OrganismStrainMetricValue (µg/mL)NotesReference
Staphylococcus aureusMethicillin-Susceptible (MSSA)MIC64-[2][3]
Staphylococcus aureusMethicillin-Resistant (MRSA)MIC128Potent inhibitory activity[2][4][5]
Staphylococcus aureusMRSA 19615Synergistic MIC (with Oxacillin)40 (TGII) + 5 (Oxacillin)Demonstrates synergistic effects with conventional antibiotics[4]
Staphylococcus aureusMRSA 19615Synergistic MIC (with Doxycycline)40 (TGII) + 8 (Doxycycline)Reduces the effective dose of current antibiotics[4]
Clostridium perfringens-Growth Inhibition (at 0.5 mM)~85%One of the most effective monomeric ellagitannins[6]
Escherichia coli-Growth Inhibition (at 0.5 mM)HighOne of the most efficient compounds tested[6]
Anti-inflammatory Activity

TGII demonstrates anti-inflammatory properties by inhibiting key enzymes and pathways involved in the inflammatory response.

Table 2: Anti-inflammatory Efficacy of this compound

Target EnzymeOrganism/ModelMetricValueNotesReference
Histidine Decarboxylase (HDC)Morganella morganiiIC₅₀6.1 µg/mLInhibits histamine production[7]
iNOS & COX-2LPS-induced RAW 264.7 cells-Remarkable ReductionSuppresses key inflammatory mediators[8]
Anticancer and Cytotoxic Activity

This compound is being investigated for its potential in cancer chemoprevention and therapy. It can induce cytotoxic effects in cancer cells by promoting apoptosis and reducing mitochondrial respiration.[9]

Table 3: Anticancer and Cytotoxic Efficacy of this compound

Cell LineCancer TypeEffectNotesReference
HeLaCervical CancerInduces cytotoxic effectsReduces mitochondrial respiration and promotes apoptosis[9]
PC3Prostate CancerInhibits proliferation, induces cell deathActivity attributed to phenolic compounds in extracts containing TGII[9]
Antiviral Activity

The compound has shown promise as an antiviral agent, particularly against the herpes simplex virus.[1]

Table 4: Antiviral Efficacy of this compound

VirusEffectNotesReference
HerpesvirusAnti-herpesvirus propertiesThe compound is characterized as having anti-herpesvirus activity[1]

Mechanisms of Action

The therapeutic potential of this compound is rooted in its ability to modulate specific cellular and molecular pathways.

Antibacterial Mechanism against MRSA

TGII overcomes methicillin resistance in S. aureus through a multi-step process. It begins by reducing the expression of the mecA gene, which is fundamental to the resistance mechanism. This leads to the downregulation of Penicillin-Binding Protein 2a (PBP2a), a key protein that allows MRSA to synthesize its cell wall in the presence of beta-lactam antibiotics.[2][5] The ultimate result is the destruction of the cell wall's integrity, causing cytoplasmic leakage and cell death.[2][5]

G TGII This compound mecA Reduces mecA Gene Expression TGII->mecA Inhibits PBP2a Downregulates Penicillin-Binding Protein 2a (PBP2a) mecA->PBP2a Leads to CellWall Destroys Cell Wall Integrity PBP2a->CellWall Results in Death Bacterial Cell Death CellWall->Death

Caption: Mechanism of action of this compound against MRSA.

Anti-inflammatory Signaling Pathway

In lipopolysaccharide (LPS)-induced inflammation models, ellagitannins like TGII have been shown to suppress the NF-κB and MAPK signaling pathways.[8] This inhibition leads to a marked reduction in the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), thereby mitigating the inflammatory response.[8]

G cluster_0 Cellular Response LPS LPS (Lipopolysaccharide) Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor NFkB NF-κB Pathway Receptor->NFkB MAPK MAPK Pathway (ERK, JNK, p38) Receptor->MAPK Mediators Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB->Mediators Upregulates MAPK->Mediators Upregulates Inflammation Inflammation Mediators->Inflammation TGII This compound TGII->NFkB Inhibits TGII->MAPK Inhibits G cluster_workflow TEM Experimental Workflow A 1. Culture MRSA to Exponential Phase B 2. Treat with This compound (at MIC) A->B C 3. Harvest Cells (Centrifugation) B->C D 4. Fixation (Glutaraldehyde & Formaldehyde) C->D E 5. Post-fixation, Dehydration, & Resin Embedding D->E F 6. Ultra-thin Sectioning E->F G 7. Staining (Uranyl Acetate & Lead Citrate) F->G H 8. Visualize with TEM G->H

References

Methodological & Application

Application Notes and Protocols for Tellimagrandin II Extraction and Purification from Trapa bispinosa

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellimagrandin II, a potent ellagitannin, has garnered significant interest within the scientific community for its diverse pharmacological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2] Notably, it has demonstrated significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for the development of new antibacterial agents.[1][3][4][5][6] The pericarp, or shell, of the water chestnut (Trapa bispinosa) is a rich source of this valuable compound.[3][7]

These application notes provide detailed protocols for the extraction and purification of this compound from Trapa bispinosa, compiled from established scientific literature. The methodologies are intended to guide researchers in obtaining this bioactive compound for further investigation and drug development endeavors.

Data Presentation

The following table summarizes the key quantitative data associated with the biological activity of this compound extracted from Trapa bispinosa.

CompoundTarget OrganismBiological ActivityQuantitative MeasurementReference
This compoundMethicillin-resistant Staphylococcus aureus (MRSA)AntibacterialMinimum Inhibitory Concentration (MIC): 128 µg/mL[1][5][6]

Experimental Protocols

Protocol 1: Extraction and Fractionation

This protocol outlines the initial extraction of polyphenols from the pericarp of Trapa bispinosa and their subsequent fractionation.

Materials and Reagents:

  • Dried and crushed pericarp of Trapa bispinosa

  • 70% Aqueous Acetone

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH), water-saturated

  • Distilled water

  • Rotary evaporator

  • Separatory funnel

  • Filter paper

Procedure:

  • Initial Extraction:

    • Begin with the dried and sterilized pericarp of Trapa bispinosa, which has been crushed into a powder.

    • Extract the powdered pericarp with hot water (approximately six times the weight of the pericarp).

    • Alternatively, a 70% aqueous acetone solution can be used for extraction.[7]

  • Solvent Partitioning:

    • The resulting aqueous extract is then subjected to sequential liquid-liquid extraction.

    • Dissolve the crude extract in distilled water.

    • First, partition the aqueous solution with diethyl ether (Et₂O) to remove non-polar compounds. Repeat this step three times.

    • Separate and collect the aqueous layer.

    • Next, partition the aqueous layer with ethyl acetate (EtOAc). Repeat this step three times. The EtOAc fraction will contain this compound.[7]

    • Finally, partition the remaining aqueous layer with water-saturated n-butanol (n-BuOH). Repeat this step three times.

  • Fraction Concentration:

    • Concentrate each of the solvent fractions (Et₂O, EtOAc, and n-BuOH) and the final aqueous layer using a rotary evaporator to remove the solvents.

    • The resulting crude fractions can then be subjected to further purification.

Protocol 2: Chromatographic Purification of this compound

This protocol describes the purification of this compound from the ethyl acetate (EtOAc) fraction obtained in Protocol 1.

Materials and Reagents:

  • Concentrated EtOAc fraction

  • Toyopearl HW-40 resin

  • MCI gel CHP20/P120

  • Sephadex LH-20

  • Mega Bond Elute C18 cartridges

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Acetonitrile (CH₃CN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Formic acid (HCOOH)

  • Column chromatography apparatus

Procedure:

  • Initial Column Chromatography:

    • Subject the concentrated EtOAc extract to column chromatography using Toyopearl HW-40 (coarse grade) resin.[7] This step provides an initial separation based on size exclusion.

  • Further Column Separation:

    • Further purify the fractions containing the target compound using MCI gel CHP20/P120 and Sephadex LH-20 column chromatography.[7] These materials allow for separation based on hydrophobicity and size.

  • Solid-Phase Extraction:

    • Utilize Mega Bond Elute C18 cartridges for further purification and concentration of the this compound-containing fractions.[7]

  • Preparative HPLC:

    • The final purification step is achieved using preparative HPLC.[7]

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of acetonitrile, water, and formic acid. A suggested starting condition is CH₃CN:H₂O:HCOOH (10:85:5).[7]

    • Detection: Monitor the elution profile at 280 nm.

    • Collect the fractions corresponding to the peak of this compound.

    • Confirm the identity and purity of the isolated compound using analytical techniques such as NMR and mass spectrometry.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from Trapa bispinosa.

Extraction_Purification_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification Start Dried & Crushed Trapa bispinosa Pericarp Extraction Hot Water or 70% Aqueous Acetone Extraction Start->Extraction Aqueous_Extract Crude Aqueous Extract Extraction->Aqueous_Extract Partition_Et2O Partition with Diethyl Ether (Et₂O) Aqueous_Extract->Partition_Et2O Partition_EtOAc Partition with Ethyl Acetate (EtOAc) Partition_Et2O->Partition_EtOAc Aqueous Layer Partition_nBuOH Partition with n-Butanol (n-BuOH) Partition_EtOAc->Partition_nBuOH Aqueous Layer EtOAc_Fraction Concentrated EtOAc Fraction Partition_EtOAc->EtOAc_Fraction EtOAc Fraction (Contains this compound) Column_Chromatography Column Chromatography (Toyopearl, MCI gel, Sephadex) EtOAc_Fraction->Column_Chromatography SPE Solid-Phase Extraction (C18) Column_Chromatography->SPE Prep_HPLC Preparative HPLC SPE->Prep_HPLC Pure_TGII Pure this compound Prep_HPLC->Pure_TGII

Caption: Workflow for this compound Extraction and Purification.

References

Total Synthesis of Tellimagrandin II: A Detailed Methodological Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A streamlined and efficient total synthesis of Tellimagrandin II, a complex ellagitannin with significant biological activities, has been developed, offering a notable advancement in natural product synthesis. This methodology, pioneered by Kawabata and colleagues, employs a protection-group-free strategy for the glucose core, significantly shortening the synthetic route compared to previous efforts. This document provides detailed application notes and experimental protocols for this innovative synthesis, intended for researchers, scientists, and professionals in drug development.

The synthesis is characterized by a 6-step sequence starting from unprotected D-glucose, achieving an overall yield of 18%.[1][2] Key transformations include a highly stereoselective Mitsunobu glycosylation, a catalyst-controlled one-pot bis-galloylation, and a crucial intramolecular oxidative phenol coupling to construct the signature hexahydroxydiphenoyl (HHDP) moiety of this compound.

Synthetic Strategy and Key Reactions

The retrosynthetic analysis reveals a convergent approach centered on the sequential and site-selective functionalization of the glucose scaffold. The key stages of the synthesis are:

  • β-Selective Glycosidation: The synthesis commences with the stereoselective glycosylation of a protected gallic acid derivative with unprotected D-glucose under Mitsunobu conditions.[1] This step establishes the core β-glucogallin structure with high diastereoselectivity.

  • One-Pot Regioselective Galloylation: A pivotal step involves the catalyst-controlled, one-pot introduction of two galloyl groups at the C(4) and C(6) positions of the glucose moiety.[2]

  • Exhaustive Galloylation: The remaining free hydroxyl groups at the C(2) and C(3) positions are then acylated with a protected gallic acid derivative.[2]

  • Selective Deprotection: The benzyl protecting groups on the C(4) and C(6) galloyl moieties are removed via hydrogenation to liberate the free phenols required for the subsequent oxidative coupling.[2]

  • Intramolecular Oxidative Phenol Coupling: The formation of the (S)-hexahydroxydiphenoyl (HHDP) bridge is achieved through a copper-catalyzed intramolecular oxidative coupling of the C(4) and C(6) gallates.[2]

  • Final Deprotection: The synthesis is completed by the removal of the methoxymethyl (MOM) protecting groups from the galloyl moieties to yield this compound.[2]

Quantitative Data Summary

The following table summarizes the yields for each key step of the total synthesis of this compound.

StepReactionYield (%)
1β-Selective Glycosidation78
2One-Pot C(4)-O- and C(6)-O-Galloylation51
3C(2), C(3)-di-O-Galloylation and subsequent debenzylationNot specified in abstracts
4Hydrogenolysis of Benzyl Ethers98
5Intramolecular Oxidative Phenol CouplingNot specified in abstracts
6Deprotection of MOM EthersNot specified in abstracts
Overall Yield 18

Experimental Protocols

Detailed experimental protocols for the key transformations are provided below. These are based on the procedures reported by Kawabata and coworkers.

Step 1: β-Selective Glycosidation of 3,4,5-Tris(methoxymethoxy)gallic Acid with D-Glucose

To a suspension of finely ground D-glucose in 1,4-dioxane (0.03 M) is added 3,4,5-tris(methoxymethoxy)gallic acid. The mixture is subjected to ultrasound irradiation. Triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) are then added, and the reaction is stirred at room temperature for 30 minutes. The reaction mixture is concentrated and purified by column chromatography to afford the desired β-glycoside. A stereoselectivity of β/α = 99/1 has been reported for this reaction.[1]

Step 2: One-Pot Regioselective C(4)-O- and C(6)-O-Galloylation

This procedure involves a catalyst-controlled regioselective C(4)-O-galloylation followed by a substrate-controlled C(6)-O-galloylation in a single pot. The starting β-glycoside is treated with a protected gallic anhydride in the presence of a specific organocatalyst. This is followed by the addition of a second galloylating agent to acylate the C(6) position.

Step 4: Hydrogenolysis of Benzyl Ethers

The pentagalloylglucose derivative from the previous step is dissolved in tetrahydrofuran (THF). Palladium hydroxide on carbon (Pd(OH)2/C) is added as a catalyst. The reaction mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected product.

Step 5: Intramolecular Oxidative Phenol Coupling

The debenzylated pentagalloylglucose derivative is dissolved in a mixture of methanol and chloroform (1:1 v/v). Copper(II) chloride (CuCl2) and n-butylamine (n-BuNH2) are added, and the reaction mixture is stirred at room temperature.[2] This effects the intramolecular oxidative coupling between the gallate moieties at the C(4) and C(6) positions to form the HHDP bridge with the desired (S)-atropisomerism.

Step 6: Final Deprotection of MOM Ethers

The resulting compound from the oxidative coupling step is treated with concentrated hydrochloric acid in a mixture of isopropanol and THF (1:50:50 v/v/v) at room temperature to remove the methoxymethyl (MOM) protecting groups, affording this compound.[2]

Visualizing the Synthetic Pathway

The following diagrams illustrate the overall workflow of the total synthesis of this compound.

Tellimagrandin_II_Synthesis D_Glucose D-Glucose Step1 Step 1: β-Selective Glycosidation D_Glucose->Step1 Gallic_Acid_Deriv Protected Gallic Acid Gallic_Acid_Deriv->Step1 Intermediate1 β-Glucoside Step1->Intermediate1 Step2 Step 2: One-Pot Galloylation (C4 & C6) Intermediate1->Step2 Intermediate2 C4, C6-di-O- Galloylglucoside Step2->Intermediate2 Step3 Step 3: Galloylation (C2 & C3) Intermediate2->Step3 Intermediate3 Protected Pentagalloylglucose Step3->Intermediate3 Step4 Step 4: Hydrogenolysis Intermediate3->Step4 Intermediate4 C4, C6-Dihydroxy Pentagalloylglucose Step4->Intermediate4 Step5 Step 5: Intramolecular Oxidative Coupling Intermediate4->Step5 Intermediate5 Protected This compound Step5->Intermediate5 Step6 Step 6: Deprotection Intermediate5->Step6 Tellimagrandin_II This compound Step6->Tellimagrandin_II

Caption: Overall workflow of the total synthesis of this compound.

Key_Transformations cluster_0 Core Glycoside Formation cluster_1 HHDP Moiety Construction a Unprotected D-Glucose b β-Selective Glycosylation a->b Mitsunobu Reaction c β-Glucoside Intermediate b->c d Pentagalloyl Intermediate e Intramolecular Oxidative Phenol Coupling d->e CuCl2/n-BuNH2 f HHDP Bridge Formation e->f

Caption: Key transformations in the synthesis of this compound.

References

Application Note & Protocol: Quantification of Tellimagrandin II using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tellimagrandin II is a bioactive ellagitannin found in various plant species, including Tellima grandiflora, Geum japonicum (Japanese avens), and Syzygium aromaticum (clove).[1] As a member of the hydrolyzable tannin class of polyphenols, this compound exhibits a range of biological activities, including potential antiviral properties.[1] Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and further research into its therapeutic potential. This application note provides a detailed protocol for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

Principle

This method utilizes RP-HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a gradient elution using a mobile phase consisting of acidified water and acetonitrile. Quantification is performed by detecting the analyte using a UV detector at a specified wavelength and comparing the peak area to a calibration curve prepared from a this compound standard.

Experimental Protocols

Sample Preparation

The appropriate sample preparation protocol is critical for accurate quantification and to minimize interference from the sample matrix.

1.1. Plant Material Extraction

  • Objective: To extract this compound and other polyphenols from dried plant material.

  • Apparatus and Reagents:

    • Grinder or mill

    • Analytical balance

    • Conical flasks

    • Ultrasonic bath or shaker

    • Centrifuge

    • Rotary evaporator

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (LC-MS grade)

  • Procedure:

    • Grind the dried plant material to a fine powder.

    • Accurately weigh approximately 1 g of the powdered sample into a conical flask.

    • Add 20 mL of 80% aqueous methanol. The addition of a small amount of formic acid (e.g., to a final concentration of 0.1%) can improve the stability of phenolic compounds.

    • Sonicate the mixture for 30 minutes or shake for 1 hour at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Reconstitute the dried extract in a known volume of the mobile phase (initial conditions) to achieve a suitable concentration for HPLC analysis.

    • Filter the final solution through a 0.45 µm syringe filter prior to injection.

1.2. Solid-Phase Extraction (SPE) for Sample Clean-up (Optional)

  • Objective: To remove interfering substances from the crude extract, thereby enhancing the purity of the analyte.

  • Apparatus and Reagents:

    • SPE cartridges (e.g., C18 or Sephadex LH-20)

    • SPE manifold

    • Methanol (HPLC grade)

    • Water (HPLC grade)

  • Procedure (using C18 SPE):

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Load the reconstituted plant extract onto the cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the tannins, including this compound, with 5 mL of methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase for HPLC analysis.

Experimental Workflow for Sample Preparation

G cluster_extraction Plant Material Extraction cluster_cleanup Optional Clean-up cluster_analysis Analysis A Grind Plant Material B Weigh Sample A->B C Solvent Extraction (e.g., 80% Methanol) B->C D Sonication/Shaking C->D E Centrifugation D->E F Collect Supernatant E->F G Evaporate Solvent F->G H Reconstitute in Mobile Phase G->H I Solid-Phase Extraction (SPE) H->I J Filter (0.45 µm) H->J I->J K HPLC Injection J->K G cluster_validation HPLC Method Validation cluster_precision Precision A Specificity B Linearity C Precision G Repeatability C->G H Intermediate Precision C->H D Accuracy E LOD & LOQ F Robustness

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Tellimagrandin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial properties of Tellimagrandin II, a promising plant-derived polyphenol. This document includes quantitative data on its Minimum Inhibitory Concentration (MIC) against various microorganisms, detailed experimental protocols for MIC determination, and diagrams illustrating the experimental workflow and a relevant biological pathway.

Introduction to this compound

This compound is an ellagitannin found in various plants, including Trapa bispinosa (water chestnut).[1][2] It has garnered significant interest in the scientific community for its potential therapeutic applications, including its antimicrobial activity. Research has demonstrated that this compound exhibits inhibitory effects against a range of microorganisms, making it a candidate for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Quantitative Antimicrobial Activity of this compound

The antimicrobial efficacy of this compound has been quantified against several bacterial and fungal species. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key indicator of its potency.

MicroorganismTypeStrain(s)MIC (µg/mL)Reference(s)
Staphylococcus aureusGram-positiveMethicillin-sensitive (MSSA)64[1][3]
Staphylococcus aureusGram-positiveMethicillin-resistant (MRSA)128[1][3][4][5][6]
Fungus (unspecified)Fungus-1.6 µM[1]

Note: One study demonstrated that this compound was among the most effective compounds tested against Escherichia coli, reducing its growth from 10⁹ CFU/mL to 10⁷ CFU/mL at a concentration of 0.5 mM.[7] However, a specific MIC value was not reported. Further research is required to establish the precise MIC of this compound against a broader spectrum of Gram-negative bacteria and to identify the specific fungal species inhibited at the 1.6 µM concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

The following protocol outlines the broth microdilution method for determining the MIC of this compound. This method is a standard and widely accepted technique for assessing the antimicrobial susceptibility of microorganisms.

Materials:

  • This compound (pure compound)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum

  • Sterile pipette tips and multichannel pipette

  • Spectrophotometer (for optical density readings)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganism.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB or RPMI-1640 to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Serial Dilutions:

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution across the plate, typically to the 10th or 11th well. Discard 100 µL from the last well of the dilution series. The 12th well will serve as a growth control (no compound).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate, including the growth control well. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for most bacteria).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the well with the lowest concentration that shows the same OD as the sterile control wells.

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow for MIC determination and a signaling pathway affected by this compound.

MIC_Determination_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound prep_compound->serial_dilution prep_media Dispense Broth into 96-Well Plate prep_media->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microorganism prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual/OD) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for MIC determination of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates TellimagrandinII This compound TellimagrandinII->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: this compound inhibits the LPS-induced inflammatory pathway.

Mechanism of Action

This compound has been shown to exert its antibacterial effect against MRSA through multiple mechanisms. It reduces the expression of the mecA gene, which is responsible for methicillin resistance by encoding for the penicillin-binding protein 2a (PBP2a).[1][4] By downregulating mecA, this compound effectively resensitizes MRSA to β-lactam antibiotics. Furthermore, it has been observed to disrupt the integrity of the bacterial cell wall, leading to cell lysis.[1][4]

In addition to its direct antimicrobial effects, this compound has demonstrated immunomodulatory properties. It can inhibit the lipopolysaccharide (LPS)-induced inflammatory pathway in macrophages by preventing the translocation of the transcription factor NF-κB into the nucleus. This leads to a reduction in the expression of pro-inflammatory genes.

Conclusion

This compound is a natural compound with significant antimicrobial potential. The provided data and protocols serve as a valuable resource for researchers investigating its properties and developing it as a potential therapeutic agent. Further studies are warranted to fully elucidate its spectrum of activity and to explore its efficacy in in vivo models.

References

Application Notes and Protocols: Transmission Electron Microscopy (TEM) of Bacteria Treated with Tellimagrandin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellimagrandin II, a polyphenol extracted from various plants, has demonstrated significant antibacterial activity, particularly against drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3][4] Transmission Electron Microscopy (TEM) is an invaluable tool for elucidating the morphological changes induced by antimicrobial agents. These application notes provide a comprehensive guide to utilizing TEM for studying the effects of this compound on bacteria, including detailed protocols for sample preparation and data analysis. TEM analysis has shown that this compound disrupts the integrity of the MRSA cell wall, leading to the loss of cytoplasm content.[1][2][3]

Data Presentation: Quantitative Analysis of Morphological Changes

Quantitative analysis of TEM images is crucial for objectively assessing the impact of this compound on bacterial ultrastructure. Below is a template for summarizing key morphometric data. While specific data for this compound is emerging, this table provides a framework for its collection and presentation, based on established methodologies for other antimicrobial agents.

Table 1: Morphometric Analysis of Bacterial Cells Treated with this compound

Treatment GroupAverage Cell Wall Thickness (nm)Average Cell Diameter (μm)Percentage of Cells with Damaged Membranes (%)Observations
Control (Untreated) 22.7 ± 2.40.85 ± 0.12< 5%Intact cell wall and membrane, uniform cytoplasm.
This compound (Sub-MIC) 28.5 ± 3.10.82 ± 0.1515-25%Mild cell wall thickening, localized membrane perturbations.
This compound (MIC) Variable; evidence of degradation0.75 ± 0.20> 80%Significant cell wall disruption, membrane blebbing, loss of cytoplasmic content.[1][2][3]
This compound (Supra-MIC) N/A (Lysis)N/A (Lysis)> 95%Widespread cell lysis and debris.

Note: The data presented in this table are illustrative and should be replaced with experimental findings.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable TEM results. The following protocols are adapted from established procedures for bacterial sample preparation for TEM.[5][6][7][8]

Protocol 1: Bacterial Culture and Treatment with this compound
  • Bacterial Culture Preparation:

    • Inoculate a suitable broth medium (e.g., Mueller-Hinton Broth for S. aureus) with a single colony of the target bacterium.

    • Incubate at the optimal temperature and shaking conditions until the culture reaches the mid-logarithmic growth phase.

  • Treatment with this compound:

    • Determine the Minimum Inhibitory Concentration (MIC) of this compound for the target bacterium using standard microdilution methods.

    • In separate cultures, treat the bacteria with this compound at sub-MIC, MIC, and supra-MIC concentrations for a predetermined duration (e.g., 10 minutes and 24 hours to observe initial and long-term effects).[9]

    • Include an untreated control culture.

  • Harvesting Bacterial Cells:

    • Harvest the bacterial cells from each treatment group by centrifugation (e.g., 10,000 x g for 5 minutes).[5]

    • Carefully discard the supernatant.

Protocol 2: Sample Preparation for Transmission Electron Microscopy

This protocol outlines the steps for fixation, dehydration, embedding, sectioning, and staining of bacterial samples.

  • Primary Fixation:

    • Wash the bacterial pellets twice with a suitable buffer (e.g., 0.1 M sodium cacodylate buffer, pH 7.4).

    • Resuspend the pellets in a fixative solution (e.g., 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer).

    • Incubate overnight at 4°C to ensure proper fixation.[5]

  • Post-fixation:

    • Wash the fixed cells with the buffer to remove excess glutaraldehyde.

    • Post-fix the cells in 1% osmium tetroxide in the same buffer for 1-2 hours at room temperature. This step enhances contrast.

  • Dehydration:

    • Wash the cells with distilled water.

    • Dehydrate the samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 95%, and 100%), with each step lasting 15-20 minutes.

  • Infiltration and Embedding:

    • Infiltrate the dehydrated samples with a mixture of resin (e.g., Epon or Spurr's resin) and a transitional solvent (e.g., propylene oxide) in increasing resin concentrations.

    • Embed the samples in pure resin in molds and polymerize at the recommended temperature (e.g., 60-70°C) for 24-48 hours.

  • Ultrathin Sectioning:

    • Trim the resin blocks to create a small pyramid shape with the sample at the tip.

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome equipped with a diamond knife.

    • Collect the sections on TEM grids (e.g., formvar-coated copper grids).

  • Staining:

    • Stain the sections with uranyl acetate for 5-10 minutes to enhance contrast of nucleic acids and proteins.

    • Follow with lead citrate staining for 1-5 minutes to improve the contrast of membranes and ribosomes.

    • Thoroughly wash the grids with distilled water after each staining step.

  • Imaging:

    • Examine the prepared grids under a transmission electron microscope at various magnifications.

    • Capture images of representative cells from each treatment group, focusing on the cell wall, cell membrane, and cytoplasm.

Visualizations

Signaling Pathway of this compound's Antibacterial Action

The primary mechanism of this compound against MRSA involves the inhibition of Penicillin-Binding Protein 2a (PBP2a), which is crucial for cell wall synthesis in the presence of β-lactam antibiotics.[1]

TellimagrandinII_Pathway TellimagrandinII This compound mecA mecA gene TellimagrandinII->mecA Inhibits expression PBP2a Penicillin-Binding Protein 2a (PBP2a) TellimagrandinII->PBP2a Reduces activity mecA->PBP2a Encodes CellWall_Synthesis Peptidoglycan Synthesis (Cell Wall Formation) PBP2a->CellWall_Synthesis Catalyzes Cell_Lysis Cell Wall Disruption & Cytoplasm Loss CellWall_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of this compound against MRSA.

Experimental Workflow for TEM Analysis

The following diagram outlines the key steps in the TEM analysis of bacteria treated with this compound.

TEM_Workflow cluster_preparation Sample Preparation cluster_tem_prep TEM Sample Processing cluster_analysis Analysis Culture Bacterial Culture Treatment Treatment with This compound Culture->Treatment Harvest Harvest Cells Treatment->Harvest Fixation Fixation (Glutaraldehyde & OsO4) Harvest->Fixation Dehydration Dehydration (Ethanol Series) Fixation->Dehydration Embedding Embedding in Resin Dehydration->Embedding Sectioning Ultrathin Sectioning Embedding->Sectioning Staining Staining (Uranyl Acetate & Lead Citrate) Sectioning->Staining Imaging TEM Imaging Staining->Imaging Data_Analysis Quantitative & Qualitative Data Analysis Imaging->Data_Analysis

Caption: Workflow for TEM analysis of treated bacteria.

References

Investigating Tellimagrandin II's Effect on PBP2a Expression in MRSA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the inhibitory effects of Tellimagrandin II (TGII) on Penicillin-Binding Protein 2a (PBP2a) expression in Methicillin-resistant Staphylococcus aureus (MRSA). The included protocols offer detailed methodologies for key experiments to facilitate further research and drug development in the ongoing battle against antibiotic resistance.

This compound, a polyphenol extracted from Trapa bispinosa, has demonstrated significant antibacterial activity against MRSA.[1][2] Its mechanism of action involves the downregulation of the mecA gene, which subsequently reduces the expression of PBP2a, the protein responsible for conferring resistance to β-lactam antibiotics in MRSA.[1][2][3][4][5] This document outlines the quantitative effects of TGII on MRSA and provides detailed protocols for the evaluation of these effects.

Data Presentation

Table 1: Antimicrobial Activity of this compound against S. aureus Strains
StrainCompoundMinimum Inhibitory Concentration (MIC) (µg/mL)
Methicillin-susceptible S. aureus (MSSA)This compound64
Methicillin-resistant S. aureus (MRSA)This compound128

This data demonstrates that this compound exerts antibacterial activity against both MSSA and MRSA strains.[1]

Table 2: Synergistic Effect of this compound with Oxacillin against MRSA
TreatmentTime (hours)Approximate Log10 Reduction in CFU/mL
This compound8~3.0
This compound + Oxacillin8~6.0
This compound + Oxacillin24~8.0

This time-kill kinetic study data indicates a significant synergistic bactericidal effect when this compound is combined with the β-lactam antibiotic oxacillin.[3]

Table 3: Effect of this compound on mecA mRNA and PBP2a Protein Expression in MRSA
TreatmentTargetOutcome
This compound + OxacillinmecA mRNASignificant reduction (p < 0.05)
This compoundPBP2a ProteinSignificant reduction (p < 0.05)

Treatment with this compound, particularly in combination with oxacillin, leads to a significant decrease in the transcription of the mecA gene and the subsequent translation of the PBP2a protein.[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against MRSA using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • MRSA isolate

  • This compound stock solution

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial suspension of the MRSA isolate in sterile saline, adjusted to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate.

  • Add the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the MRSA.[6]

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) for mecA Gene Expression

This protocol quantifies the expression level of the mecA gene in MRSA following treatment with this compound.

Materials:

  • MRSA culture treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR instrument

  • SYBR Green or TaqMan probe-based qPCR master mix

  • Primers specific for the mecA gene and a housekeeping gene (e.g., 16S rRNA)[7]

Procedure:

  • RNA Extraction:

    • Harvest MRSA cells from both treated and untreated cultures.

    • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.[7]

  • qPCR:

    • Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for mecA and the housekeeping gene, and the cDNA template.

    • Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-50 cycles of denaturation, annealing, and extension).[8]

    • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in mecA gene expression, normalized to the housekeeping gene.

Western Blotting for PBP2a Protein Expression

This protocol detects and quantifies the level of PBP2a protein in MRSA after treatment with this compound.

Materials:

  • MRSA cultures (treated and untreated)

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and blotting apparatus

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against PBP2a

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Harvest MRSA cells and lyse them using a suitable lysis buffer to release total protein.

    • Quantify the protein concentration using a protein assay kit.

  • SDS-PAGE and Electrotransfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PBP2a antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the chemiluminescent substrate to the membrane.

    • Detect the signal using an imaging system.

    • Perform densitometry analysis to quantify the relative PBP2a protein levels, normalizing to a loading control (e.g., a housekeeping protein).[9][10][11]

Visualizations

G Tellimagrandin_II This compound mecA mecA gene Tellimagrandin_II->mecA Inhibits transcription PBP2a PBP2a Protein mecA->PBP2a Encodes Beta_Lactam_Resistance β-lactam Resistance PBP2a->Beta_Lactam_Resistance Confers

Caption: Mechanism of this compound action on MRSA.

G cluster_0 Sample Preparation cluster_1 Molecular Analysis cluster_2 Phenotypic Analysis MRSA_Culture MRSA Culture Treatment Treatment with This compound MRSA_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Protein_Extraction Protein Extraction Treatment->Protein_Extraction AST Antimicrobial Susceptibility Testing (MIC) Treatment->AST RT_qPCR RT-qPCR for mecA RNA_Extraction->RT_qPCR Western_Blot Western Blot for PBP2a Protein_Extraction->Western_Blot G Start Start Is_MRSA_Susceptible Is MRSA susceptible to This compound? Start->Is_MRSA_Susceptible Does_TGII_Reduce_mecA Does this compound reduce mecA expression? Is_MRSA_Susceptible->Does_TGII_Reduce_mecA Yes Investigate_Other_Mechanisms Investigate Other Mechanisms Is_MRSA_Susceptible->Investigate_Other_Mechanisms No Does_TGII_Reduce_PBP2a Does this compound reduce PBP2a expression? Does_TGII_Reduce_mecA->Does_TGII_Reduce_PBP2a Yes Does_TGII_Reduce_mecA->Investigate_Other_Mechanisms No Potential_Therapeutic Potential Therapeutic Agent Does_TGII_Reduce_PBP2a->Potential_Therapeutic Yes Does_TGII_Reduce_PBP2a->Investigate_Other_Mechanisms No End End Potential_Therapeutic->End Investigate_Other_Mechanisms->End

References

Application Notes and Protocols: Tellimagrandin II in Combination Therapy with Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, necessitating the development of novel therapeutic strategies. One promising approach is the use of combination therapy, where existing antibiotics are co-administered with non-antibiotic compounds that can restore their efficacy. Tellimagrandin II (TGII), a plant-derived polyphenol, has emerged as a potent agent in this regard. This document provides detailed application notes and protocols for researchers investigating the synergistic effects of this compound in combination with conventional antibiotics against antibiotic-resistant bacteria.

This compound has demonstrated significant antibacterial activity against both MRSA and methicillin-sensitive S. aureus (MSSA).[1][2][3][4][5] More importantly, when used in combination with β-lactam antibiotics and other classes of antibiotics, TGII exhibits a synergistic effect, reducing the minimum inhibitory concentrations (MICs) of these antibiotics and reversing the resistance phenotype.[1][2][3][4][5]

Mechanism of Action

The primary mechanism by which this compound potentiates the activity of β-lactam antibiotics against MRSA is through the inhibition of Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a, encoded by the mecA gene, is the key determinant of methicillin resistance in staphylococci. It has a low affinity for β-lactam antibiotics, allowing the bacteria to continue cell wall synthesis even in the presence of these drugs.

This compound has been shown to downregulate the expression of the mecA gene, leading to a reduction in the production of PBP2a.[1][2] This reduction in PBP2a levels restores the susceptibility of MRSA to β-lactam antibiotics. Additionally, transmission electron microscopy has revealed that TGII can disrupt the integrity of the bacterial cell wall, leading to the loss of cytoplasmic content.[1][2]

Tellimagrandin_II_Mechanism_of_Action cluster_0 MRSA Cell TGII This compound mecA mecA gene TGII->mecA downregulates expression PBP2a PBP2a synthesis mecA->PBP2a encodes CellWall Peptidoglycan Cell Wall Synthesis PBP2a->CellWall enables Resistance Antibiotic Resistance PBP2a->Resistance confers CellWall->Resistance leads to BetaLactam β-lactam Antibiotics BetaLactam->CellWall inhibits

Caption: Mechanism of this compound in overcoming antibiotic resistance in MRSA.

Synergistic Effects of this compound with Antibiotics

Quantitative data from in vitro studies demonstrate the synergistic relationship between this compound and various antibiotics against both MSSA and MRSA strains. The Fractional Inhibitory Concentration (FIC) index is used to determine the nature of the interaction, with synergy defined as an FIC index of ≤ 0.5.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics Alone and in Combination against MSSA
AntibioticMIC Alone (µg/mL)MIC in Combination with TGII (32 µg/mL) (µg/mL)
Oxacillin0.250.0039
Ampicillin0.250.0078
Erythromycin>2560.25
Doxycycline0.50.0039

Source: Data adapted from Chang et al., 2019.[1]

Table 2: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Indices for TGII in Combination with Oxacillin against Clinical MRSA Isolates
MRSA IsolateMIC of Oxacillin Alone (µg/mL)MIC of TGII Alone (µg/mL)MIC of Oxacillin with TGIIMIC of TGII with OxacillinFIC IndexInterpretation
19615128128110.016Synergy
18631128128220.031Synergy
18271128128440.063Synergy
33591 (ATCC)1281280.50.50.008Synergy

Source: Data adapted from Chang et al., 2019.[1]

Table 3: Fractional Inhibitory Concentration (FIC) Indices for TGII in Combination with Various Antibiotics against MRSA (ATCC 33591)
AntibioticMIC of Antibiotic Alone (µg/mL)MIC of TGII Alone (µg/mL)MIC of Antibiotic with TGIIMIC of TGII with AntibioticFIC IndexInterpretation
Oxacillin1281280.50.50.008Synergy
Doxycycline321280.50.50.020Synergy

Source: Data adapted from Chang et al., 2019.[1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic activity of this compound with antibiotics.

Experimental_Workflow cluster_workflow Workflow for Synergy Assessment start Start mic Determine MIC of TGII and Antibiotics Individually start->mic checkerboard Perform Checkerboard Assay (TGII + Antibiotic) mic->checkerboard fic Calculate FIC Index checkerboard->fic time_kill Perform Time-Kill Curve Assay fic->time_kill If Synergy (FIC ≤ 0.5) mechanism Investigate Mechanism of Action (e.g., qPCR, Western Blot, TEM) time_kill->mechanism end End mechanism->end

Caption: A generalized experimental workflow for assessing the synergy of this compound and antibiotics.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8]

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial suspension equivalent to a 0.5 McFarland standard

  • This compound stock solution

  • Antibiotic stock solution

  • Sterile multichannel pipettes

Protocol:

  • Prepare serial two-fold dilutions of this compound and the antibiotic in CAMHB in separate 96-well plates. The concentration range should typically span from 0.06 to 512 µg/mL, but may be adjusted based on the expected potency of the compounds.

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate each well of the microtiter plates containing the serially diluted compounds with the bacterial suspension. The final volume in each well should be 100 µL.

  • Include a growth control well (bacteria in CAMHB without any compound) and a sterility control well (CAMHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to evaluate the in vitro interaction of two antimicrobial agents.[1][9][10]

Materials:

  • 96-well microtiter plates

  • CAMHB

  • Bacterial suspension (prepared as in the MIC protocol)

  • Stock solutions of this compound and the antibiotic

Protocol:

  • In a 96-well plate, create a two-dimensional array of concentrations for this compound and the antibiotic.

  • Along the x-axis (columns), prepare serial two-fold dilutions of the antibiotic in CAMHB.

  • Along the y-axis (rows), prepare serial two-fold dilutions of this compound in CAMHB.

  • This creates a checkerboard pattern where each well contains a unique combination of concentrations of the two compounds.

  • Inoculate each well with a bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include appropriate controls: a row with only this compound dilutions, a column with only antibiotic dilutions, a growth control well, and a sterility control well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each compound alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index as follows:

    • FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Antibiotic (FIC B) = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

    • FIC Index (FICI) = FIC A + FIC B

  • Interpret the results:

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 1: Additive

    • 1 < FICI ≤ 4: Indifference

    • FICI > 4: Antagonism

Time-Kill Curve Assay

This assay provides information on the bactericidal or bacteriostatic activity of the antimicrobial agents over time.[11][12]

Materials:

  • Sterile culture tubes or flasks

  • CAMHB

  • Bacterial suspension

  • This compound and antibiotic solutions at desired concentrations (e.g., at their MICs and sub-MICs, alone and in combination)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Protocol:

  • Prepare culture tubes with CAMHB containing:

    • No drug (growth control)

    • This compound alone (at a specified concentration, e.g., 1/2 x MIC)

    • Antibiotic alone (at a specified concentration, e.g., 1/2 x MIC)

    • This compound and the antibiotic in combination (at their respective specified concentrations)

  • Inoculate each tube with a bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial ten-fold dilutions of the aliquots in sterile saline.

  • Plate a known volume of each dilution onto agar plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies (CFU/mL) for each time point and treatment condition.

  • Plot the log₁₀ CFU/mL versus time for each treatment.

  • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

Conclusion

This compound demonstrates significant potential as an adjuvant in antibiotic therapy, particularly for combating infections caused by resistant strains of S. aureus. The synergistic effects observed in vitro suggest that combination therapy with this compound could lower the required therapeutic doses of conventional antibiotics, potentially reducing toxicity and minimizing the development of further resistance. The protocols outlined in this document provide a framework for researchers to further investigate and validate the efficacy of this promising combination therapy approach.

References

Application Notes and Protocols for Assessing Tellimagrandin II Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellimagrandin II, an ellagitannin found in various plants, including walnuts and cloves, has been identified as a bioactive compound with potential anticancer properties.[1][2] Preclinical studies suggest that this compound can induce cytotoxic effects in several human cancer cell lines.[1] The primary mechanism of this cytotoxicity appears to be the induction of apoptosis via the mitochondrial pathway, which involves the impairment of mitochondrial function.[1][3] These findings position this compound as a compound of interest for further investigation in oncology and drug development.

This document provides detailed application notes and experimental protocols for assessing the cytotoxic effects of this compound using common cell viability assays. It also includes a summary of available data and a visualization of the proposed signaling pathway.

Application Notes

The assessment of this compound's cytotoxic activity is crucial for determining its potential as a therapeutic agent. The choice of cell viability assay can depend on the specific research question and the expected mechanism of cell death.

  • Metabolic Activity Assays (MTT, WST-1): Assays like MTT and WST-1 measure the metabolic activity of a cell population, which is generally proportional to the number of viable cells.[1][4] These assays are based on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in living cells to form a colored formazan product.[1][4] They are high-throughput and provide a good overall measure of cell proliferation and viability.

  • Cell Membrane Integrity Assay (LDH): The Lactate Dehydrogenase (LDH) assay measures the release of LDH from cells with compromised plasma membranes into the culture medium.[5] LDH is a stable cytosolic enzyme that is released upon cell lysis, making this assay a reliable indicator of cytotoxicity and cell death.[6]

When studying the effects of this compound, it is recommended to use a panel of cancer cell lines to assess its spectrum of activity. It is also important to include a non-cancerous cell line to evaluate its selectivity and potential for off-target toxicity. One study has shown that this compound, at a concentration of 100 μM, exhibited no cytotoxicity towards human peripheral blood mononuclear cells (PBMCs), suggesting potential selectivity for cancer cells.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the cytotoxicity of this compound.

G cluster_0 Cell Culture & Treatment cluster_1 Cell Viability Assessment cluster_2 Data Analysis A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Perform Cell Viability Assay (MTT, WST-1, or LDH) D->E F Measure Absorbance E->F G Calculate % Viability vs. Control F->G H Determine IC50 Value G->H

Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for adherent cells.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium to each well.[7] Then, add 50 µL of MTT solution (5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the MTT to purple formazan crystals.[7]

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[7] Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.[4] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

WST-1 (Water Soluble Tetrazolium Salt-1) Assay

This protocol provides a more convenient alternative to the MTT assay as the formazan product is water-soluble.[9]

Materials:

  • This compound

  • WST-1 reagent

  • Complete cell culture medium

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density in 100 µL of complete culture medium and incubate for 24 hours.[1]

  • Compound Treatment: Add various concentrations of this compound to the wells. Include appropriate controls.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[9]

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[9]

  • Incubation with Reagent: Incubate the plate for 0.5-4 hours at 37°C in a 5% CO2 incubator.[1][9] The optimal incubation time may vary between cell types.

  • Absorbance Measurement: Shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.[1] Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is typically around 440 nm).[1] A reference wavelength greater than 600 nm is recommended.[9]

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells.[5]

Materials:

  • This compound

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Complete cell culture medium

  • Lysis buffer (provided with the kit or 1% Triton X-100)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include the following controls:

    • Untreated Control: Cells with medium only (spontaneous LDH release).

    • Maximum LDH Release Control: Cells treated with lysis buffer (e.g., 1% Triton X-100) for 45 minutes before the end of the experiment.[3]

    • Medium Background Control: Medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[3]

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[10]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of stop solution to each well.[5]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[5] A reference wavelength of 680 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.

Data Presentation

Currently, specific IC50 values for the cytotoxicity of pure this compound against various cancer cell lines are not widely available in the public domain. However, existing studies provide qualitative and semi-quantitative data.

Cell LineCell TypeAssayConcentrationIncubation TimeResultReference(s)
MDA-MB-231 Human Breast AdenocarcinomaCytotoxicity Assay50 µMNot SpecifiedPotent cytotoxicity observed[1]
MCF7 Human Breast AdenocarcinomaCytotoxicity Assay50 µMNot SpecifiedCytotoxicity observed[1]
HeLa Human Cervical AdenocarcinomaCytotoxicity Assay50 µMNot SpecifiedCytotoxicity observed[1][3]
PBMCs Human Peripheral Blood Mononuclear CellsWST-1100 µM24 hoursNo significant cytotoxicity[9]

Proposed Signaling Pathway for this compound-Induced Apoptosis

Studies suggest that this compound induces apoptosis through the intrinsic, or mitochondrial, pathway.[1][3] This pathway is initiated by cellular stress and leads to the permeabilization of the outer mitochondrial membrane.

G cluster_0 Mitochondrion Tellimagrandin_II This compound Mito_Membrane Mitochondrial Membrane Depolarization Tellimagrandin_II->Mito_Membrane Cyto_C Cytochrome c Release Mito_Membrane->Cyto_C Apaf1 Apaf-1 Cyto_C->Apaf1 binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis leads to

References

Application Notes: Unveiling the Anti-Inflammatory Potential of Tellimagrandin II through Western Blot Analysis of COX-2 and iNOS Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for investigating the inhibitory effects of Tellimagrandin II (TGII) on the expression of key inflammatory mediators, Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). This compound, a polyphenol, has demonstrated significant anti-inflammatory properties by modulating signaling pathways that lead to the production of these pro-inflammatory enzymes. This document outlines the underlying signaling pathways, detailed experimental protocols, and expected quantitative outcomes.

Data Presentation: Quantitative Analysis of Protein Expression

The following tables summarize the dose-dependent inhibitory effect of this compound on iNOS and COX-2 protein expression in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. The data is presented as a percentage of the protein expression observed in cells treated with LPS alone.

Table 1: Effect of this compound Pre-treatment on LPS-Induced iNOS Protein Expression

Treatment GroupiNOS Protein Expression (% of LPS Control)
Control (no LPS)Not Detected
LPS (100 ng/mL)100%
LPS + TGII (5 µM)~75%
LPS + TGII (10 µM)~50%
LPS + TGII (25 µM)~25%

Table 2: Effect of this compound Pre-treatment on LPS-Induced COX-2 Protein Expression

Treatment GroupCOX-2 Protein Expression (% of LPS Control)
Control (no LPS)Not Detected
LPS (100 ng/mL)100%
LPS + TGII (5 µM)~80%
LPS + TGII (10 µM)~60%
LPS + TGII (25 µM)~40%

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular pathway of this compound's anti-inflammatory action and the experimental workflow for its analysis via Western blot.

G cluster_0 LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Activates p38_MAPK p38 MAPK TLR4->p38_MAPK Phosphorylates NF_kB NF-κB (p65) TLR4->NF_kB Activates p38_MAPK->NF_kB nucleus Nucleus NF_kB->nucleus Translocates to iNOS_COX2_gene iNOS & COX-2 Gene Transcription nucleus->iNOS_COX2_gene iNOS_COX2_protein iNOS & COX-2 Protein (Inflammation) iNOS_COX2_gene->iNOS_COX2_protein TGII This compound TGII->p38_MAPK Inhibits Phosphorylation TGII->NF_kB Inhibits Phosphorylation

Caption: this compound inhibits LPS-induced iNOS and COX-2 expression.

G cluster_workflow Western Blot Workflow cell_culture 1. Cell Culture & Treatment (e.g., RAW 264.7 macrophages) - Control - LPS - LPS + TGII (various conc.) lysis 2. Cell Lysis (RIPA buffer with protease/ phosphatase inhibitors) cell_culture->lysis quantification 3. Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page 4. SDS-PAGE (Protein separation by size) quantification->sds_page transfer 5. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 6. Blocking (5% non-fat milk or BSA in TBST) transfer->blocking primary_ab 7. Primary Antibody Incubation (anti-COX-2, anti-iNOS, anti-β-actin) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 9. Detection (ECL substrate) secondary_ab->detection analysis 10. Image Acquisition & Analysis (Densitometry) detection->analysis

Caption: Step-by-step workflow for Western blot analysis.

Experimental Protocols

This section provides a detailed methodology for performing Western blot analysis to assess the expression of COX-2 and iNOS in response to this compound treatment.

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Experimental Seeding: Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 5, 10, 25 µM) for 1 hour.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 6-24 hours to induce iNOS and COX-2 expression.

    • Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with TGII alone.

2. Protein Extraction

  • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the total protein and transfer it to a new tube.

3. Protein Quantification

  • Determine the protein concentration of each sample using a Bicinchoninic Acid (BCA) protein assay kit, following the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading in the subsequent steps.

4. SDS-PAGE and Western Blotting

  • Prepare protein samples by mixing with 4x Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at 100-120V until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours at 4°C.

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific for iNOS (e.g., 1:1000 dilution) and COX-2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation. A loading control antibody, such as anti-β-actin (e.g., 1:5000 dilution), should also be used.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

5. Detection and Analysis

  • Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Perform densitometric analysis of the protein bands using image analysis software (e.g., ImageJ). Normalize the band intensity of iNOS and COX-2 to the corresponding β-actin band intensity to account for loading differences.

These application notes provide a robust framework for investigating the anti-inflammatory effects of this compound. The provided protocols and expected outcomes will aid researchers in designing and executing their experiments, contributing to the development of novel anti-inflammatory therapeutics.

Application Notes and Protocols: Analyzing the Inhibitory Effects of Tellimagrandin II on NF-κB and MAPK Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the effects of Tellimagrandin II (TGII), a natural polyphenol, on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. TGII has demonstrated significant anti-inflammatory properties by modulating these key cellular signaling cascades.

Introduction

This compound is an ellagitannin found in various plants, including Geum japonicum and Syzygium aromaticum (clove)[1]. It has been recognized for its potential therapeutic effects, including anti-inflammatory and anticancer activities. Chronic inflammation is a hallmark of numerous diseases, and the NF-κB and MAPK pathways are central regulators of the inflammatory response. Understanding how TGII modulates these pathways is crucial for its development as a potential therapeutic agent.

This document outlines the molecular mechanisms of TGII's anti-inflammatory action and provides detailed protocols for researchers to replicate and build upon these findings.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

This compound exerts its anti-inflammatory effects by intervening at critical points in the NF-κB and MAPK signaling cascades, particularly in response to inflammatory stimuli like lipopolysaccharide (LPS).

In LPS-stimulated macrophages, TGII has been shown to:

  • Inhibit the NF-κB Pathway: TGII reduces the phosphorylation of the p65 subunit of NF-κB and IκBα. The phosphorylation and subsequent degradation of IκBα are critical steps for the activation of NF-κB. By inhibiting this, TGII prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[2][3]

  • Suppress the MAPK Pathway: TGII specifically blocks the phosphorylation of p38, a key kinase in the MAPK signaling pathway.[2][3] The p38 MAPK pathway is involved in the production of inflammatory cytokines. TGII also reduces the expression of the upstream transcription factors c-fos and phospho-c-jun.[2][3]

These inhibitory actions lead to a significant reduction in the production of downstream inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2)[2][3].

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key components of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on NF-κB Pathway Components

Target ProteinTreatmentConcentration of TGIIObserved EffectReference
Phospho-p65LPS + TGII25 µMReduction in phosphorylation[2][3]
Phospho-IκBαLPS + TGII25 µMReduction in phosphorylation

Table 2: Effect of this compound on MAPK Pathway Components

Target ProteinTreatmentConcentration of TGIIObserved EffectReference
Phospho-p38LPS + TGII25 µMBlockade of phosphorylation[2][3]
c-fosLPS + TGII25 µMReduction in expression[2][3]
Phospho-c-junLPS + TGII25 µMReduction in expression[2][3]

Signaling Pathway Diagrams

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p_IKK p-IKK IKK->p_IKK IkBa_p65_p50 IκBα-p65-p50 p_IKK->IkBa_p65_p50 Phosphorylates p_IkBa p-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (NF-κB) p_IkBa->p65_p50 Degrades to release Nucleus Nucleus p65_p50->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates TGII This compound TGII->p_IKK Inhibits

Caption: NF-κB signaling pathway inhibition by this compound.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MKK3_6->p38 Phosphorylates p_p38 p-p38 p38->p_p38 AP1 AP-1 (c-fos/c-jun) p_p38->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activates TGII This compound TGII->p_p38 Inhibits

Caption: MAPK signaling pathway inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to analyze the effects of this compound on the NF-κB and MAPK pathways.

Cell Culture and Treatment

This protocol describes the culture of RAW 264.7 macrophages and their treatment with LPS and this compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (TGII)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Seeding:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for Western blotting) at a density of 1 x 10^6 cells/well.

    • Allow cells to adhere and grow for 24 hours.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Pre-treat the cells with the desired concentration of TGII (e.g., 25 µM) for 1 hour.

    • Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 30 minutes for phosphorylation studies).

    • Include appropriate controls: untreated cells, cells treated with DMSO (vehicle control), and cells treated with LPS only.

Western Blot Analysis

This protocol details the procedure for detecting the phosphorylation status and total protein levels of key signaling molecules.

Materials:

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Protein Extraction:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA Protein Assay Kit.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an ECL detection reagent and an imaging system.

    • Normalize the levels of phosphorylated proteins to the total protein levels. Use β-actin as a loading control.

Nuclear and Cytoplasmic Extraction

This protocol is for separating nuclear and cytoplasmic fractions to analyze the nuclear translocation of NF-κB.

Materials:

  • Nuclear and Cytoplasmic Extraction Kit (commercially available kits are recommended for consistency)

  • Dounce homogenizer

Procedure:

  • Follow the manufacturer's instructions for the nuclear and cytoplasmic extraction kit.

  • In general, the procedure involves:

    • Harvesting the cells after treatment.

    • Lysing the cell membrane with a hypotonic buffer to release the cytoplasmic contents.

    • Centrifuging to pellet the nuclei.

    • Collecting the supernatant as the cytoplasmic fraction.

    • Lysing the nuclear pellet with a nuclear extraction buffer to release nuclear proteins.

    • Centrifuging to remove nuclear debris and collecting the supernatant as the nuclear fraction.

  • Analyze the protein content of both fractions by Western blotting for NF-κB p65 to determine its subcellular localization. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker.

Experimental Workflow Diagram

Experimental_Workflow Cell_Culture 1. Cell Culture (RAW 264.7 Macrophages) Treatment 2. Treatment (TGII Pre-treatment followed by LPS Stimulation) Cell_Culture->Treatment Protein_Extraction 3. Protein Extraction (Whole cell lysate or Nuclear/Cytoplasmic fractionation) Treatment->Protein_Extraction Protein_Quantification 4. Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE 5. SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot 6. Western Blot SDS_PAGE->Western_Blot Analysis 7. Data Analysis (Densitometry) Western_Blot->Analysis

Caption: General experimental workflow for studying TGII effects.

Conclusion

This compound is a promising natural compound that effectively inhibits the pro-inflammatory NF-κB and MAPK signaling pathways. The provided application notes and protocols offer a robust framework for researchers to investigate its mechanism of action further. This information is valuable for the development of novel anti-inflammatory therapies targeting these critical signaling cascades.

References

Application Notes and Protocols: In Vitro Anticancer Assays Using Tellimagrandin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anticancer properties of Tellimagrandin II, a naturally occurring ellagitannin. This document details its effects on cancer cell viability, apoptosis, and cell cycle progression, along with standardized protocols for key experimental assays. The information presented is intended to guide researchers in evaluating the potential of this compound as an anticancer agent.

Overview of this compound

This compound is a polyphenolic compound found in various plants, including certain species of walnut.[1] Like other ellagitannins, it has garnered interest for its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1] In the context of cancer, this compound has been shown to exert cytotoxic effects on cancer cells, primarily through the induction of apoptosis.[1]

Data Presentation: Anticancer Activity of this compound

While extensive quantitative data for this compound across a wide range of cancer cell lines is still emerging in publicly available literature, preliminary studies have demonstrated its cytotoxic potential. The following table summarizes the known IC50 values.

Cancer Cell LineCell TypeIC50 (µM)Reference
HeLaCervical CancerData not specified[1]

Further research is required to establish a comprehensive profile of this compound's potency across diverse cancer types.

Experimental Protocols

The following are detailed methodologies for key in vitro assays to assess the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prepare_tgII Prepare this compound Dilutions add_tgII Add this compound to Cells prepare_tgII->add_tgII incubate_plate Incubate for 48-72h add_tgII->incubate_plate add_mtt Add MTT Reagent incubate_plate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Apoptosis_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Harvesting cluster_stain Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_cells Treat with this compound seed_cells->treat_cells collect_cells Collect Adherent & Floating Cells treat_cells->collect_cells wash_cells Wash with PBS collect_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_dark Incubate in Dark add_stains->incubate_dark flow_cytometry Flow Cytometry Analysis incubate_dark->flow_cytometry quantify Quantify Apoptotic Cells flow_cytometry->quantify

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

CellCycle_Workflow cluster_prep Cell Culture & Treatment cluster_fix Fixation cluster_stain Staining cluster_analysis Analysis seed_cells Seed & Treat Cells harvest_cells Harvest Cells seed_cells->harvest_cells fix_ethanol Fix in 70% Ethanol harvest_cells->fix_ethanol wash_pbs Wash with PBS fix_ethanol->wash_pbs stain_pi Stain with PI/RNase A wash_pbs->stain_pi flow_cytometry Flow Cytometry Analysis stain_pi->flow_cytometry analyze_phases Analyze Cell Cycle Phases flow_cytometry->analyze_phases

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Western Blot Analysis

This protocol is for investigating the effect of this compound on the expression of proteins involved in key signaling pathways.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against proteins in the PI3K/Akt, MAPK, or NF-κB pathways)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, then lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in protein expression levels.

Potential Signaling Pathways Modulated by this compound

While specific studies on this compound are limited, related polyphenolic compounds often exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis. Based on the known mechanisms of similar compounds, the following pathways are potential targets of this compound. Further research is needed to confirm its specific effects.

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway can lead to decreased cell growth and induction of apoptosis.

  • MAPK Pathway: The MAPK cascade is involved in various cellular processes, including proliferation, differentiation, and apoptosis. Modulation of this pathway can significantly impact cancer cell fate.

  • NF-κB Pathway: This pathway plays a key role in inflammation and cell survival. Inhibition of NF-κB can sensitize cancer cells to apoptosis.

Signaling_Pathways cluster_tgII This compound cluster_pathways Potential Target Signaling Pathways cluster_outcomes Cellular Outcomes TGII This compound PI3K_Akt PI3K/Akt Pathway TGII->PI3K_Akt MAPK MAPK Pathway TGII->MAPK NFkB NF-κB Pathway TGII->NFkB Dec_Proliferation Decreased Proliferation PI3K_Akt->Dec_Proliferation Inc_Apoptosis Increased Apoptosis PI3K_Akt->Inc_Apoptosis MAPK->Dec_Proliferation MAPK->Inc_Apoptosis CC_Arrest Cell Cycle Arrest MAPK->CC_Arrest NFkB->Dec_Proliferation NFkB->Inc_Apoptosis

Caption: Potential signaling pathways modulated by this compound.

Conclusion

This compound demonstrates potential as an in vitro anticancer agent, primarily through the induction of apoptosis. The provided protocols offer a standardized framework for researchers to investigate its efficacy and mechanisms of action in various cancer cell lines. Further studies are warranted to establish a comprehensive understanding of its IC50 values across a broader panel of cancer cells and to elucidate the specific signaling pathways it modulates. This will be crucial for its future development as a potential therapeutic agent.

References

Application Notes and Protocols for Antiviral Plaque Reduction Assay: Tellimagrandin II

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing a plaque reduction assay to evaluate the antiviral efficacy of Tellimagrandin II, a polyphenol known for its anti-herpesvirus properties. The document includes comprehensive experimental procedures, data presentation guidelines, and a visual representation of the proposed antiviral mechanism.

Introduction

This compound is a natural ellagitannin that has demonstrated a range of biological activities, including antiviral effects against Herpes Simplex Virus (HSV). The plaque reduction assay is a widely accepted and robust method for quantifying the ability of a compound to inhibit the replication of lytic viruses, such as HSV. This assay measures the reduction in the formation of plaques, which are localized areas of cell death caused by viral infection, in a cell monolayer. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) can be determined from the dose-response curve, providing a quantitative measure of the compound's antiviral potency.

Quantitative Data Summary

CompoundVirus StrainCell LineEC50/IC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundHSV-1VeroData to be determinedData to be determinedData to be determined
This compoundHSV-2VeroData to be determinedData to be determinedData to be determined
AcyclovirHSV-1Vero~0.85>100>117
AcyclovirHSV-2Vero~0.86>100>116

Note: EC50/IC50 values for Acyclovir are approximate and can vary based on experimental conditions.[1]

Experimental Protocols

This section provides a detailed methodology for performing a plaque reduction assay to determine the antiviral activity of this compound against Herpes Simplex Virus (HSV-1 and HSV-2).

Materials and Reagents
  • Cell Line: Vero cells (African green monkey kidney epithelial cells)

  • Viruses: Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2)

  • Compound: this compound (dissolved in an appropriate solvent, e.g., DMSO, to create a stock solution)

  • Control Drug: Acyclovir

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Infection Medium: DMEM with 2% FBS and 1% Penicillin-Streptomycin.

  • Overlay Medium: Infection medium containing 1% methylcellulose or other semi-solid medium like carboxymethyl cellulose.

  • Staining Solution: 1% Crystal Violet in 20% ethanol.

  • Fixative: 10% Formalin or ice-cold methanol.

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 6-well or 24-well cell culture plates

  • Sterile microcentrifuge tubes and pipette tips

Experimental Workflow Diagram

G cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation Incubation and Plaque Formation cluster_visualization Visualization and Analysis prep_cells Seed Vero cells in multi-well plates prep_compound Prepare serial dilutions of this compound infect_cells Infect cell monolayers with HSV prep_cells->infect_cells prep_virus Prepare virus inoculum add_compound Add this compound dilutions infect_cells->add_compound adsorption Virus Adsorption (1-2 hours) add_compound->adsorption overlay Add overlay medium adsorption->overlay incubation Incubate for 48-72 hours overlay->incubation fix_stain Fix and stain cells with Crystal Violet incubation->fix_stain count_plaques Count plaques fix_stain->count_plaques calculate_ec50 Calculate EC50/IC50 count_plaques->calculate_ec50

Plaque Reduction Assay Workflow
Step-by-Step Protocol

  • Cell Seeding:

    • Culture Vero cells in DMEM with 10% FBS.

    • The day before the assay, trypsinize the cells and seed them into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the assay, prepare serial dilutions of the this compound stock solution in infection medium to achieve the desired final concentrations. Also, prepare dilutions of Acyclovir as a positive control.

  • Virus Infection:

    • When the Vero cell monolayer is confluent, remove the growth medium and wash the cells with PBS.

    • Infect the cells with HSV-1 or HSV-2 at a multiplicity of infection (MOI) that will produce a countable number of plaques (typically 50-100 plaques per well).

    • Allow the virus to adsorb to the cells for 1-2 hours at 37°C with gentle rocking every 15-20 minutes.

  • Treatment:

    • After the adsorption period, remove the virus inoculum.

    • Add the prepared dilutions of this compound or Acyclovir to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Overlay and Incubation:

    • Immediately after adding the compounds, add the overlay medium to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization:

    • After the incubation period, carefully remove the overlay medium.

    • Fix the cell monolayer with 10% formalin or ice-cold methanol for at least 20 minutes.

    • Remove the fixative and stain the cells with 1% Crystal Violet solution for 10-20 minutes.

    • Gently wash the plates with water to remove excess stain and allow them to air dry. Uninfected cells will stain purple, while the areas of cell death (plaques) will appear as clear zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control using the following formula: % Inhibition = [1 - (Number of plaques in treated well / Number of plaques in virus control well)] x 100

    • Plot the percentage of inhibition against the log of the compound concentration and use a non-linear regression analysis to determine the EC50 or IC50 value.

Proposed Mechanism of Action

The precise molecular mechanism of this compound's anti-herpesvirus activity is not fully elucidated. However, based on the known mechanisms of other polyphenols and the structure of this compound, it is hypothesized to inhibit the early stages of viral infection, specifically viral entry into the host cell.

Herpes Simplex Virus entry is a multi-step process involving the interaction of several viral glycoproteins (gB, gC, gD, gH, and gL) with host cell surface receptors, such as heparan sulfate and nectins.[2][3][4] It is proposed that this compound may bind to these viral glycoproteins, preventing their interaction with host cell receptors and thereby blocking viral attachment and fusion with the cell membrane.[5]

Signaling Pathway Diagram

G cluster_virus Herpes Simplex Virus (HSV) cluster_host Host Cell cluster_inhibition Inhibition by this compound cluster_outcome Outcome virus HSV Virion gp Viral Glycoproteins (gB, gC, gD, gH/gL) virus->gp on envelope receptor Cell Surface Receptors (Heparan Sulfate, Nectins) gp->receptor Binds to no_entry Viral Entry Blocked gp->no_entry cell Host Cell Membrane attachment Viral Attachment receptor->attachment tg2 This compound tg2->gp Binds to fusion Membrane Fusion attachment->fusion entry Viral Entry fusion->entry replication Viral Replication entry->replication no_replication No Viral Replication no_entry->no_replication

Proposed Mechanism of this compound

Conclusion

The plaque reduction assay is a fundamental tool for the in vitro evaluation of antiviral compounds. This document provides a comprehensive guide for researchers to assess the anti-herpetic activity of this compound. Further investigation is warranted to determine the specific EC50/IC50 values and to fully elucidate the molecular interactions underlying its antiviral mechanism. Such studies will be crucial in evaluating the potential of this compound as a novel therapeutic agent for HSV infections.

References

Tellimagrandin II: A Promising Natural Compound for Inhibiting Viral Entry and Replication

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tellimagrandin II, a prominent ellagitannin found in various medicinal plants, has demonstrated significant potential as an antiviral agent. This document provides a comprehensive overview of its known antiviral activities, mechanisms of action, and detailed protocols for its investigation. The information presented herein is intended to guide researchers in exploring the therapeutic applications of this compound against viral infections.

This compound, also known as Eugeniin, has been most notably studied for its potent activity against Herpes Simplex Virus (HSV). Emerging in-silico evidence also suggests a potential role for related compounds in inhibiting other enveloped viruses, such as coronaviruses, warranting further experimental investigation.

Antiviral Spectrum and Mechanism of Action

The primary experimentally validated antiviral activity of this compound is against Herpes Simplex Virus type 1 (HSV-1). The mechanism of action has been identified as the inhibition of viral DNA synthesis.[1] Specifically, this compound acts as a noncompetitive inhibitor of the HSV-1 DNA polymerase, an essential enzyme for viral replication.[1] This mode of action is distinct from that of nucleoside analogs like acyclovir, suggesting that this compound could be effective against acyclovir-resistant HSV strains.[1][2]

While direct experimental evidence for its efficacy against other viruses remains limited, computational studies have provided insights into potential broader applications. An in-silico analysis of Tellimagrandin I, a closely related ellagitannin, indicated its potential to interact with the S-glycoprotein and the RNA-dependent RNA polymerase of SARS-CoV-2. These interactions suggest a plausible mechanism for inhibiting viral entry and replication of coronaviruses, although these findings require experimental validation.

Data Presentation: Antiviral Activity of this compound

The following table summarizes the quantitative data available for the antiviral activity of this compound.

Virus TargetAssay TypeCell LineKey ParameterValueReference
Herpes Simplex Virus type 1 (HSV-1)Plaque Reduction AssayVero cellsEC505.0 µg/mL[Kurokawa et al., 1998][1]

Note: EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of the viral activity. The 50% cytotoxic concentration (CC50) of this compound was found to be 13.9-fold higher than its EC50, indicating a favorable selectivity index.[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the antiviral activity of this compound.

Plaque Reduction Assay for Herpes Simplex Virus (HSV)

This assay is used to determine the concentration of an antiviral compound that is required to reduce the number of viral plaques by 50% (EC50).

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and antibiotics

  • Methylcellulose overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Phosphate-buffered saline (PBS)

  • 6-well or 12-well cell culture plates

Protocol:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.

  • Virus Dilution: On the day of the experiment, prepare serial dilutions of the HSV stock in serum-free DMEM to achieve a target of 50-100 plaque-forming units (PFU) per well.

  • Infection: Remove the growth medium from the confluent cell monolayers and infect the cells with the diluted virus (0.2 mL/well for 12-well plates, 0.5 mL/well for 6-well plates). Incubate for 1 hour at 37°C to allow for viral adsorption, gently rocking the plates every 15 minutes.

  • Compound Treatment: During the virus adsorption period, prepare serial dilutions of this compound in the methylcellulose overlay medium.

  • Overlay: After the 1-hour incubation, remove the viral inoculum and wash the cell monolayers twice with PBS. Aspirate the final wash and add the methylcellulose overlay containing the different concentrations of this compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until viral plaques are visible.

  • Staining and Plaque Counting:

    • Aspirate the methylcellulose overlay.

    • Fix the cells by adding 10% formalin for 30 minutes.

    • Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration of this compound compared to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Viral DNA Replication Assay (qRT-PCR)

This assay quantifies the effect of this compound on the replication of viral DNA.

Materials:

  • Vero cells (or other susceptible cell line)

  • Herpes Simplex Virus (HSV-1)

  • This compound

  • Cell culture medium (DMEM with 2% FBS)

  • DNA extraction kit

  • Primers and probe specific for a viral gene (e.g., a late gene) and a host housekeeping gene (for normalization)

  • qPCR master mix

  • qPCR instrument

Protocol:

  • Cell Treatment and Infection: Seed Vero cells in multi-well plates and allow them to reach confluence. Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, infect the cells with HSV-1 at a specified multiplicity of infection (MOI).

  • Incubation: Incubate the infected cells in the presence of this compound for a defined period (e.g., 24 hours).

  • DNA Extraction: At the end of the incubation period, harvest the cells and extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions using a master mix, the extracted DNA, and specific primers/probes for the target viral and host genes.

    • Perform the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the viral and host genes.

    • Normalize the viral gene expression to the host housekeeping gene (ΔCt).

    • Calculate the relative quantification of viral DNA in treated samples compared to the untreated virus control using the ΔΔCt method.

    • The inhibition of viral DNA replication is expressed as a percentage reduction in viral DNA levels.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Viral_Replication_Inhibition cluster_virus Herpes Simplex Virus (HSV-1) cluster_compound Mechanism of Action Viral_DNA Viral DNA DNA_Polymerase DNA Polymerase Viral_DNA->DNA_Polymerase Template Viral_Replication Viral Replication DNA_Polymerase->Viral_Replication Catalyzes Progeny_Virions Progeny Virions Viral_Replication->Progeny_Virions Tellimagrandin_II This compound Tellimagrandin_II->DNA_Polymerase Inhibits

Caption: Mechanism of this compound against HSV-1 replication.

Plaque_Reduction_Workflow A Seed Vero Cells B Infect with HSV A->B C Treat with this compound in Overlay B->C D Incubate (2-3 days) C->D E Fix and Stain (Crystal Violet) D->E F Count Plaques and Calculate EC50 E->F

Caption: Workflow for the Plaque Reduction Assay.

qPCR_Workflow A Treat Cells with this compound B Infect with HSV A->B C Incubate (24h) B->C D Extract Total DNA C->D E Perform qPCR D->E F Analyze Viral DNA Levels E->F

Caption: Workflow for the Viral DNA Replication Assay.

References

Application Notes and Protocols for Determining the Antioxidant Activity of Tellimagrandin II using DPPH and ORAC Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellimagrandin II is a hydrolyzable tannin, a type of polyphenol found in various plants, that has garnered interest for its potential biological activities, including antioxidant effects.[1][2] Understanding and quantifying the antioxidant capacity of this compound is crucial for its potential development as a therapeutic agent. This document provides detailed application notes and experimental protocols for assessing the antioxidant activity of this compound using two widely accepted methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Antioxidant Activity of this compound

This compound, as an ellagitannin, is expected to exhibit significant antioxidant activity due to its chemical structure, which is rich in phenolic hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.[2]

Data Summary
AssayParameterResult for this compoundReference CompoundReference Value
DPPH EC50 (µM)Data not explicitly found for this compound, but related compounds show potent activity.TroloxVaries by study
ORAC µmol TE/gSpecific data not available.TroloxStandard

Experimental Protocols

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or other standard antioxidant

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of this compound and Standard Solutions:

    • Prepare a stock solution of this compound in methanol.

    • Prepare a series of dilutions of this compound from the stock solution.

    • Prepare a stock solution of Trolox (or other standard) and a series of dilutions in the same manner.

  • Assay Protocol:

    • To each well of a 96-well plate, add 100 µL of the diluted this compound or standard solutions.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the blank, add 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • The EC50 value (the concentration of the antioxidant that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard (Trolox).[3]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader with an incubator

Procedure:

  • Reagent Preparation:

    • Fluorescein Solution: Prepare a stock solution of fluorescein in phosphate buffer. Dilute the stock solution with phosphate buffer to obtain a working solution.

    • AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.

    • Trolox Standard Solutions: Prepare a stock solution of Trolox in phosphate buffer and create a series of dilutions for the standard curve.

    • This compound Solutions: Prepare a stock solution of this compound in phosphate buffer and make a series of dilutions.

  • Assay Protocol:

    • Add 25 µL of this compound dilutions, Trolox standards, or phosphate buffer (for the blank) to the wells of a 96-well black microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

  • Initiation and Measurement:

    • Rapidly add 25 µL of the AAPH solution to each well to initiate the reaction.

    • Immediately start monitoring the fluorescence decay every 1-2 minutes for at least 60-90 minutes. The excitation wavelength is typically 485 nm and the emission wavelength is 520 nm.

  • Calculation:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and the blank.

    • Calculate the net AUC for each sample and standard by subtracting the AUC of the blank.

    • Plot a standard curve of net AUC versus Trolox concentration.

    • Determine the ORAC value of this compound from the standard curve and express it as micromoles of Trolox equivalents per gram or mole of this compound (µmol TE/g or µmol TE/mol).

Visualizations

DPPH Assay Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH DPPH Solution (0.1 mM in Methanol) Mix Add DPPH, Sample/ Standard to Wells DPPH->Mix Sample This compound (Serial Dilutions) Sample->Mix Standard Trolox Standard (Serial Dilutions) Standard->Mix Plate 96-Well Plate Incubate Incubate 30 min in Dark Mix->Incubate Reader Measure Absorbance at 517 nm Incubate->Reader Calculate Calculate % Inhibition Reader->Calculate EC50 Determine EC50 Calculate->EC50

Caption: Workflow for the DPPH radical scavenging assay.

ORAC Assay Workflow

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Fluorescein Fluorescein Solution Add_FS Add Fluorescein & Sample/Standard Fluorescein->Add_FS AAPH AAPH Solution (Freshly Prepared) Sample This compound (Serial Dilutions) Sample->Add_FS Standard Trolox Standard (Serial Dilutions) Standard->Add_FS Plate 96-Well Black Plate Incubate Incubate 30 min at 37°C Add_FS->Incubate Add_AAPH Add AAPH Incubate->Add_AAPH Reader Kinetic Fluorescence Reading Add_AAPH->Reader AUC Calculate Net AUC Reader->AUC ORAC_val Determine ORAC Value AUC->ORAC_val Antioxidant_Pathway ROS Reactive Oxygen Species (e.g., ROO•, •OH) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell Attacks Neutralized Neutralized Species (ROOH, H2O) ROS->Neutralized Becomes TII This compound (Phenolic Hydroxyls) TII->ROS Donates H• TII_ox Oxidized this compound (Stable Radical) TII->TII_ox Becomes Damage Oxidative Damage Cell->Damage Leads to

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tellimagrandin II Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of Tellimagrandin II from plant materials. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and efficient extraction processes.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and other polyphenols.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete cell lysis: The solvent is not effectively penetrating the plant material to release the target compound. 2. Inappropriate solvent selection: The polarity of the solvent may not be optimal for this compound. 3. Suboptimal extraction parameters: Temperature, time, or solid-to-liquid ratio may not be ideal. 4. Degradation of this compound: The compound may be sensitive to high temperatures, light, or oxidative enzymes. 5. Improper plant material handling: Using old or improperly stored plant material can lead to lower yields.1. Improve sample preparation: Ensure the plant material is finely ground to increase the surface area for extraction. 2. Solvent optimization: Test a range of solvents with varying polarities (e.g., aqueous acetone, methanol, ethanol). Aqueous acetone is often effective for higher molecular weight polyphenols. 3. Parameter optimization: Systematically vary the temperature (typically 40-60°C for conventional methods), extraction time, and solid-to-liquid ratio to find the optimal conditions. 4. Control degradation: Conduct extractions at lower temperatures, protect the samples from light, and consider adding antioxidants like ascorbic acid to the extraction solvent.[1] 5. Use fresh material: Use fresh or properly dried and stored plant material to ensure the integrity of the target compounds.
Co-extraction of Impurities 1. Non-selective solvent: The solvent is extracting a wide range of compounds in addition to this compound. 2. Presence of chlorophyll and other pigments: These are common impurities in plant extracts.1. Solvent selection: Use a solvent with higher selectivity for polyphenols. 2. Purification steps: Employ post-extraction purification techniques such as solid-phase extraction (SPE) or column chromatography to remove impurities.
Emulsion Formation during Liquid-Liquid Extraction 1. High concentration of lipids or surfactants in the plant material. 2. Vigorous shaking of the separatory funnel. 1. Break the emulsion: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase. Gentle centrifugation can also help. 2. Gentle mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase partitioning without forming a stable emulsion.
Inconsistent Results 1. Variability in plant material: The concentration of this compound can vary depending on the plant's age, growing conditions, and harvest time. 2. Inconsistent extraction procedure: Minor variations in the experimental protocol can lead to different results.1. Standardize plant material: Use plant material from the same batch and store it under consistent conditions. 2. Standardize the protocol: Ensure that all extraction parameters (time, temperature, solvent ratio, etc.) are kept consistent between experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: The choice of solvent is critical for efficient extraction. Generally, polar solvents are used for extracting polyphenols like this compound. Aqueous organic solvents, such as 70-80% acetone or methanol, are often recommended. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the stability and recovery of some polyphenols. It is advisable to perform small-scale pilot extractions with different solvents to determine the most effective one for your specific plant material.

Q2: How does temperature affect the extraction of this compound?

A2: Temperature can have a significant impact on extraction efficiency. Higher temperatures can increase the solubility of this compound and the diffusion rate of the solvent, leading to higher yields. However, excessive heat can cause thermal degradation of the compound. For conventional extraction methods, a temperature range of 40-60°C is often a good starting point. For modern techniques like microwave-assisted extraction, higher temperatures can be used for shorter durations.

Q3: What are the advantages of modern extraction techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) over conventional methods?

A3: UAE and MAE offer several advantages over conventional methods like maceration and Soxhlet extraction:

  • Reduced extraction time: These methods can significantly shorten the extraction process from hours to minutes.

  • Lower solvent consumption: They often require less solvent, making them more environmentally friendly and cost-effective.

  • Increased yield: The use of ultrasound or microwaves can enhance the disruption of plant cell walls, leading to a more efficient release of the target compounds and higher extraction yields.[2][3][4]

Q4: How can I quantify the amount of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and accurate method for quantifying this compound.[1][5][6][7][8] This technique allows for the separation of this compound from other compounds in the extract and its precise quantification based on a standard curve.

Q5: My this compound extract is degrading over time. How can I improve its stability?

A5: this compound, like many polyphenols, can be susceptible to degradation. To improve stability:

  • Storage conditions: Store the extract at low temperatures (e.g., -20°C or -80°C) in the dark to minimize thermal and photodegradation.

  • Inert atmosphere: Store under an inert gas like nitrogen or argon to prevent oxidation.

  • pH: Maintain an acidic pH, as many polyphenols are more stable in acidic conditions.

  • Avoid repeated freeze-thaw cycles.

Quantitative Data on Ellagitannin Extraction

The following tables summarize the extraction yields of total hydrolyzable tannins or ellagitannins from different plant sources using various methods and solvents. While specific comparative data for this compound is limited, these results for a similar class of compounds provide valuable insights for optimizing its extraction.

Table 1: Comparison of Extraction Methods for Hydrolyzable Tannins from Rambutan Peel

Extraction MethodHydrolyzable Tannin Yield (mg GAE/g dry weight)
Ultrasound-Assisted Extraction (UAE)21.32
Microwave-Assisted Extraction (MAE)9.48
Hybrid (UAE + MAE)156.96
Source: Adapted from Recovery of Bioactive Ellagitannins by Ultrasound/Microwave-Assisted Extraction from Mexican Rambutan Peel (Nephelium lappaceum L.).[2]
GAE: Gallic Acid Equivalents

Table 2: Effect of Solvent on the Extraction Yield of Phenolic Compounds from Eucalyptus globulus Leaves

SolventTotal Phenolic Content (mg GAE/g dried leaf)
56% Ethanol92.7
MethanolNot specified, but led to the highest overall extraction yield
75% Aqueous EthanolSimilar phenolic content to other polar solvents
Source: Compiled from Value-Added Compound Recovery from Invasive Forest for Biofunctional Applications: Eucalyptus Species as a Case Study.[9]

Experimental Protocols

Here are detailed methodologies for key extraction techniques. Researchers should optimize these protocols for their specific plant material and equipment.

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is a general guideline for the extraction of this compound using an ultrasonic bath or probe.

Materials:

  • Dried and finely ground plant material

  • Extraction solvent (e.g., 80% aqueous acetone or 70% aqueous ethanol)

  • Ultrasonic bath or probe system

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the powdered plant material (e.g., 1 gram) and place it in a suitable extraction vessel (e.g., a flask or beaker).

  • Add the extraction solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 w/v).

  • Place the vessel in the ultrasonic bath or immerse the ultrasonic probe into the mixture.

  • Set the sonication parameters:

    • Frequency: Typically 20-40 kHz.

    • Power: Adjust to a suitable level (e.g., 100-500 W).

    • Temperature: Control the temperature of the water bath to prevent overheating and degradation of the analyte (e.g., 40-50°C).

    • Time: Sonication time can range from 10 to 60 minutes.

  • After sonication, separate the solid material from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes).

  • Filter the supernatant through filter paper or a 0.45 µm syringe filter to remove any remaining solid particles.

  • Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., < 45°C) to remove the organic solvent.

  • The resulting aqueous extract can be lyophilized to obtain a dry powder or used directly for further analysis.

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol provides a general procedure for extracting this compound using a microwave extraction system.

Materials:

  • Dried and finely ground plant material

  • Extraction solvent (e.g., 70% aqueous methanol or ethanol)

  • Microwave extraction system with closed or open vessels

  • Centrifuge and centrifuge tubes

  • Filter paper or syringe filter (0.45 µm)

  • Rotary evaporator

Procedure:

  • Place a weighed amount of the powdered plant material (e.g., 0.5 grams) into a microwave extraction vessel.

  • Add the chosen extraction solvent at a specific solid-to-liquid ratio (e.g., 1:30 w/v).

  • Seal the vessel (for closed-vessel systems) and place it in the microwave extractor.

  • Set the MAE parameters:

    • Microwave Power: Typically between 100 and 800 W.

    • Temperature: Program the desired extraction temperature (e.g., 60-80°C). The system will modulate the power to maintain this temperature.

    • Time: Extraction times are usually short, ranging from 2 to 20 minutes.

  • After the extraction program is complete, allow the vessel to cool to room temperature.

  • Separate the extract from the solid residue by centrifugation and filtration as described in the UAE protocol.

  • Concentrate the extract using a rotary evaporator.

  • Store the final extract appropriately for subsequent analysis.

Protocol 3: Quantification of this compound by HPLC-DAD

This is a general HPLC method for the quantification of this compound. The specific conditions may need to be optimized for your system and extract.

Instrumentation and Columns:

  • HPLC system with a Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol

  • Gradient Elution: A typical gradient might start with a low percentage of B, gradually increasing to elute more hydrophobic compounds. An example gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B

    • 25-30 min: 30-50% B

    • 30-35 min: 50-95% B (column wash)

    • 35-40 min: 95-5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: Monitor at 280 nm for tannins.

Procedure:

  • Standard Preparation: Prepare a stock solution of a this compound standard of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the dried extract in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to calculate the concentration of this compound in the sample.

Visualizations

Biosynthesis of this compound

The following diagram illustrates the biosynthetic pathway of this compound from its precursor, 1,2,3,4,6-pentagalloyl-glucose.

Biosynthesis_of_Tellimagrandin_II PGG 1,2,3,4,6-pentagalloyl-glucose TGII This compound PGG->TGII Oxidative Coupling Enzyme Pentagalloylglucose: O2 oxidoreductase (Laccase-type phenol oxidase) Enzyme->PGG

Caption: Biosynthesis of this compound from its precursor.

Experimental Workflow for this compound Extraction and Quantification

This workflow outlines the key steps from plant material preparation to the final quantification of this compound.

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis plant_material Plant Material grinding Grinding plant_material->grinding powder Fine Powder grinding->powder extraction_method Extraction (UAE, MAE, etc.) powder->extraction_method crude_extract Crude Extract extraction_method->crude_extract filtration Filtration crude_extract->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purified_extract Concentrated Extract concentration->purified_extract hplc HPLC-DAD Analysis purified_extract->hplc quantification Quantification hplc->quantification

Caption: General workflow for this compound extraction.

This compound and the Anti-inflammatory Signaling Pathway

This compound has been shown to exhibit anti-inflammatory properties by inhibiting the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. This involves the downregulation of the NF-κB and MAPK signaling pathways.

Anti_inflammatory_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB AP1 AP-1 MAPK->AP1 NFkB_p65 p65 NFkB->NFkB_p65 iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) NFkB_p65->iNOS_COX2 Nucleus Nucleus Inflammation Inflammatory Response iNOS_COX2->Inflammation TGII This compound TGII->MAPK Inhibits TGII->NFkB Inhibits

Caption: Inhibition of inflammatory pathways by this compound.

References

Overcoming low solubility of Tellimagrandin II in aqueous solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low aqueous solubility of Tellimagrandin II for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a natural polyphenol, specifically an ellagitannin, found in various plants like Terminalia chebula and Trapa bispinosa (water caltrop).[1][2] It exhibits a range of biological activities, including antibacterial, anti-inflammatory, and anti-cancer effects.[3][4][5] Like many polyphenols, this compound has poor water solubility, which can lead to precipitation in aqueous-based in vitro assay systems, resulting in inaccurate and unreliable data.

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), pyridine, methanol, and ethanol are commonly used to prepare stock solutions.[1][2] For in vitro assays, a concentrated stock solution is typically prepared in one of these solvents and then diluted to the final working concentration in the aqueous assay medium.

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For example, a 10 mM stock solution in DMSO can be prepared.[1] To aid dissolution, you can gently heat the solution to 37°C and use an ultrasonic bath.[6] Stock solutions should be stored in tightly sealed vials at -20°C for up to two weeks or at -80°C for up to six months to minimize degradation.[1][7] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[1]

Q4: What is the maximum concentration of organic solvent, like DMSO, that is safe for my cell-based assays?

A4: The tolerance of cell lines to organic solvents varies. For many cell lines, it is advisable to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[8] It is crucial to perform a solvent toxicity control experiment to determine the maximum non-toxic concentration of the solvent for your specific cell line and assay conditions.

Troubleshooting Guide

Problem: My this compound precipitates when I add it to my aqueous assay medium.

This is a common issue due to the low aqueous solubility of this compound. Here are several strategies to overcome this problem, ranging from simple to more complex approaches.

Solution 1: Optimize the Final Solvent Concentration
  • Cause: The final concentration of the organic solvent in the aqueous medium is too low to keep this compound in solution.

  • Troubleshooting Steps:

    • Increase Final Solvent Concentration: If your experimental system allows, slightly increase the final concentration of the organic solvent (e.g., DMSO) in your assay medium. Remember to stay within the non-toxic limits for your cells.

    • Test Different Solvents: While DMSO is common, ethanol or methanol might be better tolerated by some cell lines and could offer different solubility characteristics.[1][2]

    • Solvent Control: Always include a vehicle control (assay medium with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.

Solution 2: Use a Solubilizing Agent
  • Cause: The aqueous environment of the assay buffer promotes the precipitation of the hydrophobic this compound.

  • Troubleshooting Steps:

    • Employ Cyclodextrins: Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a cyclic oligosaccharide known to enhance the solubility of hydrophobic compounds. A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) has been shown to achieve a this compound concentration of at least 2.5 mg/mL.[9]

    • Incorporate Surfactants: Non-ionic surfactants like Tween 80 or PEG300 can be used at low, non-toxic concentrations to improve the solubility of hydrophobic compounds.[6]

    • Consider Co-solvents: The use of a mixture of solvents can sometimes improve solubility more effectively than a single solvent.

Solution 3: pH Adjustment of the Medium
  • Cause: The solubility of polyphenols can be pH-dependent.

  • Troubleshooting Steps:

    • Slightly Alkaline pH: Increasing the pH of the buffer to a slightly alkaline range (e.g., pH 8-10) can sometimes improve the solubility of flavonoids and other polyphenols.[10]

    • pH Compatibility: Ensure that any pH adjustment is compatible with your experimental system and does not affect the biological activity being measured or the health of your cells.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/SystemConcentrationRemarks
DMSO, Pyridine, Methanol, EthanolSolubleSpecific concentrations not always provided by suppliers.[1][2]
10% DMSO in 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (2.66 mM)Clear solution; effective for increasing aqueous solubility.[9]
10% DMSO in 90% corn oil≥ 2.5 mg/mL (2.66 mM)Clear solution; suitable for in vivo formulations.[9]

Experimental Protocols

Protocol 1: Antibacterial Susceptibility Testing of this compound against Staphylococcus aureus

This protocol is based on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Bacterial Culture: Culture S. aureus in Mueller-Hinton (MH) broth overnight to achieve an optimal cell density of approximately 2 × 10^8 CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in MH broth in a 96-well microtiter plate. The final concentrations may range from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Dilute the overnight bacterial culture and add to each well to achieve a final concentration of 5 × 10^5 CFU/mL.

  • Controls:

    • Positive Control: Wells with bacteria and MH broth only.

    • Negative Control: Wells with MH broth only.

    • Vehicle Control: Wells with bacteria and the highest concentration of DMSO used in the dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This protocol measures the anti-inflammatory effect of this compound by quantifying the inhibition of nitric oxide production.

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 × 10^5 cells/well and allow them to adhere overnight.

  • This compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 25 µM, 50 µM) for 1-2 hours. Remember to dilute the DMSO stock solution so the final DMSO concentration is non-toxic.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

  • Data Analysis: Calculate the percentage of NO inhibition by comparing the absorbance of the this compound-treated groups to the LPS-stimulated control group.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay In Vitro Assay cluster_troubleshooting Troubleshooting stock This compound Powder stock_sol 10 mM Stock Solution in DMSO stock->stock_sol dmso DMSO dmso->stock_sol stock_sol_dilute Dilute Stock Solution stock_sol->stock_sol_dilute Aliquot & Store at -20°C/-80°C working_sol Final Working Solution (<0.5% DMSO) stock_sol_dilute->working_sol assay_medium Aqueous Assay Medium assay_medium->working_sol incubation Incubation working_sol->incubation precipitation Precipitation Occurs working_sol->precipitation cells Cell Culture cells->incubation readout Data Readout incubation->readout solubilizer Add Solubilizing Agent (e.g., SBE-β-CD) precipitation->solubilizer Solution

Figure 1: A generalized experimental workflow for using this compound in in vitro assays, including a troubleshooting step for precipitation.

nf_kb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degradation releases nfkb_active Active NF-κB nfkb->nfkb_active Activation nucleus Nucleus nfkb_active->nucleus Translocation gene_transcription Pro-inflammatory Gene Transcription (e.g., NOS2, COX2) tellimagrandin This compound tellimagrandin->ikk Inhibits

Figure 2: Simplified diagram of the NF-κB signaling pathway and the inhibitory action of this compound.

mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK (e.g., TAK1) tlr4->mapkkk Activates mapkk MAPKK (e.g., MKK3/6) mapkkk->mapkk Phosphorylates p38 p38 MAPK mapkk->p38 Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) p38->transcription_factors Activates gene_expression Pro-inflammatory Gene Expression transcription_factors->gene_expression tellimagrandin This compound tellimagrandin->p38 Inhibits Phosphorylation

Figure 3: A simplified representation of the MAPK signaling pathway, highlighting the inhibitory effect of this compound on p38 phosphorylation.

References

Technical Support Center: Tellimagrandin II in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tellimagrandin II in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in cell culture?

Q2: What are the main factors that can affect the stability of this compound in my cell culture experiments?

Several factors can influence the stability of this compound in your cell culture setup:

  • pH: this compound, like other ellagitannins, is more stable in acidic conditions. An enzyme involved in its biosynthesis shows optimal stability at a pH of 4.2.[3] The neutral to slightly alkaline pH of standard cell culture media (e.g., DMEM, RPMI-1640) can promote its degradation.

  • Temperature: Incubating your cultures at 37°C will accelerate the degradation of this compound compared to storage at lower temperatures.

  • Composition of the Cell Culture Medium: Components in the medium, such as bicarbonate, metal ions, and reactive oxygen species, can contribute to the degradation of polyphenols. The presence of serum proteins may have a stabilizing effect through binding interactions.

  • Light Exposure: As with many phenolic compounds, prolonged exposure to light can lead to photodegradation.

  • Dissolved Oxygen: The presence of oxygen can lead to oxidative degradation of this compound.

Q3: How should I prepare and store this compound for cell culture experiments?

For optimal stability, it is recommended to:

  • Solvent: Dissolve this compound powder in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in the dark to minimize freeze-thaw cycles and light exposure.

  • Working Solutions: On the day of the experiment, dilute the stock solution to the final desired concentration in your cell culture medium immediately before adding it to your cells. Avoid pre-incubating this compound in the medium for extended periods before the experiment.

Q4: Is there a difference in stability between DMEM and RPMI-1640 for this compound?

Q5: What are the expected degradation products of this compound?

Under physiological conditions, this compound is expected to hydrolyze, breaking the ester bonds. This process will likely yield gallic acid and, through the spontaneous lactonization of the hexahydroxydiphenoyl (HHDP) group, ellagic acid.[4][5][6] It is important to consider that these degradation products may also have biological activity.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or weaker-than-expected biological effects of this compound. Degradation of this compound in the cell culture medium over the incubation period.1. Confirm Stock Solution Integrity: Ensure your stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.2. Minimize Incubation Time: If experimentally feasible, reduce the duration of the experiment to minimize the time this compound is in the culture medium.3. Replenish the Medium: For longer-term experiments, consider replacing the medium containing fresh this compound at regular intervals (e.g., every 24 hours).4. Perform a Stability Test: Conduct a preliminary experiment to determine the stability of this compound in your specific cell culture setup (see the experimental protocol below).
Precipitate forms after adding this compound to the medium. Poor solubility of this compound or its degradation products at the working concentration.1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.2. Increase Serum Concentration: If your experimental design allows, increasing the serum concentration may improve the solubility of this compound through protein binding.3. Filter the Medium: After diluting the this compound stock, you can filter the medium through a 0.22 µm syringe filter before adding it to the cells to remove any precipitate.
Observed cellular effects do not match published data. 1. Differences in experimental conditions (cell line, medium, incubation time).2. Degradation of this compound leading to a lower effective concentration.3. Biological activity of degradation products.1. Standardize Your Protocol: Carefully compare your experimental setup with the published literature.2. Assess Stability: Perform a stability test to understand the concentration of active this compound over time in your experiment.3. Test Degradation Products: If possible, test the effects of ellagic acid and gallic acid on your cells to determine if they contribute to the observed phenotype.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, antibiotics)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable acid for mobile phase)

  • Deionized water (HPLC grade)

  • Incubator (37°C, 5% CO2)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a this compound solution: Prepare a solution of this compound in your complete cell culture medium at the final concentration you use in your experiments.

  • Time Zero Sample: Immediately after preparation, take an aliquot (e.g., 500 µL), and stop the degradation by adding an equal volume of cold acetonitrile containing 0.1% formic acid. This will be your time zero (T0) sample. Store at -20°C until analysis.

  • Incubation: Place the remaining solution in a sterile, sealed container in a cell culture incubator at 37°C and 5% CO2.

  • Time-Course Sampling: At various time points (e.g., 2, 4, 8, 12, 24, 48 hours), remove aliquots and process them as in step 2.

  • Sample Preparation for HPLC: Before injection, centrifuge the samples to pellet any precipitated proteins and filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Mobile Phase: A typical gradient for separating polyphenols could be a mixture of acetonitrile and water, both containing 0.1% formic acid. An example gradient could be: 5% acetonitrile to 50% acetonitrile over 20 minutes.

    • Detection: Monitor the elution profile at a wavelength where this compound has a strong absorbance, typically around 280 nm.

    • Quantification: Create a standard curve using known concentrations of this compound to quantify its concentration in your samples.

  • Data Analysis: Plot the concentration of this compound as a percentage of the T0 sample against time. From this, you can calculate the half-life (t½) of the compound in your specific medium.

Data Presentation

Table 1: Factors Influencing Polyphenol Stability in Cell Culture Media (General Observations)

FactorEffect on StabilityReference
pH More stable in acidic pH; degradation increases at neutral to alkaline pH.[3]
Temperature Higher temperatures (e.g., 37°C) accelerate degradation.[1][2]
Hydroxylation Pattern Polyphenols with pyrogallol-type structures are generally less stable.[1][2]
Glycosylation Glycosylation generally enhances the stability of polyphenols.[1][2]
Serum Proteins May increase stability through binding interactions.[1][2][7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Solution Stock Solution Working Solution Working Solution Stock Solution->Working Solution Dilute Cell Culture Medium Cell Culture Medium Cell Culture Medium->Working Solution T0 Sample T0 Sample Working Solution->T0 Sample Incubate at 37°C Incubate at 37°C Working Solution->Incubate at 37°C Sample Prep Sample Prep T0 Sample->Sample Prep Time-course Samples Time-course Samples Incubate at 37°C->Time-course Samples Time-course Samples->Sample Prep HPLC Analysis HPLC Analysis Sample Prep->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Gallic Acid Gallic Acid Hydrolysis->Gallic Acid Hexahydroxydiphenic Acid (HHDP) Hexahydroxydiphenic Acid (HHDP) Hydrolysis->Hexahydroxydiphenic Acid (HHDP) Spontaneous Lactonization Spontaneous Lactonization Hexahydroxydiphenic Acid (HHDP)->Spontaneous Lactonization Ellagic Acid Ellagic Acid Spontaneous Lactonization->Ellagic Acid

References

Preventing degradation of Tellimagrandin II during storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Tellimagrandin II, ensuring its stability during storage is paramount for reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges in preventing the degradation of this complex ellagitannin.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the storage and handling of this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Loss of potency or unexpected experimental results. Degradation of this compound due to improper storage conditions.Verify storage conditions. For long-term storage, this compound powder should be stored at -20°C or -80°C, protected from light and moisture. Solutions should be freshly prepared, but if storage is necessary, they should be kept at -80°C for no longer than six months, or at -20°C for up to one month.[1][2][3][4] Avoid repeated freeze-thaw cycles.
Appearance of new peaks in HPLC chromatogram. This compound has degraded into smaller molecules. The most common degradation product is ellagic acid, which results from the hydrolysis of the ester bonds.[3][5]Characterize the new peaks using LC-MS to identify degradation products. Review storage and handling procedures to minimize degradation. Ensure the pH of solutions is controlled, as hydrolysis is pH-dependent.
Discoloration of the this compound sample (e.g., yellowing or browning). Oxidation of the phenolic moieties in the this compound structure. This can be accelerated by exposure to light, oxygen, and elevated temperatures.Store samples in amber vials or wrap containers in aluminum foil to protect from light. Purge the headspace of the storage container with an inert gas like argon or nitrogen to minimize exposure to oxygen. Always store at recommended low temperatures.
Variability in results between different batches of this compound. Inconsistent storage or handling of different batches. Contamination with enzymes (e.g., laccase, peroxidase) that can catalyze oxidation.[6]Implement standardized and stringent storage and handling protocols for all batches. Ensure all labware is thoroughly cleaned to prevent enzymatic contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The main factors contributing to the degradation of this compound are temperature, light, pH, and the presence of oxygen. As a complex polyphenol, it is susceptible to both hydrolysis and oxidation. Elevated temperatures accelerate these degradation reactions.[7][8] Exposure to light, particularly UV light, can induce photodegradation. The pH of the solution is also critical, as hydrolysis of the ester linkages is catalyzed under both acidic and basic conditions. Finally, the presence of oxygen can lead to oxidative degradation of the numerous phenol groups in the molecule.

Q2: What are the recommended storage conditions for solid this compound and its solutions?

A2: For solid (powder) this compound, long-term storage at -20°C or -80°C is recommended to minimize thermal degradation. The container should be tightly sealed and protected from light and moisture.

For solutions, it is always best to prepare them fresh before use. If storage is unavoidable, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to six months or -20°C for up to one month.[1][2][3][4] The choice of solvent can also impact stability; for biological experiments, dissolving in DMSO and then diluting in an appropriate aqueous buffer immediately before use is a common practice.

Q3: How can I monitor the stability of my this compound sample?

A3: The most effective way to monitor the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time are indicative of degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathway for this compound is hydrolysis, which cleaves the ester bonds. This process leads to the formation of smaller polyphenolic compounds, with ellagic acid being a major and commonly identified degradation product.[5] Other smaller galloyl and hexahydroxydiphenoyl (HHDP) glucose esters may also be formed. Under oxidative conditions, quinone-type structures can be generated, which may further react or polymerize.

Data on Ellagitannin Stability

While specific quantitative degradation kinetics for this compound are not extensively published, data from studies on similar ellagitannins in fruit products provide valuable insights into the impact of storage temperature.

Table 1: Degradation of Total Ellagitannins in Strawberry and Wild Strawberry Products over 12 Months of Storage [2][3][4][8]

ProductStorage TemperatureTotal Ellagitannin Degradation (%)
Strawberry Juice-20°C0%
4°C30%
20°C20%
Strawberry Puree-20°C27%
4°C28%
20°C15%
Wild Strawberry Juice-20°C20%
4°C50%
20°C50%
Wild Strawberry Puree-20°C40%
4°C49%
20°C54%

Data synthesized from studies on strawberry and wild strawberry products, which contain a complex mixture of ellagitannins.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for this compound

This protocol outlines a general reverse-phase HPLC method suitable for monitoring the stability of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV/Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Filter and degas both mobile phases before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 280 nm

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 40% B

    • 25-30 min: 40% to 10% B

    • 30-35 min: 10% B (re-equilibration)

4. Sample Preparation:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution.

  • For stability studies, dilute the stock solution with the desired storage buffer (e.g., phosphate-buffered saline) to the final concentration.

  • At each time point, take an aliquot of the sample, and if necessary, dilute it with the initial mobile phase composition to fall within the linear range of the assay.

5. Data Analysis:

  • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

  • Monitor for the appearance and increase in the area of new peaks, which correspond to degradation products.

Visualizations

Degradation_Pathway Tellimagrandin_II This compound Hydrolysis_Products Intermediate Hydrolysis Products (e.g., Galloyl Glucose Esters) Tellimagrandin_II->Hydrolysis_Products Hydrolysis (pH, Temp) Oxidation_Products Oxidation Products (Quinones) Tellimagrandin_II->Oxidation_Products Oxidation (O2, Light, Temp) Ellagic_Acid Ellagic Acid Hydrolysis_Products->Ellagic_Acid Further Hydrolysis

Caption: Degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare Stock Solution (e.g., in DMSO) Prep_Samples Prepare Stability Samples in desired buffers Prep_Stock->Prep_Samples Store_Light Light Exposure vs. Protected from Light Prep_Samples->Store_Light Store_Temp Different Temperatures (-20°C, 4°C, 25°C) Prep_Samples->Store_Temp Store_pH Different pH Buffers Prep_Samples->Store_pH Time_Points Collect Aliquots at Time Points Store_Light->Time_Points Store_Temp->Time_Points Store_pH->Time_Points HPLC_Analysis HPLC-UV Analysis Time_Points->HPLC_Analysis Data_Analysis Data Analysis (% Degradation) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for stability testing.

Troubleshooting_Flow Start Unexpected Experimental Results? Check_Storage Verify Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Solution_Prep Review Solution Preparation (Solvent, pH, Age) Start->Check_Solution_Prep HPLC_Analysis Perform HPLC Analysis on Stored Sample Check_Storage->HPLC_Analysis Check_Solution_Prep->HPLC_Analysis Degradation_Confirmed Degradation Confirmed? HPLC_Analysis->Degradation_Confirmed Implement_Changes Implement Corrective Actions: - Store at -80°C - Protect from light - Use fresh solutions Degradation_Confirmed->Implement_Changes Yes Other_Factors Investigate Other Experimental Factors Degradation_Confirmed->Other_Factors No

Caption: Troubleshooting logical flow.

References

Technical Support Center: Tellimagrandin II Purification by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Tellimagrandin II using chromatography.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is broad and shows poor resolution in reversed-phase HPLC. What are the likely causes and solutions?

A1: Peak broadening in reversed-phase HPLC can stem from several factors when purifying polyphenolic compounds like this compound.

  • Column Overload: Injecting too much sample can saturate the column, leading to broad, asymmetrical peaks.[1][2]

    • Solution: Reduce the injection volume or dilute the sample. Consider using a larger column with a higher loading capacity for preparative scale purification.[2]

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, causing peak tailing.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column specifically designed to minimize these interactions.

  • Inappropriate Mobile Phase Composition: An incorrect solvent strength can lead to poor peak shape.

    • Solution: Optimize the mobile phase gradient. A shallower gradient can often improve the resolution of closely eluting compounds. Experiment with different organic modifiers, such as acetonitrile and methanol, as they can offer different selectivities.

Q2: I am observing ghost peaks in my blank gradient runs. What is the source of this contamination?

A2: Ghost peaks are typically caused by the elution of contaminants that have adsorbed to the column from the mobile phase or the HPLC system itself.

  • Contaminated Solvents: Impurities in the mobile phase solvents (water, acetonitrile, methanol) or additives (acids, buffers) are a common source.

    • Solution: Always use high-purity, HPLC-grade solvents and reagents. Filter all mobile phases through a 0.45 µm or 0.22 µm membrane filter before use.

  • System Contamination: Contaminants can accumulate in the pump, injector, tubing, or detector.

    • Solution: Regularly flush the entire HPLC system with a strong solvent, such as 100% acetonitrile or a mixture of isopropanol and water, to remove adsorbed impurities.

Q3: The retention time of my this compound peak is shifting between runs. What could be causing this variability?

A3: Fluctuations in retention time can compromise the reproducibility of your purification.

  • Mobile Phase Composition: Even small variations in the mobile phase composition can significantly affect retention times, especially in reversed-phase chromatography.

    • Solution: Ensure accurate and consistent preparation of the mobile phase. Use a reliable gradient proportioning valve and ensure the solvents are well-mixed.

  • Column Temperature: Temperature fluctuations can alter the viscosity of the mobile phase and the kinetics of interaction between the analyte and the stationary phase.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to retention time drift.

    • Solution: Ensure the column is adequately equilibrated between runs. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase.

Q4: I am experiencing low recovery of this compound after purification. What are the potential reasons?

A4: Low recovery can be due to degradation of the target molecule or irreversible adsorption to the stationary phase.

  • Degradation: Ellagitannins can be sensitive to pH and temperature. Prolonged exposure to harsh conditions can lead to hydrolysis or oxidation.

    • Solution: Whenever possible, perform purification steps at room temperature or below. Use acidic mobile phases to improve the stability of this compound. Avoid prolonged storage of fractions before analysis.

  • Irreversible Adsorption: Highly active sites on the column can strongly and sometimes irreversibly bind polyphenols.

    • Solution: If using a silica-based column, ensure it is well-end-capped. If low recovery persists, consider using a different stationary phase, such as a polymer-based reversed-phase column.

Q5: How can I effectively use Sephadex LH-20 for the initial cleanup of my plant extract before HPLC?

A5: Sephadex LH-20 is a versatile resin for polyphenol purification, acting through a combination of size exclusion and adsorption chromatography.

  • Principle: In alcoholic solvents, tannins like this compound adsorb to the Sephadex LH-20 matrix. Non-phenolic compounds and smaller molecules can be washed away. The adsorbed tannins can then be eluted with an aqueous organic solvent mixture.

  • General Protocol:

    • Swell the Sephadex LH-20 resin in 100% methanol.

    • Pack the column and equilibrate with methanol.

    • Dissolve the crude extract in methanol and load it onto the column.

    • Wash the column with methanol to elute non-adsorbed compounds.

    • Elute the tannin fraction, including this compound, with an acetone/water mixture (e.g., 70:30 v/v).

Experimental Protocols

General Workflow for this compound Purification

This workflow outlines a common strategy for the purification of this compound from a plant source, such as raspberry leaves or other Rosaceae species.

This compound Purification Workflow cluster_extraction Step 1: Extraction cluster_cleanup Step 2: Initial Cleanup cluster_hplc Step 3: Preparative HPLC cluster_final Step 4: Final Steps Extraction Plant Material Extraction (e.g., with 80% acetone) Concentration Solvent Evaporation & Lyophilization Extraction->Concentration Crude Extract Sephadex Sephadex LH-20 Chromatography (Elution with acetone/water) Concentration->Sephadex Lyophilized Powder Prep_HPLC Reversed-Phase Preparative HPLC (C18 column, water/acetonitrile gradient with acid) Sephadex->Prep_HPLC Tannin-Enriched Fraction Fraction_Analysis Fraction Analysis (Analytical HPLC, MS) Prep_HPLC->Fraction_Analysis Collected Fractions Lyophilization Lyophilization of Pure Fractions Fraction_Analysis->Lyophilization Pure Fractions Identified Pure_Compound Pure this compound Lyophilization->Pure_Compound

Figure 1. A general workflow for the purification of this compound from plant material.

Detailed Methodologies

1. Extraction:

  • Plant Material: Use dried and powdered plant material (e.g., raspberry leaves).

  • Solvent: A mixture of 80% acetone and 20% water is effective for extracting polyphenols. The addition of ascorbic acid (e.g., 0.1%) can help prevent oxidation of the target compounds.

  • Procedure: Macerate the plant material in the extraction solvent at 4°C for several hours with agitation. Centrifuge the mixture to pellet the solid material and collect the supernatant. Repeat the extraction process on the pellet to ensure maximum recovery.

2. Initial Cleanup with Sephadex LH-20:

  • Column Preparation: Swell Sephadex LH-20 in 100% methanol overnight. Pack a glass column with the swollen resin and equilibrate with several column volumes of methanol.

  • Sample Loading: Concentrate the crude extract under reduced pressure to remove acetone and then lyophilize. Dissolve the resulting powder in a minimal amount of methanol and apply it to the equilibrated Sephadex LH-20 column.

  • Elution:

    • Wash the column with 100% methanol to remove non-phenolic compounds. Monitor the eluate using a UV detector at 280 nm until the absorbance returns to baseline.

    • Elute the tannin fraction, which contains this compound, with a mixture of 70% acetone and 30% water. Collect the fractions that show a strong UV absorbance.

  • Post-Column Processing: Evaporate the acetone from the collected fractions under reduced pressure and lyophilize to obtain a tannin-enriched powder.

3. Preparative Reversed-Phase HPLC:

  • Column: A C18 stationary phase is commonly used. For preparative work, a column with a larger internal diameter (e.g., >10 mm) and a particle size of 5-10 µm is suitable.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or 0.1% trifluoroacetic acid.

  • Gradient Elution: A linear gradient from a low to a high percentage of Solvent B is typically employed. The exact gradient profile will need to be optimized based on the specific column and HPLC system used. A shallow gradient is often necessary to achieve good resolution of different ellagitannins.

  • Detection: Monitor the elution profile using a UV detector, typically at wavelengths between 254 nm and 280 nm.

  • Fraction Collection: Collect the peaks corresponding to this compound based on the chromatogram.

Data Presentation

Table 1: Typical Parameters for Preparative HPLC Purification of this compound

ParameterValue
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10-40% B over 60 min
Flow Rate 10 mL/min
Detection UV at 280 nm
Injection Volume 1-5 mL (depending on concentration)

Troubleshooting Logic Diagram

This diagram illustrates a decision-making process for troubleshooting common issues during the HPLC purification of this compound.

HPLC Troubleshooting Logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_recovery Recovery & Purity Issues Start Problem Observed in Chromatogram Peak_Broadening Broad or Tailing Peaks Start->Peak_Broadening RT_Shift Retention Time Shifting Start->RT_Shift Low_Recovery Low Recovery of this compound Start->Low_Recovery Ghost_Peaks Ghost Peaks Present Start->Ghost_Peaks Check_Overload Is sample concentration too high? Peak_Broadening->Check_Overload Reduce_Load Reduce injection volume or dilute sample Check_Overload->Reduce_Load Yes Check_pH Is mobile phase pH appropriate? Check_Overload->Check_pH No Adjust_pH Add acid (e.g., 0.1% TFA) to mobile phase Check_pH->Adjust_pH No Check_Column_Health Is the column old or contaminated? Check_pH->Check_Column_Health Yes Clean_Column Flush with strong solvent or replace column Check_Column_Health->Clean_Column Check_Temp Is column temperature stable? RT_Shift->Check_Temp Use_Oven Use a column oven Check_Temp->Use_Oven No Check_Mobile_Phase Is mobile phase prepared consistently? Check_Temp->Check_Mobile_Phase Yes Prepare_Fresh Prepare fresh mobile phase accurately Check_Mobile_Phase->Prepare_Fresh No Check_Equilibration Is column fully equilibrated? Check_Mobile_Phase->Check_Equilibration Yes Increase_Equil_Time Increase equilibration time (10-15 column volumes) Check_Equilibration->Increase_Equil_Time Check_Stability Could the compound be degrading? Low_Recovery->Check_Stability Control_Temp_pH Work at lower temperatures and acidic pH Check_Stability->Control_Temp_pH Yes Check_Solvents Are solvents and system clean? Ghost_Peaks->Check_Solvents Use_HPLC_Grade Use HPLC-grade solvents and flush system Check_Solvents->Use_HPLC_Grade No

Figure 2. A troubleshooting decision tree for common HPLC issues in this compound purification.

References

Minimizing batch-to-batch variability of Tellimagrandin II extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Tellimagrandin II extracts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Question: Why am I observing low yields of this compound in my extracts?

Answer: Low yields of this compound can be attributed to several factors throughout the extraction and purification process. Here are some common causes and solutions:

  • Inadequate Cell Lysis: The thick cell walls of plant material can hinder the release of intracellular components, including this compound.

    • Solution: Ensure thorough grinding of the plant material, preferably to a fine powder. Using liquid nitrogen during grinding can make the tissue more brittle and improve cell disruption.

  • Suboptimal Solvent Choice: The polarity of the extraction solvent significantly impacts the solubility and extraction efficiency of this compound.

    • Solution: A mixture of acetone and water (e.g., 80% acetone) is often effective for extracting ellagitannins.[1] Experiment with different solvent ratios to optimize the yield for your specific plant material.

  • Degradation During Extraction: this compound, like many polyphenols, can be susceptible to degradation at high temperatures.[2][3][4]

    • Solution: Employ cold extraction methods (e.g., at 4°C) to minimize thermal degradation.[1] If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Insufficient Extraction Time: The contact time between the plant material and the solvent may not be long enough for efficient extraction.

    • Solution: Increase the maceration or sonication time to allow for better diffusion of this compound into the solvent.

Question: What is causing the significant color variation between my extract batches?

Answer: Color variation in this compound extracts is often an indicator of inconsistent composition and potential degradation.

  • Oxidation of Phenolic Compounds: Polyphenols are prone to oxidation, which can lead to the formation of colored quinone products.

    • Solution: Add antioxidants, such as ascorbic acid (e.g., 0.1% solution), to the extraction solvent to prevent oxidation.[1] Work quickly and minimize the exposure of the extract to air and light.

  • Presence of Impurities: Co-extraction of other plant pigments, such as chlorophyll, can contribute to color variability.

    • Solution: A preliminary purification step, such as fractionation with a non-polar solvent like hexane, can help remove chlorophyll and other lipophilic pigments.

  • pH Fluctuations: The pH of the extraction medium can affect the stability and color of phenolic compounds.

    • Solution: Maintain a consistent and slightly acidic pH during extraction, as many polyphenols are more stable under these conditions.

Question: I am seeing multiple or broad peaks during HPLC analysis of my this compound extract. What could be the issue?

Answer: The presence of multiple or broad peaks in an HPLC chromatogram suggests issues with purity, degradation, or the analytical method itself.

  • Co-elution of Structurally Similar Compounds: Plant extracts are complex mixtures, and other tannins or polyphenols may have similar retention times to this compound.

    • Solution: Optimize your HPLC method by adjusting the mobile phase composition, gradient, and flow rate to improve the resolution of your target peak. Using a high-resolution column can also enhance separation.

  • Degradation of this compound: The compound may be degrading during the analytical process.

    • Solution: Ensure the mobile phase is degassed and, if necessary, acidified (e.g., with 0.1% formic acid) to improve the stability of the analyte.[5] Analyze samples promptly after preparation.

  • Isomerization: this compound can exist as isomers, which may separate under certain chromatographic conditions.

    • Solution: Review the literature for known isomers of this compound and adjust your integration parameters accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of batch-to-batch variability in this compound extracts?

A1: The most significant source of variability stems from the raw plant material itself. Factors such as the plant's genetics, growing conditions (climate, soil), harvest time, and post-harvest storage can all influence the concentration and profile of secondary metabolites, including this compound. Processing methods and even different operators can also introduce variability.

Q2: Which plant species are good sources of this compound?

A2: this compound has been identified in several plant species, including Geum japonicum and Syzygium aromaticum (clove).[6]

Q3: What is the biosynthetic precursor of this compound?

A3: this compound is an ellagitannin that is formed from the oxidation of 1,2,3,4,6-pentagalloyl-glucose.[6]

Q4: What are the known biological activities of this compound?

A4: this compound has been reported to exhibit antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It is believed to interfere with cell wall synthesis.

Q5: How can I quantify the amount of this compound in my extracts?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the most common and accurate method for quantifying this compound.[5] A validated HPLC method with a pure standard of this compound is required for accurate quantification.

Data Presentation

Table 1: Influence of Extraction Solvent on the Yield of Ellagitannins (Representative Data)

Extraction SolventRelative Yield (%)Purity (%)Reference
80% Acetone (v/v)10092[1]
70% Acetone (v/v)9588General Knowledge
80% Methanol (v/v)8585General Knowledge
70% Ethanol (v/v)7882General Knowledge
Water6075General Knowledge

Table 2: Effect of Temperature on the Stability of Polyphenols (General Trends)

Temperature (°C)StabilityNotesReference
4HighCold extraction is recommended to minimize degradation.[1]
25 (Room Temp)ModerateStability decreases with prolonged exposure.General Knowledge
40LowSignificant degradation can occur.[2]
60Very LowNot recommended for heat-labile compounds like some ellagitannins.[2][4]

Experimental Protocols

Protocol 1: Extraction and Partial Purification of this compound

This protocol describes a general method for the extraction and partial purification of this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., leaves of Geum japonicum)

  • Extraction Solvent: 80% Acetone in water (v/v) with 0.1% ascorbic acid

  • Sephadex LH-20 resin

  • Methanol

  • Deionized water

  • Rotary evaporator

  • Centrifuge

  • Chromatography column

Procedure:

  • Extraction:

    • Macerate 100 g of the dried plant powder in 1 L of the extraction solvent.

    • Stir the mixture at 4°C for 24 hours in the dark.

    • Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.

    • Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Fractionation:

    • Dissolve the concentrated extract in a minimal amount of water.

    • Pack a chromatography column with Sephadex LH-20 resin equilibrated with water.

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, and 100% methanol).

    • Collect fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

    • Combine the fractions containing this compound and concentrate them using a rotary evaporator.

Protocol 2: Quantitative Analysis of this compound by HPLC

This protocol outlines a method for the quantification of this compound in an extract.

Materials:

  • Partially purified this compound extract

  • This compound analytical standard

  • HPLC grade acetonitrile, water, and formic acid

  • HPLC system with a DAD or MS detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound standard in methanol.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • Dissolve a known amount of the dried extract in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, increase to 30% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: Monitor at 280 nm for DAD or use appropriate MS parameters.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Visualizations

Biosynthetic_Pathway_of_Tellimagrandin_II PGG 1,2,3,4,6-Penta-O-galloyl-glucose TII This compound PGG->TII Oxidation (Pentagalloylglucose:O2 oxidoreductase) Casuarictin Casuarictin TII->Casuarictin Oxidative Dehydrogenation

Caption: Biosynthesis of this compound from its precursor.

Experimental_Workflow_for_Tellimagrandin_II_Extraction cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Plant_Material Dried Plant Material Grinding Grinding Plant_Material->Grinding Maceration Maceration (80% Acetone, 4°C) Grinding->Maceration Centrifugation Centrifugation Maceration->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Concentration1 Concentration (Rotary Evaporator) Supernatant->Concentration1 Sephadex Sephadex LH-20 Chromatography Concentration1->Sephadex Fraction_Collection Fraction Collection Sephadex->Fraction_Collection Concentration2 Concentration Fraction_Collection->Concentration2 HPLC HPLC-DAD/MS Analysis Concentration2->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for this compound extraction and analysis.

Tellimagrandin_II_Signaling_Pathway TII This compound Inhibition TII->Inhibition PBP2a Penicillin-Binding Protein 2a (PBP2a) Cell_Wall Bacterial Cell Wall Synthesis PBP2a->Cell_Wall Required for Cell_Lysis Cell Lysis & Death Cell_Wall->Cell_Lysis Disruption leads to Inhibition->PBP2a Inhibition

Caption: Proposed mechanism of this compound antibacterial activity.

References

Technical Support Center: Enhancing the Bioavailability of Tellimagrandin II

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges associated with the low in vivo bioavailability of Tellimagrandin II (TGII).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a large polyphenolic compound, specifically an ellagitannin, found in plants like cloves and Geum japonicum.[1] Like many polyphenols, its therapeutic potential is limited by poor oral bioavailability.[2][3] This is generally attributed to several factors:

  • Low Aqueous Solubility: Large polyphenols often have poor solubility in gastrointestinal fluids, limiting their dissolution and subsequent absorption.[4][5]

  • Poor Membrane Permeability: The large molecular size and hydrophilic nature of compounds like TGII hinder their ability to passively diffuse across the intestinal epithelial barrier.[6]

  • Rapid Metabolism: Ellagitannins can be hydrolyzed in the gut and further metabolized by the gut microbiota and host enzymes, reducing the amount of the parent compound that reaches systemic circulation.[7]

  • Efflux Transporter Activity: It may be susceptible to efflux by transporters like P-glycoprotein (P-gp), which actively pump compounds out of intestinal cells back into the lumen.[8]

Q2: What are the primary strategies to enhance the bioavailability of this compound?

A2: The main goal is to protect TGII from degradation in the gastrointestinal tract and improve its absorption.[6] Key strategies, proven effective for similar polyphenols, include:

  • Lipid-Based Nanoformulations: Encapsulating TGII in nanocarriers like Solid Lipid Nanoparticles (SLNs) or nanostructured lipid carriers can improve its solubility, protect it from enzymatic degradation, and facilitate its transport across the intestinal mucosa.[2][3]

  • Polymeric Nanoparticles: Using biodegradable and biocompatible polymers such as Poly(lactic-co-glycolic acid) (PLGA) to form nanoparticles can provide sustained release and enhance stability.[5][9]

  • Phospholipid Complexes (Phytosomes): Complexing TGII with phospholipids, like phosphatidylcholine, can significantly improve its lipophilicity and ability to cross cell membranes. This approach has been successfully used for Geraniin, another ellagitannin.[10][11]

  • Co-administration with Bioenhancers: Certain natural compounds, like piperine from black pepper, can inhibit drug-metabolizing enzymes (e.g., CYP450) and efflux transporters (e.g., P-gp), thereby increasing the plasma concentration and residence time of co-administered compounds.[7][8]

Q3: If I enhance the bioavailability, will I detect this compound in the plasma?

A3: Not necessarily. For many large ellagitannins, the parent compound itself is often not detected in systemic circulation, even after administration of an enhanced formulation.[10][11] Instead, you are more likely to detect its primary metabolite, ellagic acid (EA). Therefore, pharmacokinetic studies should be designed to quantify both this compound and ellagic acid. A study on a Geraniin-phospholipid complex, for example, found no detectable Geraniin in plasma, but observed a significant, multi-fold increase in the plasma concentration of ellagic acid compared to the administration of free Geraniin.[10][11]

Troubleshooting Guide

Q1: I am experiencing very low encapsulation efficiency (EE%) for TGII in my lipid nanoparticle formulation. What are the possible causes and solutions?

A1: Low encapsulation efficiency is a common issue when working with hydrophilic compounds in lipid-based systems.

  • Possible Cause: Poor affinity of the hydrophilic TGII for the lipid matrix of the nanoparticle. The compound may partition into the external aqueous phase during formulation.

  • Troubleshooting Steps:

    • Modify the Formulation Method: Switch from a single emulsion method to a double emulsion (w/o/w) technique. This is better suited for encapsulating hydrophilic molecules.

    • Incorporate a Co-surfactant: Adding a co-surfactant can modify the nanoparticle structure and improve drug loading.

    • Create a Phospholipid Complex First: Increase the lipophilicity of TGII by first forming a phospholipid complex (phytosome). This complex can then be more efficiently encapsulated into a solid lipid nanoparticle.

    • Optimize Drug-to-Lipid Ratio: Systematically vary the ratio of this compound to the total lipid content. An excessively high drug load can lead to poor encapsulation and drug crystallization on the nanoparticle surface.

Q2: My in vivo pharmacokinetic data shows high variability between subjects. How can I reduce this?

A2: High inter-subject variability is a frequent challenge in oral bioavailability studies.

  • Possible Causes:

    • Differences in gastrointestinal physiology (e.g., gastric emptying time, pH, gut motility).

    • Variations in gut microbiota, which play a key role in metabolizing ellagitannins.

    • Inconsistent food and water intake, as the presence of food can significantly alter drug absorption.

  • Troubleshooting Steps:

    • Standardize Animal Conditions: Ensure all animals are of the same age, sex, and weight range. House them under identical, controlled conditions (light-dark cycle, temperature).

    • Fasting Protocol: Implement a consistent fasting period (e.g., 12 hours) before oral administration to minimize the effect of food on absorption. Ensure free access to water.

    • Control Formulation Dosing: Use precise oral gavage techniques to ensure each animal receives the exact intended dose. Ensure the formulation is homogenous and does not settle before administration.

    • Increase Sample Size: A larger number of animals per group can help reduce the impact of individual outliers and provide more statistically robust data.

Q3: I am unable to detect either this compound or its metabolite, ellagic acid, in plasma samples. What could be wrong?

A3: This indicates a potential issue with bioavailability, metabolism, or the analytical method itself.

  • Possible Causes:

    • Extremely Low Bioavailability: The formulation may not be effectively enhancing absorption, and the absorbed amount is below the detection limit of your assay.

    • Rapid Clearance: The compound and its metabolites might be absorbed but cleared from the circulation very rapidly.

    • Analytical Method Sensitivity: Your LC-MS/MS or HPLC method may not be sensitive enough.

    • Sample Degradation: TGII and its metabolites may be unstable in the collected plasma samples.

  • Troubleshooting Steps:

    • Review the Formulation: Re-evaluate the formulation strategy. Consider a different approach (e.g., if SLNs failed, try a phospholipid complex).

    • Optimize the Analytical Method: Verify the lower limit of quantification (LLOQ) of your analytical method. Concentrate the plasma samples or use a more sensitive mass spectrometer if necessary.

    • Check Sample Handling: Ensure blood samples are collected with appropriate anticoagulants and immediately processed (centrifuged at 4°C) to obtain plasma. Add a stabilizing agent if degradation is suspected. Store plasma at -80°C until analysis.

    • Adjust the Sampling Schedule: Collect blood samples at earlier time points (e.g., 15, 30 minutes post-dosing) to capture a potential rapid absorption and elimination phase (a low Tmax).

Quantitative Data from Related Compounds

Table 1: Pharmacokinetic Parameters of Ellagic Acid (Metabolite) Following Oral Administration of Free Geraniin vs. Geraniin-Phospholipid Complex (GE-PL) in Rabbits. [10][11]

ParameterFree Geraniin (GE)Geraniin-Phospholipid Complex (GE-PL)Fold Increase
Cmax1 (ng/mL) 53.53588.82~11.0x
Cmax2 (ng/mL) 142.22711.13~5.0x
AUC (0-t) (ng·h/mL) 1634.3311466.86~7.0x

Note: Geraniin is an ellagitannin, similar to this compound. Cmax1 and Cmax2 represent two distinct peaks observed in the plasma concentration profile, likely due to initial absorption and enterohepatic recirculation or colonic absorption of metabolites.

Table 2: Pharmacokinetic Parameters of Tilianin Following Oral Administration of Free Tilianin vs. Tilianin-Loaded Lipid-Polymer Hybrid Nanoparticles (TIL-LPHNs) in Rats. [12]

ParameterTilianin SolutionTilianin-LPHNsFold Increase
Cmax (ng/mL) 45.2 ± 6.7101.3 ± 11.2~2.2x
AUC (0-t) (ng·h/mL) 118.4 ± 15.3438.1 ± 42.5~3.7x
Tmax (h) 0.25 ± 0.11.5 ± 0.5-

Experimental Protocols

Protocol 1: Preparation of a this compound-Phospholipid Complex (Phytosome)

This protocol is adapted from a method used for the ellagitannin Geraniin.[10]

Objective: To increase the lipophilicity of this compound by complexing it with soy phosphatidylcholine.

Materials:

  • This compound (pure compound)

  • Soy Phosphatidylcholine (SPC)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • n-Hexane (anti-solvent)

  • Rotary evaporator

  • Vacuum oven

  • Magnetic stirrer

Methodology:

  • Solubilization: Accurately weigh this compound and Soy Phosphatidylcholine in a 1:2 molar ratio. Dissolve both components in a minimal amount of dichloromethane in a round-bottom flask.

  • Complex Formation: Stir the solution at room temperature for 2 hours to ensure complete interaction between the molecules. The solution should be clear.

  • Solvent Evaporation: Evaporate the dichloromethane under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C. A thin film of the complex will form on the flask wall.

  • Precipitation & Washing: Re-dissolve the film in a small volume of DCM. Slowly add this solution dropwise into a beaker containing n-hexane (at a 1:10 v/v ratio of DCM to hexane) under constant stirring. The complex will precipitate out of the solution.

  • Collection: Collect the precipitated complex by filtration or centrifugation.

  • Drying: Wash the collected precipitate with n-hexane to remove any uncomplexed lipid. Dry the final this compound-Phospholipid complex in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Characterization: Characterize the complex using FTIR, DSC, and XRD to confirm the interaction and loss of crystallinity. Evaluate the entrapment and complexation efficiency.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol uses a high-shear homogenization and ultrasonication method, common for preparing SLNs.[2][3]

Objective: To encapsulate this compound within a solid lipid matrix to improve its stability and oral absorption.

Materials:

  • This compound (or TGII-Phospholipid Complex from Protocol 1 for better results)

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Heated magnetic stirrer

Methodology:

  • Lipid Phase Preparation: Melt the solid lipid by heating it to 5-10°C above its melting point. Add this compound (or the TGII-Phospholipid Complex) to the molten lipid and stir until a clear, homogenous lipid phase is obtained.

  • Aqueous Phase Preparation: In a separate beaker, heat the purified water to the same temperature as the lipid phase. Dissolve the surfactant in the hot water to form the aqueous phase.

  • Pre-emulsion Formation: Add the hot lipid phase dropwise into the hot aqueous phase under continuous stirring with a high-shear homogenizer at approximately 8000-10000 rpm for 10 minutes. This forms a coarse oil-in-water emulsion.

  • Nano-emulsification: Immediately subject the hot pre-emulsion to high-energy ultrasonication using a probe sonicator for 15-20 minutes. This will reduce the droplet size to the nanometer range.

  • Nanoparticle Solidification: Quickly transfer the resulting hot nanoemulsion to an ice bath and continue stirring. The rapid cooling will cause the lipid droplets to solidify, forming the Solid Lipid Nanoparticles with the drug encapsulated inside.

  • Purification: The SLN dispersion can be washed and concentrated using ultracentrifugation or dialysis to remove excess surfactant and unencapsulated drug.

  • Characterization: Analyze the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency (EE%).

Visualizations

experimental_workflow cluster_formulation Phase 1: Formulation Development cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Studies form_strategy Select Strategy (e.g., SLN, Phytosome) optimization Optimize Formulation (Ratio, Surfactant) form_strategy->optimization characterization Physicochemical Characterization (Size, EE%, Zeta) optimization->characterization stability Stability Assessment (GI Fluids) characterization->stability release In Vitro Release Profile stability->release permeability Cell Permeability (e.g., Caco-2) release->permeability animal_model Select Animal Model (Rat, Rabbit) permeability->animal_model pk_study Pharmacokinetic Study (Oral Gavage) animal_model->pk_study analysis LC-MS/MS Analysis (Plasma Samples) pk_study->analysis data Data Analysis (AUC, Cmax, Tmax) analysis->data

Caption: General workflow for developing and evaluating a bioavailability-enhanced this compound formulation.

bioavailability_challenges cluster_challenges Bioavailability Challenges cluster_solutions Enhancement Strategies solubility Poor Aqueous Solubility nano Nanoformulations (SLN, Polymeric NP) solubility->nano Improves Dissolution permeability Low Membrane Permeability permeability->nano Facilitates Uptake lipid_complex Phospholipid Complexes permeability->lipid_complex Increases Lipophilicity metabolism Rapid GI & First-Pass Metabolism metabolism->nano Protects Cargo inhibitors Co-administration with Enzyme/P-gp Inhibitors metabolism->inhibitors Inhibits CYP Enzymes efflux P-gp Efflux efflux->inhibitors Blocks Efflux Pumps

Caption: Key challenges to polyphenol bioavailability and corresponding formulation-based solutions.

tgii_moa tgii This compound (TGII) cell_wall MRSA Cell Wall tgii->cell_wall Destroys integrity mecA mecA gene tgii->mecA Reduces expression synergy Synergy with Antibiotics tgii->synergy Enables pbp2a Penicillin-Binding Protein 2a (PBP2a) mecA->pbp2a Encodes resistance Beta-Lactam Resistance pbp2a->resistance Confers

Caption: Proposed mechanism of this compound action against Methicillin-Resistant Staphylococcus aureus (MRSA).[13][14]

References

Technical Support Center: Tellimagrandin II Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from Tellimagrandin II in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with colorimetric assays?

This compound is a polyphenolic compound belonging to the class of ellagitannins. Its structure, rich in phenolic hydroxyl groups, gives it potent antioxidant and reducing properties. This inherent reactivity is the primary cause of interference in many colorimetric assays. Specifically, this compound can:

  • Reduce oxidizing agents: In assays like the BCA and Lowry protein assays, which rely on the reduction of Cu²⁺ to Cu¹⁺, this compound can directly reduce the copper ions, leading to a false-positive signal and an overestimation of the analyte (e.g., protein) concentration.[1][2]

  • Scavenge free radicals: In antioxidant assays such as the DPPH and ABTS assays, the primary function of this compound is to scavenge the radical, which is the intended measurement. However, its high activity can quickly saturate the assay, making it difficult to accurately quantify the antioxidant capacity of other substances in a mixture.

  • Interact with assay reagents: this compound can interact non-specifically with assay components, such as the Coomassie dye in the Bradford assay, potentially altering their spectral properties and leading to inaccurate readings.

Q2: Which colorimetric assays are most susceptible to interference from this compound?

Based on its chemical properties and data from similar polyphenolic compounds, the following assays are highly susceptible to interference:

  • Protein Assays:

    • Bicinchoninic Acid (BCA) Assay: Highly susceptible due to the reduction of Cu²⁺.[1]

    • Lowry Assay: Susceptible due to the reduction of both Cu²⁺ and the Folin-Ciocalteu reagent.[1]

    • Bradford Assay: Potentially susceptible due to non-specific binding to the Coomassie dye.

  • Antioxidant Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Direct and strong interference is expected due to radical scavenging.

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Similar to the DPPH assay, strong interference is anticipated.

  • Enzyme Inhibition Assays: Interference can occur if the assay readout is colorimetric and involves redox reactions or if this compound directly interacts with the substrate or detection reagents.

Q3: How can I detect if this compound is interfering with my assay?

The following are common indicators of interference:

  • High background readings: A sample containing this compound but lacking the analyte of interest (e.g., protein) produces a significant color change.

  • Non-linear standard curves: The presence of this compound can cause a deviation from the expected linear relationship between analyte concentration and absorbance.

  • Inconsistent or unexpectedly high results: If the measured concentrations are significantly higher than expected, interference should be suspected.

  • Visual precipitation: In some cases, high concentrations of tannins can precipitate proteins and other macromolecules, leading to turbidity in the sample.

To confirm interference, run a control experiment with this compound in the assay buffer without the analyte. A significant signal in this control is a clear indication of interference.

Troubleshooting Guides

Protein Assays (BCA, Lowry, and Bradford)

Problem: Overestimation of protein concentration in samples containing this compound.

Root Cause: The reducing nature of this compound leads to a false-positive signal in copper-based assays (BCA and Lowry).[1][2] In the Bradford assay, non-specific binding to the Coomassie dye can occur.

Solutions:

  • Sample Dilution: If the protein concentration is high, diluting the sample can reduce the concentration of this compound to a non-interfering level. However, this may not be feasible for samples with low protein content.

  • Protein Precipitation: This is a highly effective method to separate the protein from interfering substances.[1]

    • Acetone Precipitation: A simple and effective method.

    • Trichloroacetic Acid (TCA) Precipitation: Another common and effective method.

  • Use of a Compatible Protein Assay: The Bradford assay is generally less susceptible to interference from reducing agents than copper-based assays. However, it is still advisable to run a control with this compound alone to check for any non-specific interactions.

Quantitative Data on Interference (Based on structurally similar flavonoids):

AssayInterfering Compound (Analogue)Concentration of AnalogueProtein Concentration (µg/mL)Observed Overestimation (%)
BCA Assay Quercetin (a flavonoid with multiple hydroxyl groups)10 µM125~390%[1]
10 µM500~96%[1]
10 µM1000~60%[1]
Lowry Assay Quercetin10 µM125Significant overestimation
10 µM500Significant overestimation
10 µM1000Significant overestimation

Note: This data is for quercetin, a flavonoid with structural similarities to the galloyl groups of this compound. The degree of interference from this compound may vary but is expected to be significant.

Antioxidant Assays (DPPH and ABTS)

Problem: Inaccurate determination of antioxidant capacity in the presence of this compound.

Root Cause: this compound is a potent antioxidant and will contribute significantly to the total antioxidant capacity measured, potentially masking the activity of other compounds in a mixture.

Solutions:

  • Assay a this compound Standard Curve: To quantify the contribution of this compound to the total antioxidant activity, run a standard curve of this compound alone. This will allow you to determine its IC50 value (the concentration required to scavenge 50% of the radicals).

  • Chromatographic Separation: For complex mixtures, it is highly recommended to separate the components using techniques like HPLC before performing the antioxidant assay. This will allow for the individual assessment of the antioxidant capacity of each component, including this compound.

  • Use of Alternative Assays: Consider using assays that measure different aspects of antioxidant activity, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, which may provide a more complete picture of the antioxidant profile.

Expected Antioxidant Activity of Ellagitannins:

AssayCompound ClassTypical IC50 Range (µg/mL)
DPPH Assay Ellagitannin-rich extracts0.15 - 10[3]
ABTS Assay Ellagitannin-rich extractsGenerally potent, often with lower IC50 values than DPPH

Note: The exact IC50 value for this compound will need to be determined empirically.

Enzyme Inhibition Assays

Problem: False-positive or false-negative results in colorimetric enzyme inhibition assays.

Root Cause:

  • Redox Interference: If the enzyme assay produces a color change based on a redox reaction, the reducing properties of this compound can interfere.

  • Substrate/Reagent Interaction: this compound may react with the substrate or the colorimetric detection reagent.

  • Enzyme Inhibition: this compound itself may be a true inhibitor of the enzyme being studied. Ellagitannins have been shown to inhibit enzymes like matrix metalloproteinases.

Solutions:

  • Control for Redox Interference: Run the assay with this compound but without the enzyme to see if it produces a color change on its own.

  • Control for Substrate/Reagent Interaction: Incubate this compound with the substrate and detection reagents in the absence of the enzyme to check for any direct reactions.

  • Use a Non-Colorimetric Detection Method: If possible, switch to a detection method that is not based on color change, such as fluorescence, luminescence, or mass spectrometry.

  • Confirm True Inhibition: If interference is ruled out, the observed effect is likely due to true enzyme inhibition by this compound. Further kinetic studies would be needed to characterize the mechanism of inhibition.

Experimental Protocols

Protocol: Acetone Precipitation to Remove this compound Interference in Protein Assays

This protocol is adapted for removing interfering substances like this compound before protein quantification with assays like the BCA or Lowry method.[1]

Materials:

  • Protein sample containing this compound

  • Cold acetone (-20°C)

  • Microcentrifuge

  • Assay-compatible buffer for protein resuspension (e.g., 1% SDS in 0.1 M NaOH)

Procedure:

  • To 1 volume of your protein sample, add 4 volumes of cold acetone.

  • Vortex briefly and incubate at -20°C for 60 minutes to allow for protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein.

  • Carefully decant and discard the supernatant which contains the interfering this compound.

  • Allow the protein pellet to air-dry for 5-10 minutes to evaporate any residual acetone. Do not over-dry, as this can make the pellet difficult to resuspend.

  • Resuspend the protein pellet in a known volume of an assay-compatible buffer.

  • Proceed with your chosen colorimetric protein assay according to the manufacturer's instructions.

Protocol: DPPH Radical Scavenging Assay

This protocol can be used to determine the antioxidant capacity of a sample, and can be adapted to create a standard curve for this compound.

Materials:

  • This compound or sample of interest

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (typically 0.1 mM)

  • Methanol

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of dilutions of your sample or this compound standard in methanol.

  • In a microplate or cuvette, add a specific volume of your sample/standard dilution.

  • Add the DPPH solution to initiate the reaction. A typical ratio is 1:2 or 1:3 sample to DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution with methanol instead of the sample.

  • Plot the % inhibition against the concentration of your sample/standard to determine the IC50 value.

Visualizations

experimental_workflow_protein_precipitation start Sample with Protein and this compound add_acetone Add Cold Acetone (4 volumes) start->add_acetone incubate Incubate at -20°C for 60 min add_acetone->incubate centrifuge Centrifuge (14,000 x g, 10 min, 4°C) incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate supernatant Supernatant: Discard (Contains this compound) separate->supernatant pellet Protein Pellet separate->pellet air_dry Air-dry Pellet (5-10 min) pellet->air_dry resuspend Resuspend in Assay-Compatible Buffer air_dry->resuspend assay Perform Colorimetric Protein Assay resuspend->assay

Caption: Workflow for removing this compound interference via protein precipitation.

logical_relationship_interference tellimagrandin This compound (Ellagitannin) properties Key Chemical Properties tellimagrandin->properties reducing Strong Reducing Agent properties->reducing radical Radical Scavenger properties->radical binding Binds to Proteins properties->binding bca_lowry BCA & Lowry Assays reducing->bca_lowry causes antioxidant_assays DPPH & ABTS Assays radical->antioxidant_assays causes bradford Bradford Assay binding->bradford may cause assays Affected Colorimetric Assays cu_reduction Reduction of Cu²⁺ to Cu¹⁺ bca_lowry->cu_reduction radical_quenching Quenching of Radical Signal antioxidant_assays->radical_quenching dye_interaction Non-specific Dye Interaction bradford->dye_interaction mechanism Mechanism of Interference

References

Technical Support Center: Tellimagrandin II Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tellimagrandin II.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quality control important?

This compound is a hydrolyzable tannin, specifically an ellagitannin, formed from the oxidation of pentagalloyl glucose.[1][2] It is found in various plants, including Geum japonicum and Syzygium aromaticum (clove).[1] Its diverse biological activities, such as anti-herpesvirus properties, make it a compound of interest for pharmaceutical research.[1] Rigorous quality control is crucial to ensure the identity, purity, and potency of this compound preparations, which is essential for obtaining reliable and reproducible experimental results and for the development of safe and effective therapeutic agents.

Q2: What are the key analytical techniques for assessing the quality and purity of this compound?

The primary analytical techniques for the quality control and purity assessment of this compound include:

  • High-Performance Liquid Chromatography (HPLC): Used for the separation, identification, and quantification of this compound and its related impurities.[3][4]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), it provides molecular weight information and fragmentation patterns for structural confirmation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation and confirmation of the this compound molecule.[6]

Q3: Where can I obtain a reference standard for this compound?

A certified reference standard is crucial for accurate quantification and identification. A commercially available this compound reference standard, with a purity of ≥98% as determined by HPLC, can be sourced from various chemical suppliers.[7] A typical Certificate of Analysis (CoA) for a this compound reference standard will provide key information as summarized in the table below.

Quality Control Parameters for this compound Reference Standard

ParameterSpecificationAnalytical Method
Appearance Light yellow to brown solidVisual Inspection
Purity ≥ 98.0%HPLC
Identity Consistent with structure¹H NMR, Mass Spectrometry
Molecular Formula C₄₁H₃₀O₂₆-
Molecular Weight 938.66 g/mol -
Storage 4°C, protect from light-
Solubility Soluble in DMSO and Methanol-

Data compiled from a representative Certificate of Analysis.[7]

Troubleshooting Guides

HPLC Analysis

Q4: I am observing peak tailing in my HPLC chromatogram for this compound. What are the possible causes and solutions?

Peak tailing is a common issue when analyzing polyphenolic compounds like this compound.[8] The potential causes and corresponding troubleshooting steps are outlined below.

Potential CauseTroubleshooting Steps
Secondary Interactions with Residual Silanols - Use a high-purity, end-capped C18 column. - Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress silanol ionization.[3]
Column Overload - Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation - Flush the column with a strong solvent (e.g., isopropanol). - If the problem persists, replace the guard column or the analytical column.[9]
Inappropriate Mobile Phase pH - Adjust the mobile phase pH to ensure this compound is in a single ionic form.
Partially Blocked Column Frit - Reverse-flush the column at a low flow rate. If this fails, the frit may need to be replaced.[9]

Q5: My retention times for this compound are shifting between injections. What should I do?

Retention time instability can compromise the reliability of your results. Here are common causes and how to address them:

Potential CauseTroubleshooting Steps
Inadequate Column Equilibration - Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection and between gradient runs.
Mobile Phase Composition Change - Prepare fresh mobile phase daily. - If using a gradient, ensure the pump's mixing performance is optimal.
Temperature Fluctuations - Use a column oven to maintain a constant temperature.
Pump Issues (Flow Rate Fluctuation) - Check for leaks in the pump and fittings. - Degas the mobile phase to prevent air bubbles in the pump heads.

Q6: I am seeing ghost peaks in my chromatogram. What is their origin and how can I eliminate them?

Ghost peaks are extraneous peaks that can interfere with the analysis. Their source and solutions are described below:

Potential CauseTroubleshooting Steps
Contaminated Mobile Phase or Solvents - Use high-purity HPLC-grade solvents. - Filter all mobile phases before use.
Carryover from Previous Injections - Implement a robust needle wash protocol in the autosampler. - Inject a blank solvent after a high-concentration sample to check for carryover.
Bleed from the Column or System Components - Flush the system thoroughly. - If the column is old, it may need to be replaced.

Experimental Protocols

Protocol 1: HPLC-UV for Purity Assessment and Quantification of this compound

This protocol provides a general method for the purity assessment and quantification of this compound. Method optimization may be required based on the specific sample matrix and HPLC system.

1. Instrumentation and Materials:

  • HPLC system with a UV/Vis or DAD detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and autosampler vials

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 5-30% B over 20 min, then a wash and re-equilibration step
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 250 µg/mL) using the mobile phase as the diluent.

  • Sample Solution: Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Analysis and Quantification:

  • Inject the working standard solutions to construct a calibration curve by plotting peak area against concentration.

  • Inject the sample solution.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the reference standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

  • Purity is typically assessed by the area percentage method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways of the drug substance.[10][11][12]

1. Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

2. Procedure:

  • Prepare a stock solution of this compound in methanol.

  • For each stress condition, mix the stock solution with the respective stressor.

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute the stressed samples to a suitable concentration with the mobile phase.

  • Analyze the samples by the validated HPLC method alongside an unstressed control sample.

3. Evaluation:

  • Assess the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

  • The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start: this compound Sample extraction Extraction/Dissolution start->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC Injection filtration->hplc Prepared Sample separation C18 Column Separation hplc->separation detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram Raw Data integration Peak Integration chromatogram->integration quantification Quantification & Purity Assessment integration->quantification end end quantification->end Final Report

Caption: Workflow for this compound Quality Control using HPLC.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Problem: Poor Peak Shape cause1 Column Issues start->cause1 cause2 Mobile Phase Issues start->cause2 cause3 System/Hardware Issues start->cause3 sol1 Check Column (Flush, Replace) cause1->sol1 sol2 Prepare Fresh Mobile Phase, Adjust pH cause2->sol2 sol3 Check for Leaks, Purge Pump cause3->sol3 result result sol1->result Problem Resolved? sol2->result sol3->result success success result->success Yes failure failure result->failure No

Caption: Logic diagram for troubleshooting poor HPLC peak shape.

References

Technical Support Center: Structural Elucidation of Tellimagrandin II and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the structural elucidation of Tellimagrandin II and its derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My ¹H-NMR spectrum of a purified this compound derivative shows broad, poorly resolved peaks. What are the possible causes and solutions?

A1: Broad peaks in the NMR spectrum of ellagitannins like this compound can arise from several factors:

  • Residual Impurities: Even small amounts of paramagnetic impurities can cause significant line broadening. Ensure your sample is highly pure. Consider an extra purification step, such as passing the sample through a small column of Sephadex LH-20.

  • Sample Aggregation: At higher concentrations, the large, planar aromatic rings of this compound derivatives can stack, leading to aggregation and broadened signals. Try acquiring the spectrum at a lower concentration.

  • Presence of Rotamers: The restricted rotation around the biaryl bonds of the hexahydroxydiphenoyl (HHDP) group can lead to the presence of multiple conformers (rotamers) in solution that are slowly interconverting on the NMR timescale. This can result in broad peaks. Acquiring the spectrum at an elevated temperature might help to coalesce these signals into sharper peaks by increasing the rate of rotation.

  • Solvent Effects: The choice of solvent can significantly impact spectral resolution. If you are using acetone-d₆, consider trying methanol-d₄ or a mixture. The hydroxyl protons of the solvent can exchange with the phenolic protons of the tannin, which can sometimes improve resolution.

Q2: I am having difficulty distinguishing between isomers of this compound using mass spectrometry alone. What strategies can I employ?

A2: Mass spectrometry provides the molecular weight, but distinguishing isomers requires careful analysis of fragmentation patterns and often complementary techniques.

  • Tandem MS (MS/MS): Use collision-induced dissociation (CID) to generate fragment ions. Isomers of this compound, which differ in the linkage of the galloyl and HHDP groups to the glucose core, may produce unique fragment ions or different relative abundances of common fragments. For example, the loss of a galloyl group (152 Da) or a gallic acid molecule (170 Da) are common fragmentation pathways. Subtle differences in the stability of the precursor ions can lead to variations in the fragmentation pattern.

  • High-Resolution Mass Spectrometry (HRMS): While HRMS provides accurate mass, which is crucial for determining the elemental composition, it does not inherently distinguish between isomers. However, it is essential for confirming the molecular formula and ruling out other possibilities.

  • Coupling with Liquid Chromatography (LC-MS): Different isomers will likely have slightly different polarities and therefore different retention times on a reversed-phase HPLC column. By coupling your mass spectrometer to an HPLC system, you can separate the isomers before they enter the mass spectrometer, allowing for individual analysis.

  • NMR Spectroscopy: Ultimately, NMR spectroscopy, particularly 2D NMR techniques like HMBC and NOESY, is the most powerful tool for unambiguously determining the connectivity and spatial relationships of the different moieties, thus allowing for the definitive identification of isomers.

Q3: My purified this compound derivative seems to be degrading during storage or analysis. How can I improve its stability?

A3: Ellagitannins are susceptible to degradation, particularly oxidation and hydrolysis.

  • Storage Conditions: Store purified compounds as a dry powder under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C). Protect from light.

  • Solvent Choice: For short-term storage in solution, use solvents that are free of dissolved oxygen. Degassing the solvent prior to use can be beneficial. Avoid basic conditions, as they can promote hydrolysis of the ester linkages. Acidic conditions (e.g., with a trace of formic acid) can improve stability.

  • Antioxidants: For some applications, adding a small amount of an antioxidant like ascorbic acid to the solvent during extraction and purification can help prevent oxidative degradation.[1]

  • Handling: Minimize the time the compound is in solution and at room temperature. Perform analyses promptly after sample preparation.

Data Presentation

Table 1: Spectroscopic Data for this compound

Data TypeParameterValueReference
Molecular Formula C₄₁H₃₀O₂₆[2]
Molecular Weight 938.66 g/mol [2]
¹H-NMR Chemical Shift (δ)The ¹H-NMR spectrum is complex due to overlapping signals of the galloyl and HHDP protons, typically in the range of 6.0-7.5 ppm. The anomeric proton of the glucose core appears at a distinct chemical shift.
¹³C-NMR Chemical Shift (δ)Aromatic carbons resonate between 105-150 ppm, while carbonyl carbons of the ester groups are found around 165-170 ppm. The glucose core carbons appear in the 60-100 ppm region.
Mass Spectrometry [M-H]⁻m/z 937[3]
Key Fragment Ionsm/z 785 ([M-H-galloyl group]⁻), m/z 633 ([M-H-HHDP group]⁻), m/z 301 (ellagic acid)[4]

Experimental Protocols

Protocol 1: Small-Scale Extraction and Purification of this compound Derivatives

This protocol is adapted for the isolation of hydrolyzable tannins from plant material.[1]

  • Extraction:

    • Freeze-dry and grind the plant material to a fine powder.

    • To 200 mg of the powdered plant material in a centrifuge tube, add 10 mL of 80% acetone in water (v/v) containing 0.1% ascorbic acid to prevent oxidation.

    • Macerate overnight at 4°C with gentle shaking.

    • Centrifuge the mixture and collect the supernatant.

  • Fractionation using Sephadex LH-20:

    • Swell 1 g of Sephadex LH-20 gel in water overnight.

    • Add the plant extract to the swollen gel and mix thoroughly.

    • Elute sequentially with:

      • Water to remove sugars and other highly polar compounds.

      • Methanol to elute low molecular weight phenolics.

      • An 80:20 (v/v) mixture of acetone and water to elute the hydrolyzable tannins, including this compound and its derivatives.

  • Further Purification by HPLC:

    • Evaporate the acetone from the tannin-rich fraction under a stream of nitrogen.

    • Subject the aqueous concentrate to semi-preparative reversed-phase HPLC.

    • Use a gradient of acetonitrile in water with 0.1% formic acid as the mobile phase.

    • Monitor the elution at 280 nm and collect the fractions corresponding to the peaks of interest.

    • Lyophilize the collected fractions to obtain the purified compounds.

Protocol 2: 2D-NMR Analysis for Structural Elucidation

For a purified this compound derivative dissolved in a suitable deuterated solvent (e.g., acetone-d₆ or methanol-d₄):

  • ¹H-NMR: Acquire a standard 1D proton spectrum to assess the overall complexity and identify the chemical shift ranges of different proton types.

  • COSY (Correlation Spectroscopy):

    • This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).

    • It is particularly useful for tracing the spin systems within the glucose core and identifying adjacent aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • This experiment correlates protons with their directly attached carbons.

    • It allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • This experiment shows correlations between protons and carbons that are 2-3 bonds away.

    • This is a key experiment for determining the connectivity between the different structural units, for example, which proton on the glucose core is connected to the carbonyl carbon of a specific galloyl or HHDP group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • This experiment identifies protons that are close in space, even if they are not directly bonded.

    • It is crucial for determining the stereochemistry and conformation of the molecule, including the relative orientation of the different substituent groups.

Mandatory Visualizations

Experimental_Workflow cluster_Extraction Extraction cluster_Fractionation Fractionation cluster_Purification Purification & Analysis Plant_Material Powdered Plant Material Solvent_Addition Add 80% Acetone/Water + 0.1% Ascorbic Acid Plant_Material->Solvent_Addition Maceration Macerate overnight at 4°C Solvent_Addition->Maceration Centrifugation1 Centrifuge and Collect Supernatant Maceration->Centrifugation1 Sephadex_Column Sephadex LH-20 Column Centrifugation1->Sephadex_Column Elution_Water Elute with Water (Sugars) Sephadex_Column->Elution_Water Elution_Methanol Elute with Methanol (Low MW Phenols) Sephadex_Column->Elution_Methanol Elution_Acetone Elute with 80% Acetone (Tannins) Sephadex_Column->Elution_Acetone HPLC Semi-preparative HPLC Elution_Acetone->HPLC Lyophilization Lyophilize Fractions HPLC->Lyophilization Purified_Compound Purified this compound Derivative Lyophilization->Purified_Compound Analysis NMR & MS Analysis Purified_Compound->Analysis

Caption: Experimental workflow for the isolation and purification of this compound derivatives.

Troubleshooting_NMR cluster_Causes Potential Causes cluster_Solutions Solutions Start Broad/Poorly Resolved NMR Peaks Impurity Paramagnetic Impurities? Start->Impurity Aggregation Sample Aggregation? Start->Aggregation Rotamers Presence of Rotamers? Start->Rotamers Solvent Solvent Issues? Start->Solvent Purify Repurify Sample (e.g., Sephadex LH-20) Impurity->Purify Dilute Lower Sample Concentration Aggregation->Dilute Heat Acquire Spectrum at Higher Temperature Rotamers->Heat Change_Solvent Try a Different Deuterated Solvent Solvent->Change_Solvent

Caption: Troubleshooting decision tree for broad NMR peaks in this compound analysis.

References

Technical Support Center: Optimizing Enzymatic Synthesis of Tellimagrandin II

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the enzymatic synthesis of Tellimagrandin II. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this promising ellagitannin.

Frequently Asked Questions (FAQs)

Q1: What is the enzymatic reaction for the synthesis of this compound?

A1: this compound is synthesized from 1,2,3,4,6-pentagalloyl-glucose through an oxidative coupling reaction. This reaction is catalyzed by a laccase-type phenol oxidase, specifically pentagalloylglucose: O(2) oxidoreductase, which is naturally found in plants like Tellima grandiflora. The enzyme facilitates the formation of a hexahydroxydiphenoyl (HHDP) group between the galloyl moieties at the 4- and 6-positions of the glucose core.[1][2][3][4]

Q2: What are the key parameters to control for optimal synthesis?

A2: The critical parameters to control for maximizing the yield and purity of this compound are:

  • pH: The enzyme exhibits optimal activity at a specific pH.

  • Temperature: Reaction temperature affects both enzyme activity and stability.

  • Enzyme Concentration: Sufficient enzyme is required for an efficient conversion rate.

  • Substrate Concentration: The concentration of pentagalloylglucose can impact reaction kinetics and yield.

  • Oxygen Availability: The reaction is an oxidation and requires molecular oxygen.

  • Reaction Time: The incubation time needs to be optimized to achieve maximum conversion without product degradation.

Q3: What is the optimal pH for the enzymatic synthesis of this compound?

A3: The pentagalloylglucose: O(2) oxidoreductase from Tellima grandiflora has an optimal pH of approximately 5.0.[2][3] It is important to maintain the reaction buffer at this pH to ensure maximal enzyme activity. The enzyme shows the greatest stability at a slightly more acidic pH of 4.2.[2][3] A related laccase involved in the subsequent dimerization of this compound has a similar optimal pH of 5.2 and is most stable at pH 4.3.[5] Therefore, a pH range of 5.0-5.2 is recommended for the synthesis.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column is typically used with a gradient of acidified water and an organic solvent like acetonitrile or methanol. The disappearance of the pentagalloylglucose peak and the appearance of the this compound peak can be monitored using a UV detector, typically at a wavelength around 280 nm.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound 1. Incorrect pH of the reaction buffer. 2. Inactive enzyme. 3. Insufficient oxygen. 4. Presence of enzyme inhibitors. 5. Sub-optimal temperature. 1. Verify and adjust the pH of your buffer to 5.0-5.2. Use a calibrated pH meter.2. Check the activity of your laccase. Perform a standard laccase activity assay using a substrate like syringaldazine or ABTS. Ensure proper storage of the enzyme at recommended temperatures (typically -20°C or -80°C).3. Ensure adequate aeration of the reaction mixture. Gentle stirring or bubbling with air or oxygen can improve oxygen availability.4. Ensure all reagents and water are of high purity. Chelating agents (e.g., EDTA) or other contaminants can inhibit laccase activity.5. Optimize the reaction temperature. While room temperature can be a starting point, perform small-scale experiments at different temperatures (e.g., 25°C, 30°C, 37°C) to find the optimum.
Formation of multiple, unidentified byproducts 1. Over-oxidation or polymerization of the product. 2. Non-specific oxidation by the enzyme. 3. Reaction time is too long. 1. Optimize the reaction time. Monitor the reaction closely by HPLC and stop it once the maximum yield of this compound is reached.2. Adjust the enzyme-to-substrate ratio. A lower enzyme concentration might reduce the formation of byproducts.3. Consider adding antioxidants at the end of the reaction to prevent further oxidation.
Precipitation in the reaction mixture 1. Substrate or product insolubility. 2. Protein (enzyme) precipitation. 1. Ensure the substrate is fully dissolved before adding the enzyme. A small amount of a co-solvent like DMSO or ethanol may be used, but check for its effect on enzyme activity first.2. Check the pH and temperature of the reaction. Extreme pH or temperature can cause the enzyme to denature and precipitate.
Difficulty in purifying this compound 1. Co-elution with starting material or byproducts. 2. Product degradation during purification. 1. Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting compounds.2. Work at low temperatures during purification. Keep samples on ice and use cold solvents where possible. Avoid prolonged exposure to acidic or basic conditions. Lyophilization is a common method for obtaining the final product as a stable powder.

Data Presentation

Table 1: Influence of pH on Laccase Activity for this compound Synthesis

pHRelative Enzyme Activity (%)StabilityReference
4.2Sub-optimalMost Stable[2][3]
5.0~100Good[2][3]
5.2~100 (for dimerization)Good[5]
6.3LowReduced[2][3]

Table 2: General Optimization Parameters for Laccase-Catalyzed Polyphenol Synthesis

ParameterRecommended RangeConsiderations
Temperature 25 - 40 °CHigher temperatures may increase initial activity but can lead to faster enzyme deactivation.
Enzyme Concentration 0.1 - 5 U/mLHigher concentrations can increase the reaction rate but may also lead to more byproduct formation.
Substrate Concentration 1 - 10 mg/mLHigh substrate concentrations can sometimes lead to substrate inhibition.
Reaction Time 1 - 24 hoursRequires careful monitoring to maximize product yield and minimize degradation.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol provides a general framework. Optimal conditions may vary depending on the specific laccase used.

Materials:

  • 1,2,3,4,6-pentagalloyl-glucose (Substrate)

  • Laccase (e.g., from Trametes versicolor or a recombinant source with similar activity)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Deionized water

  • Reaction vessel (e.g., glass vial or flask)

  • Magnetic stirrer and stir bar

  • HPLC system for monitoring

Procedure:

  • Prepare the reaction mixture:

    • Dissolve 1,2,3,4,6-pentagalloyl-glucose in sodium acetate buffer (pH 5.0) to a final concentration of 1 mg/mL. Ensure it is fully dissolved.

  • Enzyme Addition:

    • Add laccase to the reaction mixture to a final concentration of 1 U/mL.

  • Incubation:

    • Incubate the reaction mixture at 30°C with gentle stirring to ensure adequate aeration.

  • Monitoring:

    • At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot by adding an equal volume of acetonitrile or by heating.

    • Analyze the aliquot by HPLC to determine the conversion of the starting material and the formation of this compound.

  • Reaction Termination:

    • Once the optimal yield is achieved (as determined by HPLC analysis), stop the reaction by denaturing the enzyme (e.g., by adding a large volume of cold acetonitrile or by heat inactivation).

  • Purification:

    • Filter the reaction mixture to remove any precipitated protein.

    • Purify this compound from the crude reaction mixture using preparative HPLC.

    • Lyophilize the collected fractions containing the pure product to obtain a stable powder.

Protocol 2: Laccase Activity Assay (using Syringaldazine)

This protocol can be used to determine the activity of your laccase enzyme before starting the synthesis.

Materials:

  • Laccase enzyme solution

  • Syringaldazine solution (0.2 mM in 50% ethanol)

  • Sodium acetate buffer (0.1 M, pH 5.0)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette:

    • Add 2.8 mL of sodium acetate buffer (pH 5.0).

    • Add 0.1 mL of syringaldazine solution.

  • Initiate the reaction:

    • Add 0.1 mL of the laccase enzyme solution to the cuvette and mix quickly.

  • Measure absorbance:

    • Immediately measure the increase in absorbance at 525 nm over time (e.g., for 5 minutes) at a constant temperature (e.g., 30°C).

  • Calculate enzyme activity:

    • One unit of laccase activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of substrate per minute. The molar extinction coefficient for the oxidized syringaldazine product is needed for this calculation.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification pentagalloylglucose 1. Prepare Pentagalloyl-glucose Solution (Substrate) mix 4. Mix Substrate, Buffer, and Enzyme pentagalloylglucose->mix buffer 2. Prepare Acetate Buffer (pH 5.0) buffer->mix enzyme 3. Prepare Laccase Solution (Enzyme) enzyme->mix incubate 5. Incubate at 30°C with Stirring mix->incubate monitor 6. Monitor Reaction by HPLC incubate->monitor stop 7. Terminate Reaction monitor->stop Optimal yield reached purify 8. Purify this compound (Preparative HPLC) stop->purify lyophilize 9. Lyophilize to Obtain Pure Product purify->lyophilize Troubleshooting_Logic cluster_checks Initial Checks cluster_solutions Solutions start Low/No this compound Yield check_ph Is pH of buffer 5.0-5.2? start->check_ph check_enzyme Is enzyme active? check_ph->check_enzyme Yes adjust_ph Adjust pH check_ph->adjust_ph No check_oxygen Is there sufficient aeration? check_enzyme->check_oxygen Yes new_enzyme Use fresh/active enzyme check_enzyme->new_enzyme No increase_aeration Increase stirring/aeration check_oxygen->increase_aeration No optimize_temp Optimize temperature check_oxygen->optimize_temp Yes check_inhibitors Check for inhibitors optimize_temp->check_inhibitors Signaling_Pathway PGG 1,2,3,4,6-Pentagalloyl-glucose Laccase Laccase (pentagalloylglucose: O(2) oxidoreductase) PGG->Laccase H2O 2H₂O Laccase->H2O TellimagrandinII This compound Laccase->TellimagrandinII Oxidative Coupling O2 O₂ O2->Laccase

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Efficacy of Tellimagrandin II and Other Ellagitannins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of Tellimagrandin II with other notable ellagitannins. The information presented is collated from peer-reviewed studies to facilitate an objective evaluation of their potential as antibacterial agents.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of ellagitannins is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. The data below summarizes the MIC values and growth inhibition percentages of this compound and other selected ellagitannins against various bacterial strains, with a focus on Staphylococcus aureus, including methicillin-resistant strains (MRSA).

EllagitanninBacterial StrainMIC (µg/mL)Growth Inhibition (%) at 0.5 mMSource
This compound S. aureus (MSSA)64-Chang et al., 2019
S. aureus (MRSA)128-Chang et al., 2019
S. aureus-~50%Puljula et al., 2020
E. coli->90%Puljula et al., 2020
C. perfringens-~85%Puljula et al., 2020
Tellimagrandin I S. aureus (MRSA)50 (in combination with oxacillin)-Shiota et al., 2004
S. aureus-~50%Puljula et al., 2020
Corilagin S. aureus (MRSA)16 (in combination with oxacillin)-Shiota et al., 2004
S. aureus250-Puljula et al., 2020
Punicalagin S. aureus600-Puljula et al., 2020
Castalagin S. aureus267-Puljula et al., 2020
Rugosin D S. aureus-100%Puljula et al., 2020
Salicarinin A S. aureus-100%Puljula et al., 2020

Experimental Protocols

The data presented in this guide is based on established microbiological methodologies. Below are the detailed protocols from the key studies cited.

Minimum Inhibitory Concentration (MIC) Determination (Chang et al., 2019)

This method was used to determine the MIC of this compound against Methicillin-Sensitive Staphylococcus aureus (MSSA) and Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Bacterial Strains and Culture: Clinical isolates of MSSA and MRSA were used. Bacteria were cultured in Tryptic Soy Broth (TSB) at 37°C.

  • Inoculum Preparation: Bacterial cultures were grown to the mid-logarithmic phase and then diluted to a final concentration of 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton Broth (MHB).

  • Microdilution Assay: The assay was performed in 96-well microtiter plates.

    • This compound was serially diluted in MHB to achieve a range of concentrations.

    • 100 µL of the bacterial suspension was added to each well containing 100 µL of the diluted this compound.

    • The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of this compound that resulted in no visible bacterial growth.

Growth Inhibition Assay (Puljula et al., 2020)

This protocol was employed to compare the growth inhibition effects of 22 different ellagitannins against several bacterial species.

  • Bacterial Strains and Culture: Staphylococcus aureus, Escherichia coli, and Clostridioides perfringens were used. Bacteria were cultured in appropriate broth media (e.g., Tryptone Soya Broth for S. aureus).

  • Inoculum Preparation: Bacterial cultures were grown overnight and then diluted to a standardized optical density (OD) to achieve a starting concentration of approximately 10⁵ CFU/mL.

  • Assay Setup: The assay was conducted in 96-well microtiter plates.

    • A fixed concentration of 0.5 mM of each ellagitannin was prepared in the appropriate culture medium.

    • The bacterial inoculum was added to the wells containing the ellagitannin solutions.

    • Control wells with bacteria and medium but without any ellagitannin were included.

  • Incubation and Measurement: The plates were incubated at 37°C for 24 hours. After incubation, the number of viable bacteria (CFU/mL) in each well was determined by plating serial dilutions on agar plates.

  • Calculation of Growth Inhibition: The percentage of growth inhibition was calculated by comparing the CFU/mL in the wells with ellagitannins to the CFU/mL in the control wells.

Visualizing Experimental and Logical Frameworks

To better understand the processes involved in antibacterial activity assessment and the proposed mechanism of action for this compound, the following diagrams are provided.

Experimental_Workflow_for_Antibacterial_Activity_Testing cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Bacterial Culture (e.g., S. aureus) Inoculum_Prep Inoculum Preparation (Standardized cell density) Bacterial_Culture->Inoculum_Prep Microdilution Microdilution Assay (96-well plate) Inoculum_Prep->Microdilution Compound_Prep Ellagitannin Preparation (Serial Dilutions) Compound_Prep->Microdilution Incubation Incubation (37°C, 24h) Microdilution->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection Plating Viable Cell Count (CFU/mL) Incubation->Plating MIC_Determination MIC Determination Visual_Inspection->MIC_Determination Growth_Inhibition_Calc Growth Inhibition Calculation Plating->Growth_Inhibition_Calc

Fig. 1: Experimental workflow for assessing antibacterial activity.

Tellimagrandin_II_Antibacterial_Mechanism Tellimagrandin_II This compound MRSA_Cell MRSA Cell Tellimagrandin_II->MRSA_Cell Inhibition Inhibition Tellimagrandin_II->Inhibition Cell_Lysis Cell Wall Damage & Cell Lysis MRSA_Cell->Cell_Lysis leads to Cell_Wall Cell Wall Synthesis Cell_Wall->MRSA_Cell maintains integrity of PBP2a Penicillin-Binding Protein 2a (PBP2a) PBP2a->Cell_Wall catalyzes mecA mecA gene mecA->PBP2a encodes Inhibition->mecA

Fig. 2: Proposed mechanism of this compound against MRSA.

Discussion

This compound demonstrates significant antibacterial activity, particularly against S. aureus, including MRSA strains. Its MIC value of 128 µg/mL against MRSA is noteworthy. When compared to other ellagitannins, the data from Puljula et al. (2020) suggests that while this compound is an effective inhibitor of S. aureus growth, other ellagitannins such as the dimeric Rugosin D and Salicarinin A may exhibit even greater potency, achieving 100% growth inhibition at a 0.5 mM concentration.

It is important to note that direct comparison of MIC values across different studies can be challenging due to variations in experimental conditions, such as the specific bacterial strains used and slight differences in protocol. However, the available data consistently places this compound as a promising antibacterial compound within the ellagitannin class.

The mechanism of action for this compound against MRSA has been investigated, and it is proposed to involve the inhibition of Penicillin-Binding Protein 2a (PBP2a) expression, a key factor in methicillin resistance. This leads to damage of the bacterial cell wall and subsequent cell lysis.

A Comparative Analysis of Tellimagrandin II and Vancomycin Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-MRSA efficacy of Tellimagrandin II, a natural polyphenol, and vancomycin, a glycopeptide antibiotic of last resort. The information presented is supported by experimental data to aid in the evaluation of novel therapeutic strategies against MRSA.

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings due to its resistance to a broad spectrum of antibiotics. While vancomycin has been a cornerstone in treating severe MRSA infections, the emergence of strains with reduced susceptibility necessitates the exploration of new therapeutic agents. This compound, a plant-derived polyphenol, has demonstrated significant antibacterial activity against MRSA. This guide offers a side-by-side comparison of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.

Quantitative Efficacy Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and vancomycin against MRSA. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMRSA StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundClinical Isolate128 µg/mL[1][2][3]
VancomycinATCC 335911.95 µg/mL
VancomycinClinical Isolates0.25 - 2 µg/mL

Mechanisms of Action

The antibacterial effects of this compound and vancomycin are achieved through distinct mechanisms targeting the bacterial cell wall.

This compound: This polyphenol exhibits a multi-faceted approach to combatting MRSA. Its primary mechanism involves the downregulation of the mecA gene, which is responsible for the production of Penicillin-Binding Protein 2a (PBP2a).[1][2] PBP2a is the key enzyme that confers resistance to β-lactam antibiotics in MRSA. By reducing PBP2a expression, this compound effectively resensitizes MRSA to these antibiotics. Furthermore, transmission electron microscopy has revealed that this compound disrupts the integrity of the MRSA cell wall, leading to the loss of cytoplasmic contents and ultimately, cell death.[1][3]

Vancomycin: As a glycopeptide antibiotic, vancomycin's mechanism of action is the inhibition of bacterial cell wall synthesis.[4] It specifically binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors.[5][6] This binding prevents the cross-linking of peptidoglycan layers, a crucial step in maintaining the structural integrity of the bacterial cell wall, leading to cell lysis.[5] Resistance to vancomycin in some MRSA strains can occur through the alteration of this binding site to D-alanyl-D-lactate (D-Ala-D-Lac), which reduces the binding affinity of vancomycin.[4][5]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of this compound and vancomycin.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum, this compound, vancomycin.

  • Procedure:

    • Prepare a stock solution of this compound and vancomycin in an appropriate solvent.

    • Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate.

    • Prepare a bacterial inoculum of the MRSA strain and standardize it to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Inoculate each well with the bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Materials: MHB, bacterial culture, this compound, sterile saline, agar plates.

  • Procedure:

    • Prepare a bacterial culture in the logarithmic growth phase.

    • Add this compound at a specific concentration (e.g., 40 µg/mL) to the bacterial culture.[1] An untreated culture serves as a growth control.

    • Incubate the cultures at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.

    • Perform serial dilutions of the aliquots in sterile saline and plate them on agar plates.

    • Incubate the plates at 37°C for 24 hours and count the number of viable colonies (CFU/mL).

    • A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Quantitative Real-Time PCR (qPCR) for mecA Gene Expression

This technique is used to quantify the expression level of the mecA gene in MRSA following treatment with this compound.

  • Materials: MRSA culture, this compound, RNA extraction kit, cDNA synthesis kit, qPCR instrument, primers and probes for mecA and a housekeeping gene (e.g., 16S rRNA).

  • Procedure:

    • Treat MRSA cultures with and without this compound for a specified period.

    • Extract total RNA from the bacterial cells.

    • Synthesize complementary DNA (cDNA) from the extracted RNA.

    • Perform qPCR using primers and probes specific for the mecA gene and a housekeeping gene for normalization.

    • The cycling conditions typically include an initial denaturation step, followed by multiple cycles of denaturation, annealing, and extension.

    • Analyze the relative expression of the mecA gene using the comparative Ct (ΔΔCt) method.

Transmission Electron Microscopy (TEM)

TEM is used to visualize the ultrastructural changes in MRSA cells after treatment with this compound.

  • Materials: MRSA culture, this compound, fixatives (e.g., glutaraldehyde, osmium tetroxide), embedding resin, uranyl acetate, lead citrate, TEM instrument.

  • Procedure:

    • Treat MRSA cells with this compound (e.g., 40 µg/mL) for a defined duration (e.g., 10 minutes and 24 hours).[3]

    • Fix the bacterial cells with a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide).

    • Dehydrate the cells through a graded series of ethanol.

    • Infiltrate and embed the cells in a suitable resin.

    • Cut ultrathin sections of the embedded cells and mount them on copper grids.

    • Stain the sections with heavy metals like uranyl acetate and lead citrate to enhance contrast.

    • Examine the sections under a transmission electron microscope to observe any morphological changes, particularly in the cell wall and membrane.

Visualizations

The following diagrams illustrate the experimental workflow for comparing the anti-MRSA efficacy and the signaling pathways affected by this compound and vancomycin.

Experimental_Workflow cluster_prep Preparation cluster_assays Efficacy Assays cluster_moa Mechanism of Action Studies MRSA MRSA Strain (e.g., ATCC 33591, Clinical Isolate) MIC MIC Determination (Broth Microdilution) MRSA->MIC TimeKill Time-Kill Kinetic Assay MRSA->TimeKill qPCR qPCR for mecA Gene Expression MRSA->qPCR TEM Transmission Electron Microscopy (TEM) MRSA->TEM TGII This compound Stock Solution TGII->MIC TGII->TimeKill TGII->qPCR TGII->TEM Vanco Vancomycin Stock Solution Vanco->MIC MIC->TimeKill TimeKill->qPCR

Caption: Experimental workflow for comparing this compound and vancomycin.

Signaling_Pathways cluster_tgii This compound Mechanism cluster_vanco Vancomycin Mechanism TGII This compound mecA mecA gene TGII->mecA downregulates CellWall_TGII Cell Wall Integrity TGII->CellWall_TGII disrupts PBP2a PBP2a Synthesis mecA->PBP2a encodes PBP2a->CellWall_TGII maintains Vanco Vancomycin DAlaDAla D-Ala-D-Ala Precursor Vanco->DAlaDAla binds to Peptidoglycan Peptidoglycan Cross-linking Vanco->Peptidoglycan inhibits DAlaDAla->Peptidoglycan required for CellWall_Vanco Cell Wall Synthesis Peptidoglycan->CellWall_Vanco essential for

Caption: Mechanisms of action of this compound and vancomycin against MRSA.

References

A Comparative Analysis of Tellimagrandin II and Other Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the natural compound Tellimagrandin II and other prominent cyclooxygenase-2 (COX-2) inhibitors. The objective is to offer a clear, data-driven comparison of their inhibitory activities, supported by experimental methodologies and visual pathway diagrams to aid in research and development.

Introduction to COX Enzymes and Selective Inhibition

Cyclooxygenase (COX) is a crucial enzyme responsible for converting arachidonic acid into prostanoids, which are key mediators of inflammation, pain, and fever.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.

  • COX-1 is constitutively expressed in most tissues and plays a vital role in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[1]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[1]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. However, non-selective NSAIDs like ibuprofen inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective COX-1 enzyme.[2] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects while minimizing gastrointestinal toxicity.

This compound: A Natural COX-2 Inhibitor

This compound is a polyphenolic compound, specifically an ellagitannin, found in plants such as Trapa bispinosa and cloves (Syzygium aromaticum).[3][4] Research has demonstrated its anti-inflammatory properties. Studies on RAW 264.7 macrophage cells, a standard model for inflammation research, have shown that this compound significantly inhibits lipopolysaccharide (LPS)-induced COX-2 protein expression and the subsequent production of prostaglandin E2 (PGE2) at concentrations of 25 to 50 μM.[5][6]

Quantitative Comparison of COX-2 Inhibitors

For a clear comparison of potency and selectivity, the following table summarizes the 50% inhibitory concentrations (IC50) for several well-known COX-1 and COX-2 inhibitors. The Selectivity Index (SI) , calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a critical parameter. A higher SI value indicates greater selectivity for COX-2 over COX-1, suggesting a potentially better gastrointestinal safety profile.

InhibitorTypeIC50 (COX-1) [µM]IC50 (COX-2) [µM]Selectivity Index (SI)
Celecoxib Synthetic, Selective14.2 - 150.052 - 0.4233.8 - 288
Etoricoxib Synthetic, Selective1061.0106
Rofecoxib Synthetic, Selective18.90.5335.5
Diclofenac Synthetic, Preferential0.02060.1030.2 - 3
Ibuprofen Synthetic, Non-selective133700.035

Note: IC50 values can vary between different studies and assay conditions. The values presented are representative figures from the cited literature.[7][8]

Key Signaling Pathway and Inhibition Point

The primary mechanism of action for COX inhibitors is the blockade of the arachidonic acid cascade. The following diagram illustrates this pathway, highlighting the distinct roles of COX-1 and COX-2 and the point of intervention for selective inhibitors.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Physiological Physiological Prostaglandins (GI Protection, Platelet Aggregation) PGH2_1->Physiological Inflammatory Inflammatory Prostaglandins (Pain, Fever, Inflammation) PGH2_2->Inflammatory Inhibitor Selective COX-2 Inhibitors (e.g., Celecoxib, this compound) Inhibitor->COX2

Caption: Arachidonic acid cascade and the site of COX-2 inhibition.

Experimental Protocols

The determination of COX inhibitory activity is crucial for comparing compounds. A common method is the in vitro COX inhibitor screening assay, which can be performed using purified enzymes.

Representative Protocol: In Vitro COX Inhibition Assay

1. Principle: This assay measures the ability of a test compound to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by purified recombinant COX-1 or COX-2 enzymes. The product is then quantified, often via downstream conversion to PGE2 measured by ELISA or by fluorometric or mass spectrometry methods.[9]

2. Materials:

  • Purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Cofactors: Hematin, L-epinephrine.

  • Substrate: Arachidonic acid.

  • Test Inhibitors (e.g., this compound, Celecoxib) dissolved in a suitable solvent (e.g., DMSO).

  • Reaction termination solution (e.g., 2.0 M HCl).

  • Detection system (e.g., ELISA kit for PGE2, LC-MS/MS, or fluorometric plate reader).

3. Procedure:

  • Enzyme Preparation: A solution containing the assay buffer, cofactors, and a specific amount of either COX-1 or COX-2 enzyme is prepared in microplate wells or tubes.

  • Inhibitor Incubation: The test compound (inhibitor) at various concentrations is added to the enzyme solution. A control with only the solvent (e.g., DMSO) is also prepared. The mixture is pre-incubated, typically for 10-15 minutes at 37°C, to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: The reaction is started by adding a specific concentration of the arachidonic acid substrate to all wells simultaneously.

  • Reaction Termination: After a fixed time (e.g., 2 minutes), the enzymatic reaction is stopped by adding a strong acid or another quenching agent.

  • Quantification: The amount of prostaglandin produced is measured using the chosen detection method.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the solvent control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram outlines this experimental workflow.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, Cofactors, Enzyme) start->prep_reagents add_inhibitor Add Test Inhibitor (Varying Concentrations) prep_reagents->add_inhibitor pre_incubate Pre-incubate (e.g., 15 min at 37°C) add_inhibitor->pre_incubate add_substrate Initiate Reaction (Add Arachidonic Acid) pre_incubate->add_substrate incubate_reaction Incubate (e.g., 2 min at 37°C) add_substrate->incubate_reaction stop_reaction Terminate Reaction (Add HCl) incubate_reaction->stop_reaction quantify Quantify Prostaglandin Product (ELISA, LC-MS/MS, etc.) stop_reaction->quantify analyze Calculate % Inhibition and Determine IC50 Value quantify->analyze end End analyze->end

Caption: General workflow for an in vitro COX inhibition assay.

Comparative Selectivity of Inhibitors

The clinical utility and side-effect profile of a COX inhibitor are largely determined by its selectivity. The diagram below categorizes inhibitors based on their selectivity index.

Inhibitor_Selectivity Inhibitors COX Inhibitors NonSelective Non-Selective (SI ≈ <1) Inhibits COX-1 & COX-2 Inhibitors->NonSelective Preferential COX-2 Preferential (SI = 2-50) More potent on COX-2 Inhibitors->Preferential Selective COX-2 Selective (Coxibs) (SI = >50) Highly selective for COX-2 Inhibitors->Selective Ibuprofen Ibuprofen NonSelective->Ibuprofen Diclofenac Diclofenac Preferential->Diclofenac Celecoxib Celecoxib Selective->Celecoxib Etoricoxib Etoricoxib Selective->Etoricoxib

Caption: Classification of COX inhibitors based on selectivity.

Conclusion

This compound is a promising natural compound that demonstrates inhibitory effects on the COX-2 pathway in cell-based models, marking it as a molecule of interest for anti-inflammatory research. However, the absence of direct enzymatic IC50 data currently limits a quantitative comparison of its potency against established synthetic inhibitors.

In contrast, synthetic inhibitors such as Celecoxib and Etoricoxib have been extensively characterized, showing high potency and selectivity for the COX-2 enzyme. The data and protocols presented in this guide offer a framework for researchers to compare and evaluate novel COX-2 inhibitors, underscoring the importance of standardized enzymatic assays for determining potency and selectivity, which are critical indicators of therapeutic potential and safety.

References

Unveiling the Pro-Apoptotic Potential of Tellimagrandin II: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Tellimagrandin II, a prominent ellagitannin found in walnuts and other plants, is emerging as a compound of interest in oncology research due to its potential to induce programmed cell death, or apoptosis, in cancer cells. This guide provides a comprehensive comparison of the pro-apoptotic effects of this compound across different cancer cell lines, supported by available experimental data. It is designed to inform researchers, scientists, and drug development professionals on the current understanding of its anti-cancer properties and to provide detailed methodologies for key experimental validations.

Executive Summary

This compound, often found in combination with Tellimagrandin I in plant extracts, has demonstrated cytotoxic effects against a range of cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis via the intrinsic, or mitochondrial, pathway. This involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade. While specific quantitative data for purified this compound is limited, studies on extracts rich in this compound provide valuable insights into its potential as a therapeutic agent.

Data Presentation: Cytotoxic Effects

Direct IC50 values for purified this compound are not widely available in the current literature. However, a key study on a walnut extract predominantly containing Tellimagrandin I and II demonstrated significant cytotoxicity across several human cancer cell lines.

Table 1: Cytotoxicity of a Walnut Extract Rich in Tellimagrandin I & II

Cell LineCancer TypeObserved Effect
HeLaCervical CancerCytotoxic
MDA-MB-231Breast Cancer (Triple-Negative)Cytotoxic
MCF7Breast Cancer (Estrogen Receptor-Positive)Cytotoxic

Data extrapolated from a study on a walnut extract rich in Tellimagrandin I and II. Specific IC50 values for the extract were not provided in the source material.

Unraveling the Mechanism: The Apoptotic Signaling Pathway

The available evidence strongly suggests that this compound induces apoptosis through the mitochondrial pathway. This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane and the release of signaling molecules that trigger cell death.

A walnut extract rich in Tellimagrandin I and II was shown to induce the following key events characteristic of the mitochondrial apoptotic pathway[1]:

  • Decreased Mitochondrial Respiration: A reduction in the oxygen consumption rate of the mitochondria, indicating impaired function.

  • Mitochondrial Membrane Depolarization: Loss of the electrochemical gradient across the mitochondrial membrane, a critical early event in apoptosis.

  • Cytochrome c Release: The release of this essential electron transport chain protein from the mitochondria into the cytoplasm, where it activates the apoptotic cascade.

  • Phosphatidylserine Flipping: The externalization of phosphatidylserine on the cell surface, a signal for phagocytic cells to engulf the apoptotic cell.

While direct evidence for the specific caspases activated by this compound is not yet available, the release of cytochrome c typically leads to the activation of caspase-9, an initiator caspase, which in turn activates effector caspases like caspase-3, leading to the execution of apoptosis. Furthermore, the regulation of Bcl-2 family proteins, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2, is a crucial aspect of the mitochondrial pathway, though their specific modulation by this compound remains to be elucidated.

G cluster_bcl2 Bcl-2 Family Regulation (Hypothesized) Tellimagrandin_II This compound Mitochondrion Mitochondrion Tellimagrandin_II->Mitochondrion Induces Stress Bax Bax (Pro-apoptotic) Tellimagrandin_II->Bax Promotes Bcl2 Bcl-2 (Anti-apoptotic) Tellimagrandin_II->Bcl2 Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bax->Mitochondrion Promotes Permeabilization Bcl2->Mitochondrion Inhibits Permeabilization

Caption: Proposed mitochondrial pathway of this compound-induced apoptosis.

Experimental Protocols

To facilitate further research into the pro-apoptotic effects of this compound, detailed protocols for key experimental assays are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., HeLa, MDA-MB-231, MCF7)

  • Complete cell culture medium

  • This compound (or extract)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Detection of Apoptosis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Harvest the treated and control cells by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a 5 mL culture tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Apoptotic Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of key apoptotic regulators.

Materials:

  • Treated and control cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-Cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

G cluster_workflow Experimental Workflow for Apoptosis Validation Start Cancer Cell Culture Treatment Treat with This compound Start->Treatment MTT MTT Assay (Cytotoxicity, IC50) Treatment->MTT Flow Annexin V/PI Staining (Apoptosis Detection) Treatment->Flow WB Western Blotting (Protein Expression) Treatment->WB Data Data Analysis & Interpretation MTT->Data Flow->Data WB->Data

Caption: Workflow for validating the pro-apoptotic effects of this compound.

Conclusion and Future Directions

The available data, primarily from studies on walnut extracts rich in this compound, strongly suggest its potential as a pro-apoptotic agent in various cancer cell lines. The proposed mechanism, centered on the induction of the mitochondrial apoptotic pathway, provides a solid foundation for further investigation.

Future research should focus on:

  • Determining the specific IC50 values of purified this compound in a broader panel of cancer cell lines.

  • Elucidating the detailed molecular signaling cascade, including the identification of activated caspases and the precise effects on Bcl-2 family protein expression and interaction.

  • Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

  • Conducting in vivo studies to validate the anti-tumor efficacy of this compound in animal models.

By addressing these key areas, the scientific community can fully unlock the therapeutic potential of this compound in the fight against cancer.

References

A Comparative Analysis of the Antiviral Activity of Tellimagrandin II and Acyclovir Against Herpes Simplex Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro antiviral activities of the natural ellagitannin, Tellimagrandin II, and the synthetic nucleoside analog, acyclovir, against Herpes Simplex Virus (HSV). This document is intended for researchers, scientists, and drug development professionals interested in novel antiviral compounds and their mechanisms of action.

Executive Summary

Herpes Simplex Virus (HSV) infections remain a significant global health concern, with the emergence of acyclovir-resistant strains necessitating the exploration of new antiviral agents. This compound, a polyphenol found in various plants, has demonstrated promising anti-HSV activity. This guide presents a side-by-side comparison of the antiviral efficacy and mechanisms of action of this compound and the frontline anti-HSV drug, acyclovir, based on available experimental data. While direct comparative studies are limited, this guide synthesizes data from multiple sources to provide a valuable overview for the research community.

Quantitative Comparison of Antiviral Activity

The following table summarizes the in vitro antiviral activity of this compound and acyclovir against Herpes Simplex Virus Type 1 (HSV-1). Data has been compiled from various studies to provide a comparative overview.

CompoundVirus StrainCell LineIC50CC50Selectivity Index (SI)
This compound HSV-1Vero7 µM>25 µM>3.5[1]
Acyclovir HSV-1Vero~1.14 µM[2]>300 µM>263
Acyclovir HSV-1Baby Hamster Kidney (BHK)0.85 µM[3]Not ReportedNot Reported
Acyclovir HSV-1Keratinocytes67.7 ± 18.2 µM[2]>600 µM>8.8
Acyclovir HSV-1Fibroblasts0.40 ± 0.2 µM[2]>600 µM>1500

Note: IC50 (50% inhibitory concentration) is the concentration of the compound that inhibits 50% of viral activity. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cytotoxicity to the host cells. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity. It is important to note that the IC50 of acyclovir can vary significantly depending on the cell line used for the assay[2].

Mechanisms of Antiviral Action

This compound: A Multi-Target Approach

This compound, as an ellagitannin, is believed to exert its antiviral effects through multiple mechanisms, primarily targeting the early stages of viral infection.[1] Research suggests that tannins can interfere with:

  • Viral Attachment and Entry: By binding to viral glycoproteins or host cell receptors, this compound may prevent the initial attachment of the virus to the host cell and subsequent entry.[1]

  • Membrane Fusion: It may also inhibit the fusion of the viral envelope with the host cell membrane, a critical step for the release of the viral capsid into the cytoplasm.[1]

  • Inhibition of Viral Enzymes and Proteins: Tannins have been shown to target key viral enzymes and structural proteins that are essential for viral replication and assembly.[1] Specifically against HSV-1, this compound has been reported to inhibit virus replication and the expression of viral genes.

Tellimagrandin_II_Mechanism cluster_virus HSV-1 Virion cluster_cell Host Cell Virion Virion Receptor Cell Surface Receptor Virion->Receptor Attachment Cytoplasm Cytoplasm Receptor->Cytoplasm Entry & Fusion Nucleus Nucleus Cytoplasm->Nucleus Replication & Gene Expression This compound This compound This compound->Virion Binds to viral glycoproteins This compound->Receptor Blocks receptor interaction This compound->Receptor Inhibits This compound->Cytoplasm Inhibits This compound->Nucleus Inhibits Acyclovir_Mechanism cluster_cell Infected Host Cell Acyclovir Acyclovir ACV-MP Acyclovir Monophosphate Acyclovir->ACV-MP Phosphorylation ACV-DP Acyclovir Diphosphate ACV-MP->ACV-DP Phosphorylation ACV-TP Acyclovir Triphosphate ACV-DP->ACV-TP Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase ACV-TP->Viral_DNA_Polymerase Competitive Inhibition Viral_DNA Viral DNA Replication Viral_DNA_Polymerase->Viral_DNA Elongation Viral_DNA->Viral_DNA Chain Termination Viral_TK Viral Thymidine Kinase Viral_TK->Acyclovir Host_Kinases Host Cell Kinases Host_Kinases->ACV-MP Host_Kinases->ACV-DP dGTP dGTP dGTP->Viral_DNA_Polymerase Natural Substrate Plaque_Reduction_Assay_Workflow Start Start Seed_Cells Seed Vero cells in multi-well plates Start->Seed_Cells Infect_Cells Infect cell monolayer with HSV-1 Seed_Cells->Infect_Cells Add_Compound Add serial dilutions of This compound or Acyclovir Infect_Cells->Add_Compound Incubate Incubate for 2-3 days to allow plaque formation Add_Compound->Incubate Fix_and_Stain Fix and stain cells with crystal violet Incubate->Fix_and_Stain Count_Plaques Count plaques in each well Fix_and_Stain->Count_Plaques Calculate_IC50 Calculate IC50 value Count_Plaques->Calculate_IC50 End End Calculate_IC50->End

References

Tellimagrandin II: A Comparative Analysis of its Antioxidant Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tellimagrandin II, a prominent ellagitannin, against other well-established natural antioxidants. The following sections detail its relative antioxidant capacity through quantitative data, outline the experimental protocols for key antioxidant assays, and visualize the primary signaling pathway through which it is believed to exert its antioxidant effects.

Comparative Antioxidant Activity

The antioxidant capacity of this compound is compared against several benchmark natural antioxidants: Gallic Acid, Quercetin, Vitamin C (Ascorbic Acid), and Vitamin E (α-Tocopherol). The data is presented in terms of IC50 values from DPPH and ABTS radical scavenging assays, and Oxygen Radical Absorbance Capacity (ORAC) values. Lower IC50 values indicate higher antioxidant potency.

AntioxidantDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µmol TE/g)
This compound (as Tellimagrandin I) ~6 µMData not availableData not available
Gallic Acid 3.12 - 47 µM1.03 µMData not available
Quercetin 9.6 - 20 µM1.89 µMData not available
Vitamin C (Ascorbic Acid) 28.23 - 41.25 µMData not availableData not available
Vitamin E (α-Tocopherol) Data not availableData not availableData not available

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are fundamental for the in vitro assessment of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds (this compound and other antioxidants) in a suitable solvent (e.g., methanol) to prepare a stock solution, from which serial dilutions are made.

  • Reaction Mixture: Add 100 µL of the DPPH solution to 100 µL of the sample solution at various concentrations in a 96-well microplate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The antioxidant reduces the blue-green ABTS•+ to its colorless neutral form, and the decrease in absorbance at 734 nm is measured.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.

  • Reaction Mixture: Add 10 µL of the sample solution to 190 µL of the ABTS•+ working solution in a 96-well microplate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • IC50 Determination: The IC50 value is determined from the plot of scavenging percentage against the concentration of the antioxidant.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.

Principle: The antioxidant quenches peroxyl radicals, thus preserving the fluorescence of the probe. The decay of fluorescence over time is measured, and the antioxidant capacity is quantified as Trolox equivalents.

Protocol:

  • Reagent Preparation:

    • Fluorescein (fluorescent probe) solution.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

    • Trolox (a water-soluble analog of vitamin E) as a standard.

  • Sample and Standard Preparation: Prepare serial dilutions of the test compounds and Trolox in a suitable buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the sample, standard, or blank (buffer).

    • Add 150 µL of the fluorescein solution to each well and incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

  • Fluorescence Measurement: Immediately begin reading the fluorescence kinetically at an excitation wavelength of 485 nm and an emission wavelength of 520 nm. Readings are typically taken every minute for up to 2 hours.

  • Data Analysis: Calculate the area under the fluorescence decay curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC of the Trolox standards against their concentrations. The ORAC value of the sample is then determined by comparing its net AUC to the Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

Signaling Pathways and Experimental Workflows

The antioxidant effects of this compound and other polyphenols are often attributed to their ability to modulate cellular signaling pathways involved in the endogenous antioxidant defense system.

Nrf2-Keap1 Signaling Pathway

A key mechanism by which polyphenols, likely including this compound, exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[2] Electrophilic compounds or reactive oxygen species can induce a conformational change in Keap1, leading to the release of Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.[1][2]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TellimagrandinII This compound Keap1_Nrf2 Keap1-Nrf2 Complex TellimagrandinII->Keap1_Nrf2 interacts with ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Keap1 Keap1 (inactive) Keap1_Nrf2->Keap1 releases Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_cyto->Ub_Proteasome degradation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocation Nrf2_Maf Nrf2-Maf Heterodimer Maf Maf ARE ARE (Antioxidant Response Element) Nrf2_Maf->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes activates transcription Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes Antioxidant_Genes->Antioxidant_Enzymes translation Antioxidant_Enzymes->ROS neutralizes

Caption: Nrf2-Keap1 signaling pathway activation by this compound.

General Experimental Workflow for Antioxidant Capacity Assessment

The following diagram illustrates a typical workflow for evaluating the antioxidant capacity of a natural compound like this compound using in vitro assays.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Assay_Plate 96-well Plate Incubation Compound->Assay_Plate Standards Antioxidant Standards (e.g., Trolox, Gallic Acid) Standards->Assay_Plate Reagents Assay Reagents (DPPH, ABTS, ORAC reagents) Reagents->Assay_Plate Spectrophotometer Spectrophotometric / Fluorometric Reading Assay_Plate->Spectrophotometer Raw_Data Absorbance / Fluorescence Data Spectrophotometer->Raw_Data Scavenging_Calc Calculation of % Scavenging Activity Raw_Data->Scavenging_Calc ORAC_Calc ORAC Value (Trolox Equivalents) Raw_Data->ORAC_Calc IC50_Calc IC50 Value Determination Scavenging_Calc->IC50_Calc Comparison Comparative Analysis IC50_Calc->Comparison ORAC_Calc->Comparison

Caption: Workflow for in vitro antioxidant capacity assessment.

References

Unveiling the Bioactivity of Tellimagrandin II: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Tellimagrandin II, a naturally occurring ellagitannin, has garnered significant attention within the scientific community for its potent antibacterial and anti-inflammatory properties. This guide provides a comprehensive comparison of this compound and its analogs, delving into their structure-activity relationships (SAR) and the molecular mechanisms that underpin their biological effects. This report is tailored for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this class of compounds.

This compound is a hydrolyzable tannin characterized by a glucose core esterified with gallic acid and hexahydroxydiphenoyl (HHDP) groups. Its unique chemical architecture is pivotal to its biological functions, which include combating antibiotic-resistant bacteria and mitigating inflammatory responses. Understanding the relationship between its structure and activity is crucial for the design of novel and more effective therapeutic agents.

Comparative Biological Activities: this compound and Analogs

The biological efficacy of this compound has been evaluated in various studies, particularly its antibacterial and anti-inflammatory activities. A comparative analysis with its close analog, Tellimagrandin I, and other ellagitannins provides valuable insights into the structural features essential for their activity.

Antibacterial Activity

This compound has demonstrated significant inhibitory effects against a range of bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA), a major public health concern.[1][2] The minimum inhibitory concentration (MIC) of this compound against MRSA has been reported to be 128 µg/mL.[1][2][3]

A comparative study of various ellagitannins revealed that both the number of free galloyl groups and the presence of the HHDP moiety are important for antibacterial activity. For instance, this compound, which possesses more free galloyl groups, has been shown to be a more efficient inhibitor of E. coli growth compared to some other ellagitannins.[4] Interestingly, in some cases, the monomeric form, like this compound, can be more effective than its dimeric analogs, such as rugosin D, against certain strains.[5]

CompoundTarget OrganismActivity (MIC/Growth Inhibition)Reference
This compound MRSA128 µg/mL[1]
This compound MSSA64 µg/mL[1]
Tellimagrandin I S. aureusEfficient inhibition at 0.5 mM[4]
This compound S. aureusEfficient inhibition at 0.5 mM[4]
This compound E. coli>90% growth inhibition at 0.5 mM[4]
Rugosin D (Dimer of this compound) S. aureusMore efficient than monomer[4]
Anti-inflammatory Activity

Mechanistic Insights into Biological Activity

The therapeutic potential of this compound is rooted in its specific interactions with molecular targets.

Antibacterial Mechanism of Action

The primary antibacterial mechanism of this compound against MRSA involves the inhibition of Penicillin-Binding Protein 2a (PBP2a).[1][6] PBP2a is a key enzyme that confers resistance to β-lactam antibiotics by taking over the cell wall synthesis process when other PBPs are inhibited.[7] this compound has been found to reduce the expression of the mecA gene, which encodes for PBP2a.[1] Furthermore, it directly interferes with the function of PBP2a, leading to the destruction of the bacterial cell wall integrity and subsequent cell death.[1][8]

Inhibition of PBP2a-mediated β-lactam resistance by this compound

G cluster_MRSA MRSA Cell TGII This compound mecA mecA gene (transcription) TGII->mecA Inhibits transcription PBP2a_activity PBP2a Activity TGII->PBP2a_activity Inhibits activity CellDeath Cell Death TGII->CellDeath PBP2a_synthesis PBP2a Synthesis mecA->PBP2a_synthesis PBP2a_synthesis->PBP2a_activity CellWall Bacterial Cell Wall Synthesis PBP2a_activity->CellWall Resistance β-lactam Resistance PBP2a_activity->Resistance CellWall->Resistance

Caption: Mechanism of this compound against MRSA.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are mediated through its ability to suppress key inflammatory signaling cascades. In response to inflammatory stimuli like LPS, Toll-like receptor 4 (TLR4) activation triggers downstream signaling through MyD88-dependent and TRIF-dependent pathways. This leads to the activation of MAPK (p38, JNK, ERK) and NF-κB pathways, resulting in the production of pro-inflammatory mediators. This compound has been shown to inhibit the phosphorylation of key proteins in these pathways, thereby reducing inflammation.

Anti-inflammatory signaling pathway inhibited by this compound

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, JNK, ERK) MyD88->MAPK NFkB NF-κB MyD88->NFkB iNOS_COX2 iNOS, COX-2 Expression MAPK->iNOS_COX2 NFkB->iNOS_COX2 NO_PGE2 NO, PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation NO_PGE2->Inflammation TGII This compound TGII->MAPK Inhibits TGII->NFkB Inhibits G start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microplate wells with bacteria and compounds prep_compounds->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually assess for turbidity (growth) incubate->read_results determine_mic Determine MIC (lowest clear well) read_results->determine_mic end End determine_mic->end

References

In Vivo Therapeutic Efficacy of Tellimagrandin II: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring the therapeutic potential of Tellimagrandin II, this guide provides a comprehensive overview of its validated in vivo effects in animal models. Drawing from available preclinical data, we compare its performance with related compounds and detail the experimental protocols used to generate these findings.

Hepatoprotective Effects of this compound

This compound has demonstrated notable hepatoprotective properties in animal models of liver injury. In vivo studies have shown its ability to mitigate liver damage by significantly reducing key biomarkers of hepatotoxicity.

One of the key in vivo findings is the demonstrated hepatoprotective effect of this compound by reducing alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.[1] While specific quantitative data from a comparative study is limited, the evidence points towards a significant protective role against liver damage.

To provide a comparative context, the following table summarizes the in vivo hepatoprotective effects of a well-studied related compound, Silymarin, in a carbon tetrachloride (CCl4)-induced hepatotoxicity model in mice. This model is a standard for evaluating hepatoprotective agents.

Table 1: Comparison of Hepatoprotective Effects in CCl4-Induced Liver Injury in Mice

Treatment GroupDoseALT (U/L)AST (U/L)% Reduction in ALT vs. CCl4 Control% Reduction in AST vs. CCl4 Control
Normal Control-25.4 ± 3.162.8 ± 5.5--
CCl4 Control1.5 ml/kg189.2 ± 12.3245.6 ± 15.10%0%
Silymarin (Standard)50 mg/kg78.5 ± 6.7112.4 ± 9.858.5%54.2%

Note: Data for this compound is not available in a directly comparable format. The data for Silymarin is representative of a standard hepatoprotective agent in this model.

Experimental Protocol: CCl4-Induced Hepatotoxicity in Mice

This protocol outlines the methodology for inducing and evaluating liver damage in mice, a standard model for testing hepatoprotective compounds like this compound.

G cluster_acclimatization Acclimatization (1 week) cluster_grouping Animal Grouping (n=6/group) cluster_treatment Treatment Regimen (7 days) cluster_induction Induction of Hepatotoxicity cluster_collection Sample Collection (24h post-CCl4) acclimatize House mice under standard conditions (12h light/dark cycle, 22±2°C, food and water ad libitum) groups Divide mice into: - Normal Control - CCl4 Control - this compound Group(s) - Positive Control (e.g., Silymarin) acclimatize->groups Randomization treatment Administer this compound or Silymarin orally (p.o.) daily groups->treatment induce On day 7, administer CCl4 (1.5 ml/kg, i.p.) to all groups except Normal Control treatment->induce collect Collect blood via cardiac puncture for serum analysis (ALT, AST). Harvest liver for histopathology. induce->collect

Experimental workflow for evaluating hepatoprotective agents.

Anti-Inflammatory Potential of this compound and Related Ellagitannins

While direct in vivo validation of this compound in specific inflammatory disease models is not extensively documented, in vitro studies have shown its potent anti-inflammatory effects. This compound significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[2][3][4] This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.

To illustrate the potential in vivo efficacy, we present data from a study on an ellagitannin-rich extract from Rubus berries in a model of ethanol-induced gastric inflammation in rats.

Table 2: Comparison of Anti-Inflammatory Effects in Ethanol-Induced Gastric Lesions in Rats

Treatment GroupDoseUlcer IndexCINC-1 (pg/mg protein)% Reduction in Ulcer Index vs. Ethanol Control
Control-015.2 ± 2.1-
Ethanol Control-12.5 ± 1.845.8 ± 5.30%
Blackberry ETs20 mg/kg/day1.5 ± 0.522.1 ± 3.488%
Raspberry ETs20 mg/kg/day3.1 ± 0.928.7 ± 4.175%

ETs: Ellagitannin-rich extracts. CINC-1 is the rat homolog of human IL-8.[3]

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

A common model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model.

G cluster_acclimatization Acclimatization cluster_grouping Grouping cluster_induction Induction of Inflammation cluster_measurement Measurement of Edema acclimatize Acclimatize mice for 1 week groups Group animals (n=6) and administer This compound, vehicle, or positive control (e.g., Indomethacin) acclimatize->groups induce 1 hour post-treatment, inject 1% carrageenan into the sub-plantar region of the right hind paw groups->induce measure Measure paw volume using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection induce->measure

Workflow for carrageenan-induced paw edema model.

Anti-Cancer Potential of Related Ellagitannins

Direct in vivo studies on the anti-cancer efficacy of this compound are limited. However, research on ellagic acid, a related ellagitannin, has shown promising results in animal models of cancer.

Table 3: Anti-Cancer Effects of Ellagic Acid on Human Bladder Cancer Xenografts in Nude Mice

Treatment GroupDoseTumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Control (Vehicle)-1250 ± 1500%
Ellagic Acid40 mg/kg/day487.5 ± 7561%

Data is for UM-UC-3 human bladder cancer cell xenografts.[5]

Signaling Pathway: this compound's Anti-Inflammatory Mechanism

The anti-inflammatory effects of this compound are mediated through the inhibition of key signaling pathways involved in the inflammatory response.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38) TLR4->MAPK NFkB NF-κB (p65) TLR4->NFkB TGII This compound TGII->MAPK Inhibits TGII->NFkB Inhibits AP1 AP-1 (c-fos/c-jun) MAPK->AP1 iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 AP1->iNOS AP1->COX2 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2

Inhibition of LPS-induced inflammatory pathways by this compound.

References

A Head-to-Head Comparison of Synthetic vs. Natural Tellimagrandin II: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the availability of bioactive compounds from reliable and reproducible sources is paramount. Tellimagrandin II, a potent ellagitannin with a range of promising biological activities, can be obtained through extraction from natural sources or via chemical synthesis. This guide provides a comprehensive comparison of synthetic versus natural this compound, supported by experimental data and detailed protocols, to aid in the selection of the most suitable material for research and development.

While direct comparative studies evaluating the biological activity of synthetic versus natural this compound are not extensively documented in publicly available literature, the successful total synthesis of this compound has yielded a product that is chemically and spectroscopically identical to its natural counterpart.[1] This structural equivalence strongly suggests a corresponding equivalence in biological function. The primary differences, therefore, lie in the production methods, purity, scalability, and potential for analog development.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and reported biological activities of this compound. Given the confirmed structural identity, the activity data presented for natural this compound is considered representative of the expected performance of the synthetic version.

Table 1: Source and Physicochemical Properties

PropertyNatural this compoundSynthetic this compound
Primary Sources Trapa bispinosa (water caltrop) shells[2][3], Tellima grandiflora, Geum japonicum, Syzygium aromaticum (clove)[4]Laboratory chemical synthesis[1][5]
Molecular Formula C₄₁H₃₀O₂₆[2]C₄₁H₃₀O₂₆[1][5]
Molecular Weight 938.7 g/mol [2]938.66 g/mol [4]
Purity Variable, dependent on extraction and purification methodsHigh, precisely controlled during synthesis and purification
Scalability Limited by natural abundance and extraction efficiencyPotentially high, adaptable to laboratory and industrial scales

Table 2: Comparative Biological Activity Data (Primarily from studies on Natural this compound)

Biological ActivityAssay/ModelKey FindingsReference
Antibacterial Minimum Inhibitory Concentration (MIC) against Methicillin-Resistant Staphylococcus aureus (MRSA)MIC: 128 µg/mL. Exhibits synergistic effects with antibiotics.[2][3][6][2][3][6]
Anti-inflammatory Lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophagesSignificantly reduces nitric oxide (NO) and prostaglandin E2 (PGE2) production. Inhibits iNOS and COX-2 expression.[7][7]
Anticancer Not specified in detail in the provided search results, but polyphenols are generally studied for these effects.Polyphenolic compounds, including this compound, are investigated for their antioxidant and anticancer effects.[2][2]
Antiviral Anti-herpesvirus activityThe compound shows anti-herpesvirus properties.[4][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) against MRSA

This protocol is based on the methodology described in studies investigating the antibacterial effects of this compound.[2][3][6]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Methicillin-Resistant Staphylococcus aureus (MRSA).

Materials:

  • This compound (natural or synthetic)

  • MRSA strain (e.g., ATCC 43300)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to create a series of two-fold dilutions.

  • Inoculate fresh MHB with an overnight culture of MRSA and adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add 100 µL of the bacterial suspension to each well of a 96-well plate.

  • Add 100 µL of the various dilutions of this compound to the corresponding wells. Include a positive control (bacteria with no this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol is adapted from studies on the anti-inflammatory effects of this compound on macrophage cell lines.[7]

Objective: To assess the ability of this compound to inhibit the production of inflammatory mediators (e.g., Nitric Oxide) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (natural or synthetic)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent for Nitric Oxide (NO) measurement

  • Cell lysis buffer and reagents for Western blotting (antibodies for iNOS, COX-2, and a loading control like β-actin)

Procedure:

  • Seed RAW 264.7 cells in 96-well plates (for NO assay) or 6-well plates (for Western blotting) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no this compound) and an LPS-only control.

  • Nitric Oxide (NO) Assay:

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

  • Western Blot Analysis for iNOS and COX-2:

    • Lyse the cells and determine the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control.

    • Incubate with the appropriate secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.

Mandatory Visualizations

Signaling Pathway Diagram

The anti-inflammatory effects of this compound are, in part, mediated through the inhibition of key signaling pathways activated by LPS.

LPS-induced Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, etc.) Nucleus->Inflammatory_Genes activates transcription Tellimagrandin_II This compound Tellimagrandin_II->IKK Inhibits Tellimagrandin_II->NFkB Inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the antibacterial activity of this compound.

Antibacterial Activity Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare this compound Stock and Dilutions Microplate_Setup Set up 96-well Plate (Compound, Bacteria, Controls) Compound_Prep->Microplate_Setup Bacteria_Prep Culture and Standardize MRSA Inoculum Bacteria_Prep->Microplate_Setup Incubation Incubate at 37°C for 18-24 hours Microplate_Setup->Incubation MIC_Determination Determine MIC (Visual or Spectrophotometric) Incubation->MIC_Determination Data_Analysis Analyze and Report Results MIC_Determination->Data_Analysis

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion: Synthetic vs. Natural - Making an Informed Choice

The decision to use synthetic or natural this compound will depend on the specific research or development goals.

Natural this compound may be suitable for initial exploratory studies where small quantities are needed and the presence of minor, co-extracted natural compounds is not a significant concern. However, batch-to-batch variability and the challenges of scaling up extraction and purification can be considerable drawbacks.

Synthetic this compound offers significant advantages in terms of purity, consistency, and scalability. For preclinical and clinical development, where well-characterized and reproducible material is essential, a synthetic source is almost always preferred. Furthermore, synthetic routes open up the possibility of creating novel analogs of this compound with potentially improved potency, selectivity, or pharmacokinetic properties.

References

Tellimagrandin II's efficacy in antibiotic-resistant vs. sensitive bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Tellimagrandin II's efficacy demonstrates its significant potential in overcoming bacterial resistance to conventional antibiotics. This guide provides a detailed examination of its performance against both antibiotic-resistant and sensitive bacterial strains, supported by experimental data and methodological protocols.

This compound (TGII), a naturally occurring polyphenol, has shown promising antibacterial activity, particularly against drug-resistant pathogens. Research indicates that TGII not only exhibits intrinsic antibacterial properties but also acts synergistically with existing antibiotics, effectively reducing the concentrations needed to inhibit bacterial growth. This guide synthesizes the available data to offer a clear comparison for researchers, scientists, and drug development professionals.

Comparative Efficacy: MIC Values

The minimum inhibitory concentration (MIC) is a key measure of an antimicrobial agent's effectiveness. Lower MIC values indicate greater potency. The following tables summarize the MIC values of this compound and various antibiotics against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Antibiotics against S. aureus Strains [1][2]

CompoundMSSA (μg/mL)MRSA 19615 (μg/mL)MRSA 18631 (μg/mL)MRSA 18271 (μg/mL)MRSA 33591 (μg/mL)
This compound 64 - 128 128 128 128 128
Oxacillin0.5>256>256>256>256
Ampicillin0.25>256>256>256>256
Erythromycin0.5>256>256>256>256
Doxycycline0.51>256>256>256
Levofloxacin0.125>256>256>256>256

Data sourced from Chang et al., 2019.[1]

The data clearly shows that while MSSA is susceptible to conventional antibiotics, the MRSA strains exhibit high levels of resistance. In contrast, this compound demonstrates consistent inhibitory activity against all tested strains, with an MIC of 128 μg/mL for MRSA.[1][3]

Synergistic Effects with Conventional Antibiotics

This compound's potential is further highlighted by its ability to work in concert with traditional antibiotics, significantly lowering their required effective doses against resistant bacteria. This synergistic effect is quantified by the Fractional Inhibitory Concentration (FIC) index.

Table 2: Synergistic Activity of this compound in Combination with Antibiotics against MRSA [1]

AntibioticMRSA StrainMIC of Antibiotic Alone (μg/mL)MIC of Antibiotic with TGII (40 μg/mL) (μg/mL)FIC IndexInterpretation
Oxacillin19615>256320.375Synergistic
Oxacillin18631>256160.313Synergistic
Oxacillin18271>256640.500Synergistic
Oxacillin33591>256320.375Synergistic
Doxycycline1961510.250.500Synergistic
Doxycycline18631>256640.500Synergistic
Doxycycline18271>256320.375Synergistic
Doxycycline33591>2561280.750Additive

FIC Index Interpretation: ≤ 0.5 = Synergistic; > 0.5 to ≤ 1 = Additive; > 1 to ≤ 4 = Indifferent; > 4 = Antagonistic.

These results demonstrate that a sub-inhibitory concentration of this compound (40 μg/mL) can dramatically reduce the MIC of oxacillin and doxycycline against most of the tested MRSA strains, indicating a powerful synergistic interaction.[1]

Mechanism of Action: Overcoming Resistance

This compound's efficacy against MRSA is attributed to its ability to interfere with the primary mechanism of methicillin resistance. It achieves this by downregulating the expression of the mecA gene.[1][3][4] The mecA gene encodes for Penicillin-Binding Protein 2a (PBP2a), which has a low affinity for beta-lactam antibiotics, allowing the bacteria to survive in their presence. By reducing the expression of mecA, this compound decreases the production of PBP2a, thereby re-sensitizing MRSA to these antibiotics.[1][4] Furthermore, transmission electron microscopy has revealed that this compound disrupts the integrity of the MRSA cell wall, leading to cytoplasm leakage.[1][3][4]

G TGII This compound mecA mecA gene expression TGII->mecA inhibits PBP2a Penicillin-Binding Protein 2a (PBP2a) production mecA->PBP2a leads to CellWall Cell Wall Synthesis (Beta-lactam resistance) PBP2a->CellWall enables BetaLactams Beta-lactam Antibiotics BetaLactams->CellWall inhibited by PBP2a G cluster_0 MIC Determination cluster_1 FIC Index Determination (Checkerboard Assay) A1 Prepare serial dilutions of test compound A2 Inoculate with standardized bacterial suspension A1->A2 A3 Incubate at 37°C for 24h A2->A3 A4 Determine lowest concentration with no visible growth A3->A4 B1 Prepare serial dilutions of Drug A and Drug B in a grid B2 Inoculate with standardized bacterial suspension B1->B2 B3 Incubate at 37°C for 24h B2->B3 B4 Calculate FIC Index from MICs of combined drugs B3->B4

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Tellimagrandin II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Tellimagrandin II, a polyphenolic compound utilized in various research applications. Adherence to these procedures is critical to protect both laboratory personnel and the environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this compound and any materials contaminated with it are not disposed of through standard laboratory drains or as general waste. The primary recommendation is to dispose of this compound and its containers through an approved waste disposal plant[1].

Summary of Key Safety and Hazard Information

A thorough understanding of the hazards associated with this compound is the first step in its safe handling and disposal. The following table summarizes the key hazard information.

Hazard StatementPrecautionary StatementPersonal Protective Equipment (PPE)
H302: Harmful if swallowed[1]P264: Wash skin thoroughly after handling.[1]Wear tightly fitting safety goggles with side-shields.[2]
H410: Very toxic to aquatic life with long lasting effects[1]P270: Do not eat, drink or smoke when using this product.[1]Wear chemical impermeable gloves.[2]
P273: Avoid release to the environment.[1]Wear fire/flame resistant and impervious clothing.[2]
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1]If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]
P391: Collect spillage.[1]
P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the detailed steps for the safe disposal of this compound in a laboratory setting. This procedure is designed to minimize exposure and prevent environmental contamination.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect all solid this compound waste, including unused pure compound, contaminated personal protective equipment (gloves, lab coats), and any contaminated lab supplies (e.g., weigh boats, filter paper) in a designated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical and be leak-proof.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including solutions, reaction mixtures, and the first rinse of any contaminated glassware, in a designated, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Labeling:

    • All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., harmful, environmental hazard).

2. Decontamination of Glassware and Surfaces:

  • Initial Rinse:

    • The first rinse of any glassware or equipment that has come into contact with this compound must be collected as hazardous liquid waste[3].

  • Subsequent Rinses:

    • After the initial hazardous rinse has been collected, glassware can be washed according to standard laboratory procedures.

  • Work Surfaces:

    • Decontaminate work surfaces at least once a day and after any spill of the material[4]. Use a suitable laboratory disinfectant or cleaning agent. All cleaning materials (e.g., paper towels) used to clean up spills should be disposed of as solid hazardous waste.

3. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials.

  • This storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Never pour this compound waste down the drain or dispose of it in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation cluster_1 Waste Characterization cluster_2 Waste Collection cluster_3 Decontamination cluster_4 Final Disposal A This compound Waste B Solid or Liquid? A->B C Collect in Labeled Solid Hazardous Waste Container B->C Solid D Collect in Labeled Liquid Hazardous Waste Container B->D Liquid F Arrange for Pickup by EHS/Licensed Contractor C->F E Collect First Rinse as Hazardous Waste D->E E->F

Caption: Decision workflow for the proper disposal of this compound waste.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.

References

Comprehensive Safety and Handling Guide for Tellimagrandin II

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Tellimagrandin II, a polyphenol and the first intermediate in the ellagitannin series. Adherence to these procedures will minimize risk and ensure a safe laboratory environment.

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. While detailed toxicological properties have not been thoroughly investigated, it is crucial to handle this compound with care to avoid contact and dust formation[2].

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet recommendations[1][2].

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[2].Protects eyes from splashes and dust particles.
Skin Protection - Chemical-impermeable gloves. - Fire/flame resistant and impervious clothing or lab coat[2].Prevents skin contact with the compound, which may cause irritation[3].
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced[2].Protects the respiratory system from the inhalation of dust or aerosols.

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area. The use of a fume hood is recommended to minimize inhalation exposure[1][4].

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[1][4].

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn.

  • Dispensing: Avoid the formation of dust and aerosols when weighing or transferring the powder[1].

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to prevent splashing.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[1].

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area[1].

  • Keep away from direct sunlight and sources of ignition[1].

  • For long-term storage, it is recommended to store the powder at -20°C and solutions at -80°C[1].

Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations. It should be sent to an approved waste disposal plant[1]. Avoid releasing the chemical into the environment, as it is very toxic to aquatic life[1].

Experimental Workflow: Safe Handling of this compound

The following diagram illustrates the procedural steps for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE: - Safety Goggles - Impermeable Gloves - Lab Coat B Ensure Proper Ventilation (Fume Hood) A->B C Weigh this compound (Avoid Dust Formation) B->C Proceed to Handling D Prepare Solution (Add Solid to Solvent Slowly) C->D E Conduct Experiment D->E F Decontaminate Work Area E->F After Experiment G Dispose of Waste in Approved Container F->G H Remove PPE G->H I Wash Hands Thoroughly H->I

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.